Choline bis(trifluoromethylsulfonyl)imde
Description
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Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C2F6NO4S2/c1-6(2,3)4-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H,4-5H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJXURAALDGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047922 | |
| Record name | Choline bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827027-25-8 | |
| Record name | Choline bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide?
Introduction: Unveiling a Versatile Ionic Liquid
Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Ch][TFSI], is a prominent member of the ionic liquid family. It is composed of a choline cation and a bis(trifluoromethylsulfonyl)imide anion. This unique combination of a biocompatible cation and a thermally stable, hydrophobic anion imparts a remarkable set of physicochemical properties.[1] These characteristics have positioned [Ch][TFSI] as a compound of significant interest across diverse scientific and industrial domains, including electrochemistry, chemical synthesis, material science, and biotechnology.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular and Chemical Identity
A fundamental understanding of a compound's properties begins with its molecular identity. Choline bis(trifluoromethylsulfonyl)imide is characterized by the following identifiers:
| Property | Value | Source |
| Molecular Formula | C7H14F6N2O5S2 | [3][4] |
| Molecular Weight | 384.3 g/mol | [1][5] |
| CAS Number | 827027-25-8 | [1][6] |
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | [5] |
The structure of Choline bis(trifluoromethylsulfonyl)imide, consisting of the choline cation and the TFSI anion, is a key determinant of its properties.
Caption: Ionic pairing of Choline and TFSI.
Core Physicochemical Properties: A Detailed Analysis
The utility of Choline bis(trifluoromethylsulfonyl)imide in various applications is a direct consequence of its distinct physicochemical characteristics.
Physical State and Appearance
At room temperature, Choline bis(trifluoromethylsulfonyl)imide typically exists as a colorless to pale yellow solid.[3][7] It is described as a low melting solid, which is a common feature of many ionic liquids.[8]
Thermal Properties
Melting Point: The melting point of Choline bis(trifluoromethylsulfonyl)imide is reported to be in the range of 35-37 °C.[2][6][7] This relatively low melting point is advantageous for applications requiring a liquid state at or near ambient temperatures.
Thermal Stability: One of the most valued properties of [Ch][TFSI] is its high thermal stability.[2][3] The bis(trifluoromethylsulfonyl)imide anion, in particular, contributes to this stability, allowing the ionic liquid to be used in processes that require elevated temperatures without significant degradation.[1] This property enhances safety and efficiency in various industrial applications.[2]
Temperature-Dependent Miscibility with Water: An interesting characteristic of Choline bis(trifluoromethylsulfonyl)imide is its temperature-driven miscibility with water. It is not miscible with water at room temperature but forms a single phase at temperatures above 72 °C, which is its upper critical solution temperature.[9][10] This behavior is attributed to the weakening of hydrogen bonds between the choline cation and the bistriflimide anion at higher temperatures.[9][10]
Density and Viscosity
The density and viscosity of an ionic liquid are critical parameters that influence its handling, transport properties, and performance in applications such as electrolytes and solvents.
| Property | Value | Conditions | Source |
| Density | 1.508 g/cm³ | 25 °C | [6][11] |
| Viscosity | 49.5 cP | 45 °C | [2][6][7] |
The relatively moderate viscosity for an ionic liquid facilitates mass transport, which is beneficial for electrochemical applications.
Electrochemical Properties
Ionic Conductivity: Choline bis(trifluoromethylsulfonyl)imide exhibits good ionic conductivity, a key requirement for its use as an electrolyte in batteries, supercapacitors, and fuel cells.[1][2] The measured conductivity is 3.98 mS/cm at 45 °C.[2][6][11] This conductivity is a result of the mobility of the constituent ions in the liquid state.
Solubility Profile
The solubility of [Ch][TFSI] is a crucial factor in its application as a solvent for chemical reactions and extractions. It demonstrates excellent solubility in a variety of organic solvents.[1][2][3]
| Solvent | Miscibility/Solubility | Source |
| Water | Not miscible at room temperature | [7][9] |
| Acetone | Miscible | [7][12] |
| Acetonitrile | Miscible | [7][12] |
| Isopropanol | Miscible | [7][12] |
| Toluene | Not miscible | [7] |
| Hexane | Not miscible | [7][12] |
| DMSO | Soluble (≥10 mg/ml) | [8] |
| Ethanol | Soluble (≥10 mg/ml) | [8] |
| PBS (pH 7.2) | Soluble (≥10 mg/ml) | [8] |
This versatile solubility profile allows for its use in a wide range of chemical environments.[3]
Synthesis and Purification: A Practical Protocol
A common and effective method for the synthesis of Choline bis(trifluoromethylsulfonyl)imide is through a metathesis reaction. This approach involves the exchange of ions between two soluble salts to form the desired ionic liquid.
Experimental Protocol: Metathesis Synthesis of [Ch][TFSI]
Objective: To synthesize Choline bis(trifluoromethylsulfonyl)imide with high purity.
Principle: This protocol is based on the aqueous metathesis reaction between choline chloride and lithium bis(trifluoromethylsulfonyl)imide. The product, [Ch][TFSI], is hydrophobic and will separate from the aqueous phase containing the lithium chloride byproduct.
Materials:
-
Choline chloride
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI])
-
Deionized water
-
Ethyl acetate
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of choline chloride and lithium bis(trifluoromethylsulfonyl)imide in deionized water at room temperature in the reaction vessel.
-
Reaction: Stir the mixture vigorously for approximately 1 hour. During this time, the ionic exchange will occur, and a second, denser phase of Choline bis(trifluoromethylsulfonyl)imide will form.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely. The lower layer is the [Ch][TFSI] ionic liquid.
-
Washing and Purification:
-
Drain the lower ionic liquid layer.
-
Wash the ionic liquid phase repeatedly with small portions of deionized water to remove any remaining water-soluble impurities, such as unreacted starting materials and the lithium chloride byproduct.
-
Further purification can be achieved by washing with a solvent like ethyl acetate to remove organic-soluble impurities.
-
-
Drying:
-
Remove the residual water and any volatile organic solvents from the purified ionic liquid using a rotary evaporator.
-
For complete drying, place the ionic liquid under high vacuum for several hours.
-
Self-Validation and Quality Control:
-
The purity of the final product should be assessed using techniques such as NMR spectroscopy to confirm the structure and identify any residual impurities.
-
The water content can be determined by Karl Fischer titration.
-
Halide content, a common impurity from the starting materials, can be quantified using ion chromatography.
Caption: Metathesis synthesis workflow for [Ch][TFSI].
Applications: Leveraging Unique Properties
The distinct physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide have led to its application in numerous fields:
-
Electrochemistry: Its high ionic conductivity and thermal stability make it an excellent electrolyte for batteries, supercapacitors, and fuel cells.[1][2] Research has shown that capacitors using [Ch][TFSI] electrolytes exhibit improved performance, especially at low temperatures.[1]
-
Chemical Synthesis: It serves as a versatile solvent and catalyst in organic synthesis and polymerization reactions, often leading to enhanced reaction rates and yields.[1][2]
-
Material Science: [Ch][TFSI] is used in the preparation of advanced materials like nanomaterials and composites.[1][2]
-
Biotechnology and Pharmaceuticals: Due to its biocompatibility, derived from the choline cation, it is suitable for applications in biocatalysis and as a medium for enzymatic reactions.[1][2] It can also be used to enhance the solubility and stability of active pharmaceutical ingredients.[1][2]
-
Separation Processes: It is employed in extraction technologies for the purification and isolation of compounds, such as the extraction of phenolic compounds from aqueous solutions.[1][8][13]
Safety and Handling
While Choline bis(trifluoromethylsulfonyl)imide is considered to have lower toxicity compared to some other ionic liquids, proper safety precautions are essential.[2][3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][15]
-
Handling: Handle in a well-ventilated area to avoid breathing mist, gas, or vapors.[4] Avoid contact with skin and eyes.[4][14]
-
First Aid:
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[4][7][14][15]
Conclusion
Choline bis(trifluoromethylsulfonyl)imide stands out as a highly versatile and functional ionic liquid. Its unique combination of a biocompatible cation and a robust anion results in a favorable set of physicochemical properties, including high thermal stability, good ionic conductivity, and a tunable solubility profile. These characteristics, coupled with its relatively low environmental impact, make it a compelling choice for a wide array of applications, from energy storage to green chemistry. As research continues to uncover new applications and refine its properties, the importance of Choline bis(trifluoromethylsulfonyl)imide in both academic and industrial settings is set to grow.
References
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Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. [Link]
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Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem. [Link]
-
Safety Data Sheet - RoCo Global. [Link]
-
Extraction of phenolic compounds from aqueous solution using choline bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. [Link]
-
Temperature-driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water - PubMed. [Link]
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Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | Request PDF - ResearchGate. [Link]
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Synthesis and purification methods for Choline bis(trifluoromethylsulfonyl)imide.
An In-depth Technical Guide to the Synthesis and Purification of Choline bis(trifluoromethylsulfonyl)imide
Introduction: The Emergence of a Biocompatible Ionic Liquid
Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Ch][TFSI] or [Ch][NTf₂], is an ionic liquid (IL) that has garnered significant attention across diverse scientific fields. Comprising a biocompatible choline cation and a thermally stable bis(trifluoromethylsulfonyl)imide anion, this compound offers a unique combination of desirable properties.[1][2] Unlike many traditional ionic liquids, its choline base imparts lower toxicity and enhanced biodegradability, making it a more environmentally benign option.[2] Key characteristics include high ionic conductivity, excellent thermal stability, low volatility, and hydrophobicity.[1][2][3] These attributes have positioned [Ch][TFSI] as a high-performance material for a variety of applications, including as an electrolyte in batteries and supercapacitors, a versatile solvent in chemical synthesis, a component in advanced materials, and a medium for biocatalysis and pharmaceutical formulations.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the most established methods for the synthesis of [Ch][TFSI], explains the chemical principles underpinning these protocols, and outlines rigorous purification techniques essential for achieving the high purity required for demanding applications.
Core Synthesis Methodology: Aqueous Metathesis
The most prevalent and efficient route for synthesizing Choline bis(trifluoromethylsulfonyl)imide is a straightforward ion exchange reaction, also known as metathesis.[1] This method is favored for its high yield, operational simplicity, and the relative ease of purification.
The Underlying Chemistry: A Strategic Ion Swap
The synthesis hinges on the reaction between a choline salt, typically choline chloride ([Ch]Cl), and an alkali metal salt of the bis(trifluoromethylsulfonyl)imide anion, most commonly lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]). The reaction is performed in an aqueous medium.
Reaction: [Ch]Cl(aq) + Li → [Ch] + LiCl(aq)
The driving force for this reaction is the formation of the hydrophobic, water-immiscible [Ch][TFSI] ionic liquid. While all ions are initially soluble in water, the resulting [Ch][TFSI] product phase-separates from the aqueous solution. This is crucial for the subsequent purification.
Causality Behind Experimental Choices:
-
Choice of Choline Chloride: Choline chloride is a widely available, inexpensive, and stable precursor. Its high solubility in water makes it an ideal reactant for this aqueous-based synthesis.
-
Choice of Lithium bis(trifluoromethylsulfonyl)imide: Li[TFSI] is selected as the [TFSI]⁻ donor primarily because the resulting byproduct, lithium chloride (LiCl), is exceptionally soluble in water. This high solubility is critical, as it ensures the byproduct remains exclusively in the aqueous phase, simplifying the separation of the desired ionic liquid product.
-
Choice of Water as a Solvent: Water is an ideal solvent for this reaction. It readily dissolves the reactants, is non-toxic, non-flammable, and inexpensive. Most importantly, the immiscibility of the [Ch][TFSI] product with water at room temperature is the cornerstone of the purification strategy.[4][5][6]
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the metathesis reaction for synthesizing [Ch][TFSI].
Caption: Workflow for the aqueous metathesis synthesis of [Ch][TFSI].
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
-
Reactant Preparation: In a suitable reaction vessel, dissolve Choline chloride (1.0 molar equivalent) in a minimal amount of distilled water. In a separate beaker, dissolve Lithium bis(trifluoromethylsulfonyl)imide (1.0 molar equivalent) in distilled water.
-
Reaction: Slowly add the Li[TFSI] solution to the stirring choline chloride solution at room temperature.
-
Mixing: Continue to stir the mixture vigorously for 1 hour.[1] As the reaction proceeds, the clear solution will become cloudy, and a second, denser liquid phase (the [Ch][TFSI]) will begin to form and settle.
-
Phase Separation: After stirring, transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. The product, [Ch][TFSI], is denser than water and will form the bottom layer. The top layer is the aqueous phase containing the LiCl byproduct and any unreacted starting materials.
| Parameter | Value | Rationale |
| Reactants | Choline Chloride, Li[TFSI] | Readily available and form a water-immiscible product. |
| Stoichiometry | 1:1 molar ratio | Ensures complete conversion of the limiting reagent. |
| Solvent | Distilled Water | Excellent solvent for reactants and byproduct; facilitates phase separation. |
| Temperature | Room Temperature | Reaction is rapid and does not require heating. |
| Reaction Time | ~1 hour | Sufficient for the ion exchange to reach completion. |
Purification: Achieving High-Purity [Ch][TFSI]
Purification is a critical stage. The primary goal is the complete removal of the lithium chloride byproduct and any unreacted halide precursors. Halide contamination can be particularly detrimental in electrochemical applications.
Method 1: Repetitive Aqueous Washing
This is the most crucial purification step, leveraging the product's hydrophobicity.
Protocol:
-
Separation: Drain the lower [Ch][TFSI] layer from the separatory funnel into a clean flask. Discard the upper aqueous layer.
-
Washing: Return the [Ch][TFSI] to the separatory funnel. Add a small volume (e.g., 10-15% of the IL volume) of fresh, ice-cold deionized water.[1]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate completely.
-
Iteration: Drain the [Ch][TFSI] layer and discard the aqueous wash layer. Repeat this washing process 5-7 times.
Rationale for Ice-Cold Water: Choline bis(trifluoromethylsulfonyl)imide exhibits an upper critical solution temperature (UCST) with water, meaning it becomes more miscible at higher temperatures (fully miscible above ~72 °C).[4][5][6] Using ice-cold water minimizes the solubility of the ionic liquid in the wash phase, thereby maximizing product yield.
Validation System: The Silver Nitrate Test
To ensure the complete removal of chloride ions, a simple but effective qualitative test is performed on the final aqueous wash.
Protocol:
-
Collect a small sample of the final wash water in a clean test tube.
-
Add a few drops of a dilute silver nitrate (AgNO₃) solution.
-
Observation: If chloride ions (Cl⁻) are present, a white precipitate of silver chloride (AgCl) will form. The washing steps must be continued until no precipitate is observed upon the addition of AgNO₃.[1] The absence of a precipitate validates the removal of halide impurities.
Method 2: Drying Under High Vacuum
The final step is the removal of residual water, which can significantly impact the physicochemical properties of the ionic liquid.
Protocol:
-
Place the purified and chloride-free [Ch][TFSI] in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the ionic liquid to 70-80 °C while stirring under dynamic vacuum for several hours (typically 12-24 hours) until all residual water is removed. The product should be a clear, slightly viscous liquid.
Visualizing the Purification & Validation Workflow
Caption: Iterative workflow for the purification and validation of [Ch][TFSI].
Physicochemical Properties and Characterization
Once synthesized and purified, the final product should be characterized to confirm its identity and purity.
Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 827027-25-8 | [2][3][7][8] |
| Molecular Formula | C₇H₁₄F₆N₂O₄S₂ | [2] |
| Molecular Weight | ~384.3 g/mol | [1][7][8] |
| Melting Point | 30–37 °C | [2][4][5][9] |
| Ionic Conductivity | ~3.98 mS/cm (at 45 °C) | [1][2][9] |
| Appearance | Colorless to pale yellow liquid/low melting solid | [3][7] |
Standard Characterization Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the choline cation, while ¹⁹F NMR verifies the integrity of the [TFSI]⁻ anion.[1][10][11]
-
Ion Chromatography (IC): Provides quantitative data on residual halide (Cl⁻) concentrations, offering a more precise measure of purity than the qualitative AgNO₃ test.[1]
-
Mass Spectrometry (MS): Confirms the mass-to-charge ratio of the constituent choline cation and [TFSI]⁻ anion.[10]
Conclusion
The synthesis of Choline bis(trifluoromethylsulfonyl)imide via aqueous metathesis of choline chloride and lithium bis(trifluoromethylsulfonyl)imide represents a robust, scalable, and efficient method for producing this valuable ionic liquid. The success of this procedure is inextricably linked to a meticulous purification strategy. The principles of phase separation, leveraged by repetitive washing with cold water, and validated by the silver nitrate test, are fundamental to removing ionic impurities. Final drying under high vacuum ensures the removal of residual water, yielding a high-purity product suitable for advanced applications in electrochemistry, biotechnology, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and purify [Ch][TFSI] to a high standard.
References
-
Benchchem. Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8.
-
Hiyka. Choline Bis(trifluoromethylsulfonyl)Imide.
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CymitQuimica. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE.
-
ResearchGate. Synthesis and characterization of trifluoromethylsulfonate choline ionic liquid using NMR, FT-IR, and FT-Raman spectra with DFT calculations | Request PDF.
-
Cayman Chemical. Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8).
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ACS Publications. Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations of DESs as Sustainable Materials | Industrial & Engineering Chemistry Research.
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ChemicalBook. CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 827027-25-8.
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Cayman Chemical. Choline bis(trifluoromethylsulfonyl)imide.
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PubMed. Temperature-driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water.
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ACS Publications. Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | The Journal of Physical Chemistry B.
-
CNR-IRIS. Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations.
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PubChem. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965.
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IoLiTec. Choline bis(trifluoromethylsulfonyl)imide, >99%.
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ResearchGate. Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | Request PDF.
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An In-depth Technical Guide to Choline Bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8) for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Ionic Liquid
Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8), a prominent member of the ionic liquid family, has garnered significant attention across diverse scientific disciplines. Composed of a biocompatible choline cation and a highly stable bis(trifluoromethylsulfonyl)imide anion, this compound exhibits a unique combination of properties that make it a compelling tool for researchers, particularly in the realm of drug development.[1][2] Its low volatility, high thermal stability, and excellent solvency for a wide range of molecules, including poorly soluble active pharmaceutical ingredients (APIs), position it as a valuable excipient in advanced drug delivery systems.[2] This guide provides a comprehensive technical overview of Choline bis(trifluoromethylsulfonyl)imide, from its fundamental properties and structure to its practical applications in pharmaceutical sciences, supported by detailed experimental protocols.
Physicochemical Properties: A Data-Driven Overview
The utility of Choline bis(trifluoromethylsulfonyl)imide in various applications is underpinned by its distinct physicochemical characteristics. A summary of these properties is presented in the table below.
| Property | Value | References |
| CAS Number | 827027-25-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₄F₆N₂O₅S₂ | [1][3] |
| Molecular Weight | 384.3 g/mol | [1][3] |
| Synonyms | Choline bistriflimide, [Ch][TFSI], [Choline][NTf2] | [1][2][5] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Melting Point | 35-37 °C | [2] |
| Density | ~1.522 g/cm³ at 20°C | [4] |
| Solubility | Soluble in a variety of organic solvents; sparingly soluble in water at room temperature. | [1][5] |
| Thermal Stability | High | [1][2] |
| Volatility | Low vapor pressure | [1][2] |
Molecular Structure: Visualizing the Ionic Pair
The chemical structure of Choline bis(trifluoromethylsulfonyl)imide consists of a choline cation, [N(CH₃)₃(CH₂CH₂OH)]⁺, and a bis(trifluoromethylsulfonyl)imide anion, [N(SO₂CF₃)₂]⁻. The electrostatic interaction between these two ions dictates the compound's properties as an ionic liquid.
Caption: Chemical structure of Choline bis(trifluoromethylsulfonyl)imide.
Synthesis Protocol: A Step-by-Step Metathesis Reaction
The most common and straightforward method for synthesizing Choline bis(trifluoromethylsulfonyl)imide is through a metathesis reaction involving choline chloride and lithium bis(trifluoromethylsulfonyl)imide.[1] This procedure offers high yields and purity.
Materials:
-
Choline chloride
-
Lithium bis(trifluoromethylsulfonyl)imide
-
Deionized water
-
Silver nitrate solution (for testing)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of choline chloride and lithium bis(trifluoromethylsulfonyl)imide in a minimal amount of deionized water.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of two distinct liquid phases will be observed. The lower, denser phase is the desired ionic liquid.
-
Separation: Separate the lower ionic liquid phase from the upper aqueous phase using a separatory funnel.
-
Washing: Wash the ionic liquid phase several times with small portions of cold deionized water to remove any residual lithium chloride.
-
Purity Check: Test the aqueous washings with a silver nitrate solution. The absence of a white precipitate (silver chloride) indicates the complete removal of chloride ions.
-
Drying: Dry the ionic liquid over anhydrous magnesium sulfate.
-
Solvent Removal: Remove any residual water by rotary evaporation under reduced pressure.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[6][7]
Caption: Workflow for the synthesis of Choline bis(trifluoromethylsulfonyl)imide.
Applications in Drug Development: Enhancing Bioavailability
The favorable properties of Choline bis(trifluoromethylsulfonyl)imide make it a highly attractive excipient in the pharmaceutical industry, primarily for addressing the challenge of poor drug solubility.[1][2]
Solubility Enhancement of Poorly Soluble APIs
A significant portion of new chemical entities exhibit poor aqueous solubility, which limits their oral bioavailability.[8][9] Choline bis(trifluoromethylsulfonyl)imide can act as a powerful solvent for these challenging APIs, enabling the formulation of liquid or semi-solid dosage forms. Its ability to form stable solutions can prevent drug crystallization and enhance dissolution rates in the gastrointestinal tract.[10]
Amorphous Solid Dispersions (ASDs)
Choline bis(trifluoromethylsulfonyl)imide can be utilized to create amorphous solid dispersions (ASDs), a proven strategy for improving the solubility and bioavailability of crystalline drugs.[11][12][13] In an ASD, the drug is molecularly dispersed in a carrier matrix in its amorphous, higher-energy state.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion
This protocol outlines a general procedure for preparing an ASD of a model poorly soluble drug using Choline bis(trifluoromethylsulfonyl)imide via the solvent evaporation method.
Materials:
-
Model poorly soluble API
-
Choline bis(trifluoromethylsulfonyl)imide
-
Suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation: Dissolve both the API and Choline bis(trifluoromethylsulfonyl)imide in a common organic solvent in a predetermined ratio.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to form a thin film.
-
Drying: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Analyze the ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the drug (indicating its amorphous state), Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity, and FTIR to investigate potential drug-ionic liquid interactions.
Caption: Workflow for the preparation of an Amorphous Solid Dispersion.
Transdermal Drug Delivery
The ability of ionic liquids to enhance skin permeation has opened new avenues for transdermal drug delivery.[14][15][16] While specific studies on Choline bis(trifluoromethylsulfonyl)imide for this application are emerging, the general principles suggest its potential. The interaction of the ionic liquid with the stratum corneum can disrupt the lipid bilayer, thereby facilitating the penetration of drug molecules.
Biological Interactions and Mechanism of Action
The biological activity of Choline bis(trifluoromethylsulfonyl)imide in a pharmaceutical context is primarily attributed to its role as a formulation excipient. Its "mechanism of action" is to enhance the solubility and permeability of the co-administered API.
In a broader biological sense, the choline cation is a naturally occurring essential nutrient. However, the biological interactions of the intact ionic liquid are an area of ongoing research. It is known to interact with biomolecules through electrostatic forces and hydrogen bonding.[1] For instance, its ability to extract phenolic compounds from aqueous solutions is based on these interactions. While direct enzymatic inhibition or receptor binding is not its primary application, the potential for such interactions should be considered during preclinical safety assessments.
Safety and Handling
Based on available safety data sheets, Choline bis(trifluoromethylsulfonyl)imide should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is advised to work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion and Future Perspectives
Choline bis(trifluoromethylsulfonyl)imide stands out as a versatile and promising ionic liquid with significant potential in drug development. Its ability to enhance the solubility of poorly soluble drugs, coupled with its favorable physicochemical properties, makes it a valuable tool for formulation scientists. As research continues, we can expect to see more innovative applications of this ionic liquid in advanced drug delivery systems, contributing to the development of more effective and bioavailable medicines.
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Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8.
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Choline Bis(trifluoromethylsulfonyl)Imide.
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Haddad, B., et al. (2024). Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide Ionic Liquid combined with DFT Calculations. Journal of Molecular Structure, 1308(2), 138017.
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Datta, D., et al. (2023). Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride. Gels, 9(7), 533.
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Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965.
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Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8).
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Nockemann, P., et al. (2009). Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water. The Journal of Physical Chemistry B, 113(5), 1429–1437.
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Haddad, B., et al. (2024). Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations. Journal of Molecular Structure, 1308, 138017.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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Nabila, F. H., Moniruzzaman, M., & Goto, M. (2023). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals. Chemical communications (Cambridge, England), 59(80), 11947–11962.
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Neves, C. M., et al. (2018). Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility. Molecules (Basel, Switzerland), 23(12), 3331.
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Liu, Y., et al. (2011). Choline-derivate-modified nanoparticles for brain-targeting gene delivery. Advanced materials (Deerfield Beach, Fla.), 23(39), 4516–4520.
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Gosecka, M., et al. (2022). Dual-Drug Delivery via the Self-Assembled Conjugates of Choline-Functionalized Graft Copolymers. International journal of molecular sciences, 23(13), 6982.
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Wang, Y., Zhang, P., & Sun, J. (2022). Applications of choline-based ionic liquids in drug delivery. International journal of pharmaceutics, 612, 121366.
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Sun, C., et al. (2014). Choline transporter-targeting and co-delivery system for glioma therapy. Biomaterials, 35(8), 2730–2738.
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Choline bis(trifluoromethylsulfonyl)imide, >99%.
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Haddad, B., et al. (2024). Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations.
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Le, M. L. P., et al. (2019). Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent. Journal of Materials Chemistry A, 7(33), 19485–19493.
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Sharma, G., et al. (2024). Development of Cholinium-Based API Ionic Liquids with Enhanced Drug Solubility: Biological Evaluation and Interfacial Properties. Molecular pharmaceutics, 21(2), 535–549.
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Nabila, F. H., Moniruzzaman, M., & Goto, M. (2023). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals.
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Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
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Transdermal drug delivery formulation.
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Enzyme ChE, cholinergic therapy and molecular docking: Significant considerations and future perspectives.
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Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches.
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ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS.
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Chen, M., et al. (2022). Transdermal Drug Delivery Systems and Their Use in Obesity Treatment. Journal of personalized medicine, 12(10), 1585.
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Navigating the Thermal Landscape of [Choline][TFSI]: An In-depth Technical Guide
For Immediate Release
LUDWIGSHAFEN, Germany – January 19, 2026 – In the ever-evolving landscape of ionic liquids, cholinium bis(trifluoromethylsulfonyl)imide, [Ch][TFSI], has emerged as a compound of significant interest, lauded for its potential biocompatibility and versatile applications.[1] This guide, crafted for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermal stability and decomposition characteristics of [Ch][TFSI], critical parameters that dictate its operational limits and safety profile.
Introduction: The Promise of a Biocompatible Ionic Liquid
[Choline][TFSI] is an ionic liquid (IL) comprising a cholinium cation and a bis(trifluoromethylsulfonyl)imide anion.[1] The cholinium cation, derived from the essential nutrient choline, imparts a favorable toxicological profile compared to more traditional imidazolium- or pyridinium-based ILs.[2] The [TFSI] anion is well-regarded for conferring a high degree of thermal stability and hydrophobicity to the resulting ionic liquid.[1] This unique combination of a biocompatible cation and a robust anion positions [Ch][TFSI] as a promising candidate for a range of applications, including as electrolytes, in biocatalysis, and for extraction processes.[1] A thorough understanding of its thermal behavior is paramount for its safe and effective implementation in these fields.
Thermal Stability of [Choline][TFSI]: A High-Temperature Performer
Ionic liquids featuring the bis(trifluoromethylsulfonyl)imide ([TFSI]) anion are renowned for their exceptional thermal stability, often exhibiting decomposition temperatures exceeding 350 °C. While specific, publicly available thermogravimetric analysis (TGA) data for [Ch][TFSI] is limited, the inherent stability of the [TFSI] anion strongly suggests that [Ch][TFSI] is a thermally robust ionic liquid. Choline-based ionic liquids, in general, are thermally stable up to approximately 238 °C, with their decomposition temperature being influenced by the nature of the anion.[3] Given the superior stability of the [TFSI] anion, the decomposition temperature of [Ch][TFSI] is anticipated to be significantly higher than that of cholinium salts with less stable anions.
Key Thermal Parameters
The thermal stability of an ionic liquid is typically characterized by its onset decomposition temperature (Tonset), which is the temperature at which the material starts to lose mass due to decomposition. This is a critical parameter for defining the upper limit of its operational temperature range.
Table 1: Summary of Expected Thermal Properties of [Ch][TFSI]
| Parameter | Expected Value | Rationale |
| Onset Decomposition Temperature (Tonset) | > 300 °C | Based on the known high thermal stability of [TFSI]-based ionic liquids. |
| Decomposition Profile | Likely a multi-step process | Reflecting the decomposition of the choline cation and the [TFSI] anion at different temperatures. |
Experimental Determination of Thermal Stability: A Protocol for Thermogravimetric Analysis (TGA)
To empirically determine the thermal stability of [Ch][TFSI], thermogravimetric analysis (TGA) is the gold standard technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Principle of TGA
A small sample of the ionic liquid is placed in a high-precision balance within a furnace. The temperature is then ramped at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature, known as a TGA curve, provides a quantitative measure of the material's thermal stability.
Step-by-Step Experimental Protocol for TGA of [Ch][TFSI]
-
Sample Preparation:
-
Ensure the [Ch][TFSI] sample is of high purity and has been thoroughly dried under vacuum to remove any residual water or solvents, as these can significantly impact the measured thermal stability.[1]
-
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer.
-
Select an appropriate sample pan, typically platinum or alumina, which is inert at high temperatures.
-
-
Experimental Parameters:
-
Sample Size: Use a small sample mass, typically 5-10 mg, to ensure uniform heating.
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[1]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), often defined as the temperature at which a 5% mass loss is observed.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for different decomposition steps.
-
Caption: Experimental workflow for TGA analysis of [Ch][TFSI].
Unraveling the Decomposition Pathway of [Ch][TFSI]
Proposed Decomposition of the Cholinium Cation
The thermal decomposition of choline-containing compounds can proceed through various pathways. A likely initial step is a Hofmann elimination-type reaction, leading to the formation of trimethylamine and ethylene oxide or acetaldehyde. Further fragmentation at higher temperatures would yield smaller volatile molecules.
Decomposition of the [TFSI] Anion
The [TFSI] anion is known to be highly stable. Its decomposition at elevated temperatures is expected to involve the cleavage of the S-N and C-S bonds. Studies on the reductive decomposition of the [TFSI] anion have shown the formation of various sulfur- and fluorine-containing species, such as SO₂, and fragments containing C-F and S-N bonds.[4][5]
Combined Decomposition Pathway
The overall decomposition of [Ch][TFSI] would be a combination of these processes. It is plausible that the decomposition of the less stable cholinium cation initiates at a lower temperature, followed by the degradation of the more robust [TFSI] anion at higher temperatures. To definitively elucidate the decomposition mechanism and identify the evolved gaseous products, hyphenated techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be indispensable.
Caption: Proposed thermal decomposition pathway for [Ch][TFSI].
Conclusion and Future Outlook
[Choline][TFSI] stands out as a promising ionic liquid with desirable properties for a multitude of applications. Its anticipated high thermal stability, a hallmark of [TFSI]-based ILs, makes it suitable for processes requiring elevated temperatures. However, to fully harness its potential and ensure safe handling and application, a detailed experimental investigation of its thermal decomposition is crucial. Future work should focus on performing comprehensive TGA-MS and TGA-FTIR analyses to precisely determine its decomposition temperature and identify the evolved gaseous products. Such data will not only provide a definitive understanding of its thermal limits but also contribute valuable insights into the fundamental decomposition mechanisms of cholinium-based ionic liquids.
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Simultaneous measurement of acetylcholine and choline in brain by pyrolysis-gas chromatography-mass spectrometry. PubMed. Available at: [Link]. (Accessed: January 19, 2026)
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Thermal decomposition temperatures (T onset ) of ionic liquids. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)
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Chemical Decomposition of the TFSI Anion under Aqueous Basic Conditions. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)
-
Decomposition pathways for TFSI⁻ decomposition at reductive conditions as proposed by Haskins et al.,11 and the expected m/z ratios. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)
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Decomposition of Ionic Liquids at Lithium Interfaces. 1. Ab Initio Molecular Dynamics Simulations. AGRIS. Available at: [Link]. (Accessed: January 19, 2026)
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A Technical Guide to the Biocompatibility and Biodegradability of Choline bis(trifluoromethylsulfonyl)imide ([Ch][NTf2])
An In-depth Technical Guide
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as "designer solvents" with tunable physicochemical properties, unlocking innovations across diverse scientific fields. Among these, Choline bis(trifluoromethylsulfonyl)imide, hereafter referred to as [Ch][NTf2], has garnered significant attention, particularly for applications in biotechnology, pharmaceuticals, and electrochemistry.[1][2] This ionic liquid is composed of a choline cation—a biologically essential and presumably benign molecule—and a bis(trifluoromethylsulfonyl)imide ([NTf2]⁻ or [TFSI]⁻) anion, known for imparting high thermal stability and hydrophobicity.[1]
The increasing use of [Ch][NTf2] necessitates a rigorous evaluation of its biological and environmental impact. The very structure of this IL presents a compelling dichotomy: the "green," biocompatible reputation of the choline cation juxtaposed with the fluorinated, potentially persistent nature of the [NTf2]⁻ anion. This guide provides an in-depth, evidence-based assessment of the biocompatibility and biodegradability of [Ch][NTf2]. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding beyond marketing claims to make informed decisions in their work. We will deconstruct the properties of the constituent ions, present validated experimental protocols for assessment, and synthesize the data to form a holistic and authoritative perspective on the real-world applicability and risks of [Ch][NTf2].
Part 1: Biocompatibility Assessment of [Ch][NTf2]
The term "biocompatible" is not absolute; it is a measure of a material's ability to perform its desired function without eliciting a deleterious local or systemic effect in the host. For an ionic liquid, this assessment must consider the distinct contributions of both its cation and anion, as well as their combined effect on cellular systems.
Theoretical Framework: Deconstructing the Ions
The biocompatibility profile of [Ch][NTf2] is a direct consequence of the interplay between its constituent ions.
-
The Choline Cation ([Ch]⁺): Choline is a vital nutrient essential for cellular membrane synthesis (as phosphatidylcholine) and neurotransmission (as acetylcholine).[3] Its inclusion in an IL structure is a common strategy to reduce toxicity.[4] Numerous studies have demonstrated that choline-based ILs exhibit significantly lower cytotoxicity compared to their counterparts with imidazolium or pyridinium cations.[5][6][7] This inherent biocompatibility of the choline cation forms the primary basis for claims of [Ch][NTf2]'s suitability for biological applications.[2][8]
-
The bis(trifluoromethylsulfonyl)imide Anion ([NTf2]⁻): The [NTf2]⁻ anion is a complex entity. On one hand, it is considered more stable and less toxic than traditional anions like tetrafluoroborate (BF₄⁻).[9] However, its structure raises two significant concerns. Firstly, its high fluorine content and the exceptional strength of its C-F bonds suggest potential environmental persistence.[10] Secondly, its hydrophobic nature can enhance the IL's ability to interact with and disrupt cell membranes, a key mechanism of cytotoxicity.[1] Furthermore, some studies have highlighted the potential toxicity of fluorinated anions, which can permeate cell membranes and, in some cases, hydrolyze to form hazardous compounds.[10] Research on lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a related PFAS chemical, has shown it can induce apoptosis and reduce cell viability in human cell lines.[11]
-
Synergistic Effects and Overall Toxicity: The ultimate biocompatibility of [Ch][NTf2] is not a simple sum of its parts. The combination of the hydrophilic choline headgroup with the hydrophobic [NTf2]⁻ anion creates an amphiphilic molecule. This structure can facilitate interactions with the lipid bilayers of cell membranes, potentially leading to cytotoxic effects not predicted by analyzing the ions in isolation.[1] Therefore, direct experimental evaluation is non-negotiable.
In Vitro Cytotoxicity Evaluation
The foundational step in any biocompatibility assessment is the in vitro cytotoxicity assay, which measures a substance's toxicity to cultured cells. The MTT assay is a standardized, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a substance's toxicity.
Objective: To determine the IC₅₀ value of [Ch][NTf2] on a relevant human cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells).
Materials:
-
[Ch][NTf2] (high purity, >98%)
-
Human cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Methodology:
-
Cell Seeding: Culture HaCaT cells to ~80% confluency. Trypsinize, count, and seed 1x10⁴ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Preparation of [Ch][NTf2] Dilutions: Prepare a stock solution of [Ch][NTf2] in the complete culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01% to 5.0% v/v). Include a "medium only" negative control and a "lysis buffer" (e.g., 1% Triton X-100) positive control.
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared [Ch][NTf2] dilutions and controls. Incubate for 24 hours.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100. Plot the viability against the logarithm of the [Ch][NTf2] concentration and use a non-linear regression to determine the IC₅₀ value.
Data Presentation: Comparative Cytotoxicity of Ionic Liquids
| Ionic Liquid | Cell Line | IC₅₀ (% v/v) | Reference |
| [Cho][Phe] (Choline Phenylalanate) | HaCaT | 0.43 | [6] |
| [Cho][Glu] (Choline Glutamate) | HaCaT | 0.42 | [6] |
| [C4mim][Br] (Imidazolium-based) | HaCaT | < 0.2 | [6] |
| [C6mim][Br] (Imidazolium-based) | HaCaT | < 0.2 | [6] |
| [Ch][DHP] (Choline Dihydrogen Phosphate) | J774 Murine Macrophage | ~20 mM | [12][13] |
| Choline Chloride | J774 Murine Macrophage | ~34 mM | [12][13] |
This table summarizes representative data to illustrate that while choline-based ILs are generally less toxic than imidazolium-based ILs, their toxicity is significant and varies with the anion.
Visualization: MTT Assay Workflow
Hemocompatibility Analysis
For any application involving potential contact with blood, a hemolysis assay is critical. This test quantifies the extent to which a material damages red blood cells (RBCs), causing the release of hemoglobin.
Experimental Protocol: Hemolysis Assay (Adapted from ASTM F756)
Objective: To determine the hemolytic potential of [Ch][NTf2].
Methodology:
-
Blood Collection: Obtain fresh whole blood (e.g., human or bovine) with an anticoagulant (e.g., citrate).
-
RBC Isolation: Centrifuge the blood to pellet the RBCs. Discard the plasma and buffy coat. Wash the RBCs three times with sterile, isotonic PBS (pH 7.4).
-
RBC Suspension: Resuspend the washed RBCs in PBS to create a diluted suspension (e.g., 2% v/v).
-
Sample Preparation: Prepare a series of dilutions of [Ch][NTf2] in PBS. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Incubation: Mix 0.2 mL of the RBC suspension with 0.8 mL of each [Ch][NTf2] dilution and the controls. Incubate at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge all samples to pellet intact RBCs and cell debris.
-
Analysis: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the formula: Hemolysis (%) = [(Abs_Sample - Abs_Neg_Ctrl) / (Abs_Pos_Ctrl - Abs_Neg_Ctrl)] * 100.
Interpretation: According to ISO 10993-4 standards, a hemolysis percentage below 5% is generally considered non-hemolytic and suitable for blood-contacting applications.
Part 2: Biodegradability Assessment of [Ch][NTf2]
Biodegradability refers to the breakdown of a chemical by microorganisms into simpler substances like CO₂, water, and biomass.[14] This is a crucial parameter for assessing the long-term environmental fate of a chemical.[10][15]
Theoretical Framework: Persistence vs. Degradation
The biodegradability of [Ch][NTf2] is also a tale of two ions.
-
Choline Cation: As a natural biological molecule, choline is readily metabolized by a wide range of microorganisms and is considered "readily biodegradable."[1][7] Its presence is expected to facilitate the initial microbial attack on the IL.
-
[NTf2]⁻ Anion: The anion presents a significant challenge to microbial degradation. The molecule contains highly stable carbon-fluorine (C-F) and sulfur-carbon (S-C) bonds, which are not common in nature and are difficult for microbial enzymes to cleave. Fluorinated compounds are often characterized by low biodegradability and high environmental persistence.[10]
Standardized Biodegradability Testing
The Organization for Economic Co-operation and Development (OECD) has established a series of rigorous tests to assess "ready biodegradability." Passing these tests indicates that a chemical will undergo rapid and ultimate degradation in the environment.[16][17]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
Objective: To determine if [Ch][NTf2] meets the criteria for ready biodegradability by measuring oxygen consumption.
Principle: A known volume of an aqueous solution of [Ch][NTf2] is inoculated with a mixed population of microorganisms (e.g., from activated sludge) in a closed respirometer. The consumption of oxygen by the microorganisms as they metabolize the substance is measured over 28 days.
Methodology:
-
Inoculum Preparation: Collect activated sludge from a wastewater treatment plant. Wash and aerate it to prepare a standardized microbial inoculum.
-
Test Setup: Add a defined mineral medium, the inoculum, and the test substance ([Ch][NTf2] as the sole source of organic carbon, typically at 100 mg/L) to the respirometer flasks.
-
Controls: Prepare three types of control flasks:
-
Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).
-
Reference Control: Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the activity of the inoculum.
-
Toxicity Control: Inoculum, medium, test substance, and the reference substance (to check for inhibitory effects of the test substance).
-
-
Incubation and Measurement: Seal the flasks and incubate them in the dark at a constant temperature (22 ± 2°C) for 28 days. Continuously measure the oxygen consumption using the respirometer's pressure sensor.
-
Data Analysis:
-
Calculate the Theoretical Oxygen Demand (ThOD) for [Ch][NTf2] based on its elemental formula (C₇H₁₄F₆N₂O₄S₂).
-
Calculate the percentage of biodegradation: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100.
-
Interpretation of Results:
-
Pass Level: For a substance to be classified as "readily biodegradable," it must show ≥60% biodegradation within the 28-day test period.[18]
-
10-Day Window: This pass level must be reached within a 10-day window that begins when biodegradation first exceeds 10%.[18]
Visualization: OECD 301F Workflow
Specific Microbial Degradation Studies
While standard tests provide a baseline, specific studies can reveal degradation pathways under different conditions. A pivotal study investigated the biodegradation of [Ch][NTf2] using a specially isolated bacterial strain, Pantoea agglomerans.[19]
Key Findings:
-
The bacterium was capable of using [Ch][NTf2] as a nutrient source.
-
At an optimal osmolarity (0.6 M), biodegradation reached up to 80% over the study period.
-
Crucially, the study found that the [NTf2]⁻ anion was also degraded, with its utilization being independent of the choline cation. At higher osmolarity, a greater percentage of the anion was consumed by the bacterium.[19]
Data Presentation: Biodegradation of [Ch][NTf2] by P. agglomerans
| [Ch][NTf2] Concentration | Anion ([NTf2]⁻) Utilization | Overall Biodegradation | Reference |
| 0.6 M | ~58% | ~80% | [19] |
| 1.0 M | ~75% | Lower than 0.6 M | [19] |
This data demonstrates that under specific microbial conditions, the seemingly recalcitrant [NTf2]⁻ anion can be metabolized.
Conclusion: A Balanced Perspective for Application
The analysis of Choline bis(trifluoromethylsulfonyl)imide presents a nuanced profile that defies simple classification as either "biocompatible" or "biodegradable."
On Biocompatibility: [Ch][NTf2] exhibits moderate biocompatibility . The presence of the choline cation undeniably lowers its toxicity compared to many other ionic liquids.[6][7] However, the hydrophobic and fluorinated [NTf2]⁻ anion introduces a significant potential for cytotoxicity, likely through membrane disruption.[1][11] Its use in any biological or pharmaceutical context, especially those involving direct cell or blood contact, must be preceded by rigorous, application-specific cytotoxicity and hemocompatibility testing. The label "biocompatible" should be treated with extreme caution and validated against quantitative data.
On Biodegradability: [Ch][NTf2] is not readily biodegradable according to stringent OECD criteria. The choline cation will likely degrade quickly, but the persistence of the [NTf2]⁻ anion is a primary environmental concern.[10] While specialized microorganisms can degrade the entire molecule under specific conditions,[19] its widespread release into ecosystems lacking these microbes could lead to the accumulation of a persistent fluorinated anion.
Final Recommendation for Professionals: Researchers and developers must adopt a risk-assessment mindset. The attractive properties of [Ch][NTf2] must be carefully weighed against its potential biological and environmental hazards. The "green" halo of the choline cation should not obscure the well-founded concerns associated with the bis(trifluoromethylsulfonyl)imide anion. A thorough, data-driven evaluation is mandatory to ensure the safe and responsible application of this potent and versatile ionic liquid.
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Wilson, K. L., et al. (2014). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. Monash University.
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An In-depth Technical Guide to the Molecular Structure and Conformation of Choline Bis(trifluoromethylsulfonyl)imide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Choline bis(trifluoromethylsulfonyl)imide ([Ch][NTf2]), an ionic liquid of significant interest, is characterized by its unique combination of a biocompatible cation and a stable, hydrophobic anion. This guide provides a comprehensive examination of its molecular structure and conformational landscape, critical determinants of its physicochemical properties and applications. We will delve into the intricate interplay of ionic and hydrogen bonding interactions that govern the three-dimensional arrangement of the choline cation and the bis(trifluoromethylsulfonyl)imide anion. Through a synthesis of crystallographic data, spectroscopic analysis, and computational insights, this document offers a detailed perspective for professionals in research and development.
Introduction: The Significance of [Ch][NTf2]
Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning electrochemistry, chemical synthesis, and materials science. [Ch][NTf2] distinguishes itself through the pairing of the biologically relevant choline cation with the robust and non-coordinating bis(trifluoromethylsulfonyl)imide anion.[1] The choline cation, a component of phospholipids and the precursor to the neurotransmitter acetylcholine, imparts a degree of biocompatibility and biodegradability.[1][2] Conversely, the [NTf2]⁻ anion contributes to the ionic liquid's high thermal stability, hydrophobicity, and wide electrochemical window.[1] This unique combination of properties makes [Ch][NTf2] a compelling candidate for applications in biosensors, as electrolytes in energy storage devices, and as media for biocatalysis and extractions.[1] A thorough understanding of its molecular architecture is paramount to harnessing its full potential.
Molecular Components and Intrinsic Properties
The fundamental building blocks of [Ch][NTf2] are the choline cation ([C5H14NO]⁺) and the bis(trifluoromethylsulfonyl)imide anion ([C2F6NO4S2]⁻).
The Choline Cation: A Biocompatible Headgroup
The choline cation possesses a quaternary ammonium group, which is responsible for its positive charge, and a hydroxyl-terminated ethyl chain. This structure allows for both electrostatic interactions and hydrogen bonding, significantly influencing its conformational preferences and interactions with the anion.
The Bis(trifluoromethylsulfonyl)imide Anion: A Stable and Non-Coordinating Counterpart
The [NTf2]⁻ anion is renowned for its chemical and thermal stability, largely due to the electron-withdrawing trifluoromethyl groups. Its charge is delocalized over the sulfonyl groups and the central nitrogen atom, making it a weakly coordinating anion. This characteristic is crucial in defining the liquid range and transport properties of the ionic liquid.
A summary of the key physicochemical properties of [Ch][NTf2] is presented in Table 1.
| Property | Value |
| Molecular Formula | C7H14F6N2O5S2[3] |
| Molecular Weight | 384.3 g/mol [3] |
| CAS Number | 827027-25-8[3] |
| Melting Point | 35-37 °C |
| Ionic Conductivity | 3.98 mS/cm (at 45 °C)[1] |
| Viscosity | 49.5 cP (at 45 °C) |
Conformational Landscape: A Dance of Rotational Isomers
The overall structure of [Ch][NTf2] is not static but rather a dynamic equilibrium of different conformers for both the cation and the anion. These conformational preferences are dictated by a delicate balance of intramolecular steric effects and intermolecular interactions.
Conformational Flexibility of the Choline Cation
The choline cation exhibits conformational flexibility primarily around the C-C and C-O bonds of its ethanolamine backbone. The dihedral angle (O-C-C-N) can adopt either a gauche or an anti conformation. While the anti conformation is generally lower in energy for isolated alkyl chains, the gauche conformation is often stabilized in the solid state and in solution through intramolecular or intermolecular hydrogen bonding between the hydroxyl group and other atoms. X-ray crystallographic studies of related choline esters have shed light on these conformational possibilities.[4]
The cis and trans Conformers of the [NTf2]⁻ Anion
The [NTf2]⁻ anion can exist in two main conformations: a C2-symmetric trans form and a C1-symmetric cis form, defined by the orientation of the trifluoromethyl groups with respect to the S-N-S plane. The trans conformer is generally considered to be the lower energy state. However, the energy barrier for rotation around the S-N bonds is relatively low, allowing for the presence of the cis conformer, which can be stabilized by specific cation-anion interactions.[5]
The following diagram illustrates the rotational isomers of the choline cation and the [NTf2]⁻ anion.
Caption: Conformational isomers of the choline cation and the [NTf2]⁻ anion.
Supramolecular Assembly: Insights from Crystallography
The solid-state structure of [Ch][NTf2] provides a static snapshot of the preferred conformational and packing arrangements. Single-crystal X-ray diffraction data reveals an orthorhombic crystal system with the space group P n a 21.[3]
Table 2: Crystallographic Data for [Ch][NTf2] [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P n a 21 |
| a | 9.657 Å |
| b | 11.141 Å |
| c | 14.651 Å |
| α, β, γ | 90.00 ° |
Within the crystal lattice, the ions are arranged to maximize electrostatic interactions and hydrogen bonding. The hydroxyl group of the choline cation is a key hydrogen bond donor, forming interactions with the oxygen and nitrogen atoms of the [NTf2]⁻ anion. These interactions are crucial in stabilizing specific conformers of both the cation and the anion in the solid state.
Experimental Protocols for Structural and Conformational Analysis
A multi-technique approach is essential for a comprehensive understanding of the structure and conformation of [Ch][NTf2].
Synthesis and Purification
A common and effective method for the synthesis of [Ch][NTf2] is a metathesis reaction between choline chloride and a salt of the [NTf2]⁻ anion, such as lithium bis(trifluoromethylsulfonyl)imide (Li[NTf2]).[1]
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve equimolar amounts of choline chloride and Li[NTf2] in a suitable solvent, such as water or ethanol.
-
Reaction: Stir the mixture at room temperature for several hours to allow for the ion exchange to occur.
-
Separation: The resulting [Ch][NTf2] can be separated from the byproduct (LiCl) based on solubility differences. If water is used as the solvent, the hydrophobic [Ch][NTf2] may phase-separate.
-
Washing: Wash the [Ch][NTf2] phase repeatedly with deionized water to remove any remaining inorganic salt impurities.
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any residual water.
The following diagram outlines the synthesis workflow.
Caption: Workflow for the synthesis of [Ch][NTf2].
Spectroscopic Characterization
Vibrational and nuclear magnetic resonance spectroscopies are powerful tools for probing the molecular structure and interactions within [Ch][NTf2].
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Used to confirm the chemical structure of the choline cation and to check for impurities. The chemical shifts of the protons on the choline backbone can provide insights into the local electronic environment and potential hydrogen bonding interactions.
-
¹⁹F NMR: Provides information on the [NTf2]⁻ anion. The presence of multiple peaks or changes in chemical shifts can indicate different conformational states or interactions with the cation.
5.2.2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy These complementary techniques probe the vibrational modes of the molecules.
-
FTIR Spectroscopy: Particularly sensitive to polar functional groups, making it ideal for observing the O-H stretching vibration of the choline cation, which is indicative of hydrogen bonding. Changes in the vibrational frequencies of the S-N-S and SO2 groups of the [NTf2]⁻ anion can also reveal information about its conformation and interactions.
-
Raman Spectroscopy: Well-suited for studying the non-polar parts of the molecules and the symmetric vibrations. It can provide complementary information to FTIR, particularly regarding the backbone vibrations of the cation and the S-N-S modes of the anion.
Thermal Analysis
5.3.1. Differential Scanning Calorimetry (DSC) DSC is used to determine the thermal transitions of [Ch][NTf2], including its melting point and any glass transitions. This information is crucial for defining the liquid range of the ionic liquid.
5.3.2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of [Ch][NTf2] and to determine its decomposition temperature.
Conclusion: A Structurally Dynamic and Functionally Promising Ionic Liquid
The molecular structure and conformational behavior of choline bis(trifluoromethylsulfonyl)imide are intricately linked to its desirable properties. The biocompatible nature of the choline cation, combined with the stability of the [NTf2]⁻ anion, creates a unique ionic liquid with significant potential. The conformational flexibility of both ions, governed by a subtle interplay of electrostatic forces and hydrogen bonding, results in a dynamic system whose properties can be tuned for specific applications. A thorough characterization using a combination of crystallographic, spectroscopic, and thermal analysis techniques is essential for a complete understanding and for driving future innovations with this remarkable ionic liquid.
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Understanding the ionic conductivity of Choline bis(trifluoromethylsulfonyl)imide.
An In-depth Technical Guide to the Ionic Conductivity of Choline bis(trifluoromethylsulfonyl)imide
This guide provides a comprehensive technical overview of the ionic conductivity of Choline bis(trifluoromethylsulfonyl)imide, [Ch][TFSI]. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this ionic liquid for applications ranging from electrochemical systems to advanced drug delivery formulations. This document delves into the fundamental principles governing its conductive properties, methodologies for its characterization, and the critical factors that influence its performance.
Introduction: The Significance of Choline bis(trifluoromethylsulfonyl)imide
Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Ch][TFSI], is an ionic liquid (IL) composed of a choline cation and a bis(trifluoromethylsulfonyl)imide anion.[1] Its growing prominence in various scientific fields stems from a unique combination of desirable properties. The choline cation, a naturally occurring compound, imparts a degree of biocompatibility and biodegradability, making it a more environmentally benign alternative to many traditional ionic liquids.[2][3] The [TFSI]⁻ anion contributes to high thermal stability, low volatility, and hydrophobicity.[1][4]
This synergy of properties makes [Ch][TFSI] a versatile material for a multitude of applications, including:
-
Electrochemistry: As an electrolyte in batteries, supercapacitors, and fuel cells due to its inherent ionic conductivity.[1][2]
-
Drug Delivery: To enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2][3]
-
Biocatalysis: Providing a stable environment for enzymatic reactions.[1][2]
-
Separation Processes: Utilized in extraction technologies for the purification of compounds.[1][2][5]
Understanding and controlling the ionic conductivity of [Ch][TFSI] is paramount to optimizing its performance in these applications. This guide will provide the foundational knowledge and practical insights required to achieve this.
Physicochemical Properties of [Ch][TFSI]
A thorough understanding of the core physicochemical properties of [Ch][TFSI] is essential before delving into its ionic conductivity. These properties are interconnected and collectively influence the mobility of ions within the liquid.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄F₆N₂O₄S₂ | [2][6] |
| Molecular Weight | ~384.3 g/mol | [1][7] |
| Melting Point | 35-37 °C | [2][6] |
| Density | 1.508 g/cm³ (at 25 °C) | [6] |
| Viscosity | 49.5 cP (at 45 °C) | [2][6] |
| Ionic Conductivity | 3.98 mS/cm (at 45 °C) | [1][2][6] |
Note: The molecular weight can be reported differently based on the source, but values are generally around 384.3 g/mol .
The chemical structure of the constituent ions is fundamental to these properties. The choline cation possesses a hydroxyl group capable of hydrogen bonding, while the bulky and charge-delocalized [TFSI]⁻ anion influences the packing and intermolecular forces within the liquid.[8][9]
Caption: Chemical structures of the Choline cation and the TFSI anion.
The Core Principles of Ionic Conductivity in [Ch][TFSI]
Ionic conductivity (σ) in an electrolyte is fundamentally determined by two key factors: the concentration of charge carriers (ions) and their mobility.[10] The relationship is often expressed by the equation:
σ = Σ nᵢ * zᵢ * μᵢ * e
Where:
-
nᵢ is the number density of ion i
-
zᵢ is the charge number of ion i
-
μᵢ is the mobility of ion i
-
e is the elementary charge
In a pure ionic liquid like [Ch][TFSI], the concentration of ions is inherently high. Therefore, the primary determinant of its ionic conductivity is the mobility of the choline cations and [TFSI]⁻ anions. This mobility is, in turn, heavily influenced by the viscosity of the medium and the temperature.
The movement of ions is not entirely independent. Strong ion-ion interactions can lead to the formation of ion pairs or larger aggregates, which reduces the number of effective charge carriers and hinders overall conductivity.[11]
Caption: Experimental workflow for measuring ionic conductivity via EIS.
Conclusion and Future Outlook
Choline bis(trifluoromethylsulfonyl)imide stands out as a promising ionic liquid with a favorable balance of performance and biocompatibility. Its ionic conductivity is a critical parameter that dictates its efficacy in a wide array of applications, from energy storage to pharmaceuticals. [1][2][3]A comprehensive understanding of the interplay between temperature, viscosity, and the presence of water or cosolvents is essential for any scientist or engineer working with this material. [12][13]The robust methodology of Electrochemical Impedance Spectroscopy provides a reliable means to quantify and validate the ionic conductivity, enabling the rational design and optimization of [Ch][TFSI]-based systems. As research continues, further enhancements in conductivity, particularly at lower temperatures, will broaden the application scope of this versatile ionic liquid.
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Kapelewska, J., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Molecules, 28(23), 7894. Retrieved from [Link]
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Roy, D., & Maginn, E. J. (2021). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation, 17(9), 5859–5870. Retrieved from [Link]
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Shayesteh, P., et al. (2023). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. Batteries, 9(12), 598. Retrieved from [Link]
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Floudas, G., et al. (2015). Conductivity of Ionic Liquids In the Bulk and during Infiltration in Nanopores. The Journal of Physical Chemistry B, 119(32), 10344–10354. Retrieved from [Link]
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Unknown. (n.d.). The factors affecting ionic conductivity. [PDF Document]. Retrieved from [Link]
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Tanner, E. E. L., et al. (2019). The Influence of Water on Choline-Based Ionic Liquids. [ResearchGate Request]. Retrieved from [Link]
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Unknown. (n.d.). Effect of water on the structure of a prototype ionic liquid. [ResearchGate Request]. Retrieved from [Link]
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Lee, J., et al. (2020). Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent. [ResearchGate Request]. Retrieved from [Link]
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Yang, Q., et al. (2021). A Comprehensive Study of Density, Viscosity, and Electrical Conductivity of Choline Halide-Based Eutectic Solvents in H₂O. Journal of Chemical & Engineering Data, 66(4), 1836–1848. Retrieved from [Link]
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Harifi-Mood, A. R., & Buchner, R. (2021). Modeling the Viscosity of ChCl-Based Deep Eutectic Solvents and Their Mixtures with Water. Journal of Chemical & Engineering Data, 66(11), 4174–4183. Retrieved from [Link]
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Haddad, B., et al. (2024). Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations. CNR-IRIS. Retrieved from [Link]
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Nockemann, P., et al. (2009). Temperature-driven mixing-demixing behavior of binary mixtures of the ionic liquid choline bis(trifluoromethylsulfonyl)imide and water. The Journal of Physical Chemistry B, 113(6), 1629–1637. Retrieved from [Link]
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Nockemann, P., et al. (2009). Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water. The Journal of Physical Chemistry B, 113(6), 1629–1637. Retrieved from [Link]
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Nockemann, P., et al. (2009). Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water. [ResearchGate Request]. Retrieved from [Link]
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G. S. Avinash, et al. (2024). Ionic liquids enhance electrical conductivity of greases: an impedance spectroscopy study. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 683, 132875. Retrieved from [Link]
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Pajkossy, T., et al. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Faraday Discussions, 210, 259-278. Retrieved from [Link]
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Li, Y., et al. (2022). Applications of choline-based ionic liquids in drug delivery. International Journal of Pharmaceutics, 612, 121366. Retrieved from [Link]
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Roling, B. (2013). Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. [ResearchGate Request]. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling and Hazard Profile of Choline bis(trifluoromethylsulfonyl)imide
This guide provides an in-depth analysis of the safety, handling, and currently understood toxicity profile of Choline bis(trifluoromethylsulfonyl)imide. It is intended for researchers, scientists, and drug development professionals who work with this ionic liquid. The information herein is synthesized from available safety data sheets and technical literature to promote a culture of safety and informed risk assessment in the laboratory.
Introduction: Understanding Choline bis(trifluoromethylsulfonyl)imide
Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Ch][TFSI], is an ionic liquid composed of a choline cation and a bis(trifluoromethylsulfonyl)imide anion.[1] Its growing popularity in various scientific fields, from electrochemistry to biotechnology, stems from its unique properties, including high thermal stability, low volatility, and excellent solubility in a range of solvents.[1][2] The choline cation is often associated with lower toxicity and enhanced biocompatibility compared to other ionic liquid cations, making it an attractive option for applications in pharmaceuticals and biotechnology.[2] However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount.
It is critical to note that while this compound is gaining traction, its toxicological properties have not been fully investigated.[3][4] Therefore, the handling and safety procedures outlined in this guide are based on the precautionary principle, treating the substance with a degree of caution appropriate for a compound with an incomplete toxicological profile.
Physicochemical Properties and Their Implications for Safety
The physical and chemical properties of a substance are fundamental to understanding its behavior and potential hazards.
| Property | Value | Implication for Safety and Handling |
| Molecular Formula | C₇H₁₄F₆N₂O₅S₂[5][6] | Indicates the presence of fluorine, nitrogen, and sulfur, which can lead to the formation of hazardous decomposition products in a fire, such as hydrogen fluoride, nitrogen oxides, and sulfur oxides.[4] |
| Molecular Weight | 384.3 g/mol [1][6] | |
| Appearance | Colorless to pale yellow solid[7][8] | |
| Melting Point | 35-37 °C[2][7] | The low melting point means it may be a liquid at or slightly above room temperature, requiring containment measures for liquids. |
| Volatility | Low vapor pressure[1][2] | Reduces the risk of inhalation exposure under standard conditions, but aerosols can still be generated during handling. |
| Density | 1.5079 g/cm³ (at 25 °C)[7] | |
| Solubility | Soluble in DMSO, ethanol, and PBS (pH 7.2)[9]. Miscible with acetone, acetonitrile, and isopropanol. Not miscible with water, toluene, or hexane.[7] | Knowledge of solubility is crucial for selecting appropriate solvents for reactions and cleaning, as well as for understanding its environmental fate. |
| Thermal Stability | High[1][2] | While stable at elevated temperatures, decomposition can occur at very high temperatures, releasing hazardous fumes.[4] |
Hazard Identification and Risk Assessment
A crucial aspect of working safely with any chemical is a thorough understanding of its potential hazards. For Choline bis(trifluoromethylsulfonyl)imide, the primary caution is that the substance has not been fully tested.[3][4]
Potential Routes of Exposure:
-
Skin and Eye Contact: This is a primary concern. Direct contact can cause irritation.[3][5]
-
Inhalation: Although the vapor pressure is low, inhalation of aerosols or dusts may cause respiratory tract irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
Known and Potential Health Effects:
-
Acute Effects: Direct contact may cause skin and eye irritation.[3][5] Inhalation of aerosols may lead to respiratory irritation.[4]
-
Chronic Effects: There is currently no data available on the long-term health effects of exposure to Choline bis(trifluoromethylsulfonyl)imide.[4][5] The lack of data necessitates the adoption of stringent control measures to minimize exposure.
Environmental Hazards:
Discharge into the environment should be avoided.[5] While its biodegradability is not well-documented, ionic liquids as a class can persist in the environment.
Risk Assessment Workflow
A systematic risk assessment should be conducted before any new experimental work with Choline bis(trifluoromethylsulfonyl)imide.
Caption: A generalized workflow for conducting a risk assessment before working with Choline bis(trifluoromethylsulfonyl)imide.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for minimizing exposure and ensuring a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against chemical exposure.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield should be worn at all times when handling this substance to protect against splashes.[3][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[10] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[3][4] Proper glove removal technique (without touching the outer surface) must be followed.[4]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[10] For larger quantities or in situations with a higher risk of splashing, impervious clothing may be required.[3][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any aerosols.[5][10] If ventilation is inadequate or if there is a risk of generating significant aerosols, a full-face respirator with appropriate cartridges should be used.[3][5]
Engineering Controls
-
Ventilation: All handling of Choline bis(trifluoromethylsulfonyl)imide should be performed in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[10]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm the location and functionality of safety equipment.
-
Dispensing: Avoid the formation of dust and aerosols during handling.[5] Use non-sparking tools.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.
-
Contamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water and seek medical advice.[3][5] Contaminated clothing should be removed immediately and washed before reuse.[3][4]
Storage Requirements
-
Container: Store in the original container, tightly closed.[5]
-
Location: Keep in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and bases.[4][5] Also, keep it separate from foodstuff containers.[5]
Emergency Procedures
In the event of an emergency, a calm and methodical response is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected skin with plenty of soap and water.[4][5] Seek medical advice.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]
Accidental Release Measures
-
Evacuation: Evacuate personnel from the immediate area.[5]
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[5]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Hazardous Combustion Products: Combustion may produce hazardous fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Toxicity Profile: Acknowledging the Gaps
As previously stated, a comprehensive toxicological profile for Choline bis(trifluoromethylsulfonyl)imide is not yet available. The information below is based on general principles for ionic liquids and data from available safety data sheets.
-
Acute Toxicity: No specific LD50 or LC50 data is available for Choline bis(trifluoromethylsulfonyl)imide.[4] It is generally considered to have lower toxicity than many other ionic liquids due to the choline cation.[2] However, some studies on other ionic liquids suggest that higher hydrophobicity can lead to increased interaction with cell membranes and potential cytotoxic effects.[1]
-
Skin and Eye Irritation: Assumed to be an irritant based on general handling precautions.[3][5]
-
Sensitization: No data available.[4]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to assess these endpoints.[4]
Given the lack of specific data, a precautionary approach is warranted. All exposures should be minimized until more comprehensive toxicological studies are conducted and published.
Disposal Considerations
All waste materials containing Choline bis(trifluoromethylsulfonyl)imide must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not dispose of it down the drain.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[5]
Conclusion: A Commitment to Safety
Choline bis(trifluoromethylsulfonyl)imide is a promising ionic liquid with a wide range of potential applications. However, its incomplete toxicological profile necessitates a cautious and well-informed approach to its handling. By understanding its known properties, implementing robust engineering controls and personal protective measures, and being prepared for emergencies, researchers can work safely with this compound while its full hazard profile is being established. The principles of scientific integrity and trustworthiness demand that we acknowledge the limits of our current knowledge and proceed with a steadfast commitment to safety.
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Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. (n.d.). Retrieved from [Link]
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Safety Data Sheet - RoCo Global. (2021, July 12). Retrieved from [Link]
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Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Choline Bis(trifluoromethylsulfonyl)imide as a Promising Electrolyte Component for Lithium-Ion Batteries
Introduction
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components, particularly the electrolyte. While conventional carbonate-based electrolytes have been the commercial standard, their limitations in terms of safety (flammability) and electrochemical stability have propelled the exploration of alternative materials. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and wide electrochemical windows, have emerged as a compelling class of electrolytes.[1][2] Among these, Choline Bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) is gaining significant attention due to its favorable combination of properties, including its biocompatibility and derivation from a natural source, choline.[1][2]
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of [Ch][TFSI] as an electrolyte or electrolyte additive in lithium-ion batteries. The following sections will delve into the fundamental properties of [Ch][TFSI], detailed protocols for electrolyte preparation and cell assembly, and methodologies for electrochemical characterization.
Physicochemical Properties of Choline Bis(trifluoromethylsulfonyl)imide
Understanding the intrinsic properties of [Ch][TFSI] is paramount for its effective implementation in LIBs. A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C7H14F6N2O5S2 | [1][3] |
| Molecular Weight | 384.3 g/mol | [1][3] |
| Purity | Typically >98% | [1][2] |
| Melting Point | 35-37 °C | [2] |
| Appearance | Colorless to pale yellow solid/liquid | [4] |
| Thermal Stability | High stability at elevated temperatures | [1][2][5] |
| Volatility | Low vapor pressure | [1][2] |
| Solubility | Excellent in various organic solvents | [1][2][4] |
| Ionic Conductivity | 3.98 mS/cm (at 45 °C) | [2] |
[Ch][TFSI] as a Lithium-Ion Battery Electrolyte: A Mechanistic Overview
When a lithium salt, such as Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI), is dissolved in [Ch][TFSI], the choline cations ([Ch]+) and TFSI anions ([TFSI]-) of the ionic liquid, along with the lithium cations (Li+) and TFSI anions from the salt, constitute the electrolyte. The transport of Li+ ions between the anode and cathode during charge and discharge cycles is facilitated by this ionic medium. The large, asymmetric nature of the [Ch]+ and [TFSI]- ions contributes to a disordered environment that can promote Li+ mobility.
The solvation of Li+ ions within the TFSI-based ionic liquid is a critical factor influencing conductivity and electrochemical performance. Spectroscopic studies on similar TFSI-based ILs have shown that Li+ ions are typically coordinated by the oxygen atoms of the sulfonyl groups of the TFSI anions, forming complexes such as [Li(TFSI)2]−.[6][7][8] The nature of this solvation shell impacts the Li+ transference number, which is the fraction of the total ionic current carried by the lithium ions.
Caption: Li-ion transport in a [Ch][TFSI]-based electrolyte during charging.
Protocols for Electrolyte Preparation and Cell Assembly
Protocol 1: Synthesis of Choline Bis(trifluoromethylsulfonyl)imide ([Ch][TFSI])
This protocol outlines a common laboratory-scale synthesis of [Ch][TFSI] via a metathesis reaction.
Materials:
-
Choline chloride ([Ch]Cl)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)
-
Deionized water (DI water)
-
Silver nitrate (AgNO3) solution (for testing)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Dissolution of Reactants: In a clean beaker, dissolve equimolar amounts of choline chloride and lithium bis(trifluoromethylsulfonyl)imide in a minimal amount of DI water at room temperature.[1]
-
Ionic Exchange Reaction: Stir the mixture vigorously for 1-2 hours. An ion exchange will occur, forming [Ch][TFSI] and lithium chloride (LiCl).[1] Due to the hydrophobic nature of the TFSI anion, the [Ch][TFSI] will phase-separate from the aqueous LiCl solution.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate. The denser ionic liquid phase will be at the bottom.
-
Washing and Purification: Drain the lower [Ch][TFSI] layer. Wash it multiple times with small volumes of fresh, cold DI water to remove residual chloride ions.
-
Chloride Impurity Test: After each wash, test a small sample of the aqueous wash layer with a few drops of AgNO3 solution. The absence of a white precipitate (AgCl) indicates the successful removal of chloride ions. Halide impurities can be detrimental to the electrochemical performance of the battery.[9]
-
Drying: Dry the purified [Ch][TFSI] under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water. Water content should be minimized to prevent side reactions within the battery.
Protocol 2: Preparation of LiTFSI/[Ch][TFSI] Electrolyte
Materials:
-
Purified and dried [Ch][TFSI]
-
Anhydrous Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)
-
Argon-filled glovebox
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Glovebox Environment: Perform all steps inside an argon-filled glovebox with low moisture and oxygen levels (<1 ppm) to prevent contamination of the electrolyte.
-
Weighing Components: Accurately weigh the desired amount of anhydrous LiTFSI and dried [Ch][TFSI] to achieve the target molar concentration (e.g., 1 M LiTFSI in [Ch][TFSI]).
-
Mixing: Combine the LiTFSI and [Ch][TFSI] in a clean, dry vial or flask.
-
Dissolution: Stir the mixture at room temperature until the LiTFSI is completely dissolved. Gentle heating may be applied if necessary, but ensure the temperature remains well below the decomposition temperature of the components.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 3: Coin Cell Assembly for Electrochemical Testing
Materials:
-
Prepared LiTFSI/[Ch][TFSI] electrolyte
-
Cathode (e.g., LiFePO4, NMC) and anode (e.g., graphite, lithium metal) electrodes
-
Separator (e.g., Celgard, glass fiber)
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Component Preparation: Ensure all cell components are thoroughly dried under vacuum before transferring them into the glovebox.
-
Electrode and Separator Punching: Punch out electrodes and separators to the required dimensions for the coin cell.
-
Cell Stacking: Assemble the coin cell in the following order: negative casing, anode, separator, cathode, spacer, spring, and positive casing.
-
Electrolyte Addition: Add a few drops of the prepared LiTFSI/[Ch][TFSI] electrolyte onto the separator to ensure complete wetting of the separator and electrodes.
-
Crimping: Crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Resting: Allow the assembled cell to rest for several hours to ensure uniform electrolyte distribution before commencing electrochemical testing.
Caption: Experimental workflow for electrolyte preparation and cell assembly.
Electrochemical Characterization Protocols
Protocol 4: Ionic Conductivity Measurement
Instrumentation:
-
Conductivity meter with a two-electrode conductivity cell
-
Temperature-controlled chamber
Procedure:
-
Cell Calibration: Calibrate the conductivity cell with standard KCl solutions of known conductivity.
-
Sample Loading: Fill the conductivity cell with the prepared LiTFSI/[Ch][TFSI] electrolyte inside the glovebox.
-
Temperature-Dependent Measurement: Place the cell in a temperature-controlled chamber and measure the conductivity over a range of temperatures (e.g., 25 °C to 80 °C). Allow the temperature to stabilize at each setpoint before taking a measurement.
-
Data Analysis: Plot the ionic conductivity as a function of temperature. The data can be fitted to the Vogel-Tammann-Fulcher (VTF) equation to understand the ion transport mechanism.
Protocol 5: Electrochemical Stability Window (ESW) Determination
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell (with a working electrode, counter electrode, and reference electrode) or a two-electrode coin cell
Procedure:
-
Cell Assembly: Assemble a three-electrode cell with a stable working electrode (e.g., glassy carbon, platinum), a lithium metal counter electrode, and a lithium metal reference electrode. Alternatively, a two-electrode coin cell with a lithium metal anode and a stable cathode can be used.
-
Linear Sweep Voltammetry (LSV): Perform LSV at a slow scan rate (e.g., 0.1-1 mV/s). For the anodic stability, sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5-6 V vs. Li/Li+). For the cathodic stability, sweep from the OCV to a low potential (e.g., -0.5 V vs. Li/Li+).
-
ESW Determination: The electrochemical stability window is defined by the potential limits at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.[10][11]
Protocol 6: Cycling Performance Evaluation
Instrumentation:
-
Battery cycler
Procedure:
-
Formation Cycles: Cycle the assembled coin cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles.[12] This helps in the formation of a stable solid electrolyte interphase (SEI) on the anode surface.[13][14]
-
Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess its capacity retention and coulombic efficiency.[15][16]
-
Data Analysis: Plot the discharge capacity and coulombic efficiency as a function of the cycle number.
Safety and Handling Precautions
While [Ch][TFSI] is considered to have lower toxicity compared to some other ionic liquids, standard laboratory safety practices should always be followed.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling [Ch][TFSI] and its precursors.[17][18]
-
Handling: Avoid inhalation, ingestion, and skin contact.[17][18] In case of contact, rinse the affected area with plenty of water.
-
Storage: Store [Ch][TFSI] in a cool, dry, and well-ventilated area in a tightly sealed container.[18]
-
Disposal: Dispose of waste materials in accordance with local regulations.
Conclusion
Choline bis(trifluoromethylsulfonyl)imide presents a viable and promising alternative to conventional electrolyte components in lithium-ion batteries, offering potential improvements in safety and thermal stability. The protocols and guidelines detailed in these application notes are intended to provide a solid foundation for researchers to explore the full potential of [Ch][TFSI]-based electrolytes. Further optimization of lithium salt concentration, the use of additives, and investigation of the interfacial chemistry will be crucial in advancing the practical application of this intriguing ionic liquid in next-generation energy storage systems.[19][20]
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Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. (URL: [Link])
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Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent | Request PDF - ResearchGate. (URL: [Link])
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. (URL: [Link])
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers. (URL: [Link])
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Improved Lithium Battery Performance through New Additive - Advanced Energy Technology. (URL: [Link])
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PubMed. (URL: [Link])
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Fluorine-Free Li-Ion Battery Features Comparable Cycling Performance to a Highly ... - ChemRxiv. (URL: [Link])
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Interfacial chemistry of Li metal anode in different electrolytes. SEM... - ResearchGate. (URL: [Link])
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Cycling performance and surface analysis of Lithium bis(trifluoromethanesulfonyl)imide in propylene carbonate with graphite - DigitalCommons@URI. (URL: [Link])
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Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - MDPI. (URL: [Link])
-
Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review | Request PDF - ResearchGate. (URL: [Link])
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Lithium solvation in bis(trifluoromethanesulfonyl)imide-based ionic liquids - ResearchGate. (URL: [Link])
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Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PubMed. (URL: [Link])
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Unusual Li+ Ion Solvation Structure in Bis(fluorosulfonyl)amide Based Ionic Liquid | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
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Comparison of ionic conductivities of different types of electrolytes... - ResearchGate. (URL: [Link])
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Understanding the Effects of Interfacial Lithium Ion Concentration on Lithium Metal Anode. (URL: [Link])
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Electrolytic conductivity of four imidazolium-based ionic liquids - Aston Research Explorer. (URL: [Link])
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Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem. (URL: [Link])
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Understanding the Effects of Interfacial Lithium Ion Concentration on Lithium Metal Anode. (URL: [Link])
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Lithium solvation and diffusion in the 1‐butyl‐3‐methylimidazolium bis(trifluoromethanesulfonyl)imide ionic liquid | Request PDF - ResearchGate. (URL: [Link])
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Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI. (URL: [Link])
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Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - ResearchGate. (URL: [Link])
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Solvation and structure of lithium in bis{(trifluoromethyl)sulfonyl}imide based ionic liquids - Queen's University Belfast. (URL: [Link])
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Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations - CNR-IRIS. (URL: [Link])
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Ionic liquids in lithium battery electrolytes: Composition versus safety and physical properties | Request PDF - ResearchGate. (URL: [Link])
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The cycling performances of lithium–sulfur batteries in TEGDME/DOL containing LiNO3 additive | Request PDF - ResearchGate. (URL: [Link])
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Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia. (URL: [Link])
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Application of Choline Bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) in Supercapacitors and Electric Double-Layer Capacitors: A Detailed Technical Guide
Introduction: The Promise of Choline-Based Ionic Liquids in Energy Storage
The advancement of high-performance energy storage devices, such as supercapacitors and electric double-layer capacitors (EDLCs), is intrinsically linked to the innovation in electrolyte materials. While traditional organic electrolytes have enabled significant progress, their volatility, flammability, and environmental concerns pose limitations. Ionic liquids (ILs) have emerged as a compelling alternative due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1]
Among the vast family of ILs, choline-based ionic liquids are gaining considerable attention. Choline, a naturally occurring and biocompatible quaternary ammonium compound, imparts desirable characteristics to these electrolytes, including lower toxicity and enhanced biodegradability compared to many conventional imidazolium or pyrrolidinium-based ILs.[2][3] Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]), in particular, stands out for its favorable combination of physicochemical properties, making it a prime candidate for application in next-generation supercapacitors.[4]
This comprehensive guide provides detailed application notes and protocols for researchers and scientists exploring the use of [Ch][TFSI] in supercapacitors and EDLCs. The subsequent sections will delve into the synthesis of [Ch][TFSI], the formulation of electrolytes, the fabrication of activated carbon electrodes, and rigorous electrochemical characterization techniques.
Physicochemical Properties of [Ch][TFSI]
A thorough understanding of the physical and chemical properties of [Ch][TFSI] is paramount for its effective implementation as a supercapacitor electrolyte.
| Property | Value | Reference |
| CAS Number | 827027-25-8 | [5][6] |
| Molecular Formula | C₇H₁₄F₆N₂O₄S₂ | [5] |
| Molecular Weight | 368.32 g/mol | [7] |
| Melting Point | 35–37 °C | [7] |
| Viscosity | 49.5 cP (at 45 °C) | [7] |
| Ionic Conductivity | 3.98 mS/cm (at 45 °C) | [7] |
PART 1: Synthesis and Preparation of [Ch][TFSI] Electrolyte
Synthesis of Choline Bis(trifluoromethylsulfonyl)imide ([Ch][TFSI])
The synthesis of [Ch][TFSI] typically follows a two-step metathesis (anion exchange) reaction. This procedure is adapted from established methods for ionic liquid synthesis.[8][9]
Materials:
-
Choline chloride ([Ch]Cl) or Choline bromide ([Ch]Br)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)
-
Deionized water
-
Dichloromethane (DCM)
-
Silver nitrate (AgNO₃) solution (for halide testing)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Precursor Dissolution: In separate flasks, dissolve equimolar amounts of the choline halide (e.g., [Ch]Cl) and LiTFSI in a minimum amount of deionized water with stirring until fully dissolved. For example, dissolve 1 mole of [Ch]Cl in 200 mL of deionized water and 1 mole of LiTFSI in 200 mL of deionized water.
-
Anion Exchange Reaction: Slowly add the LiTFSI solution to the choline halide solution dropwise while stirring vigorously at room temperature. A white precipitate of LiCl (or LiBr) will form as the reaction proceeds.
-
Reaction Completion: Continue stirring the mixture at room temperature for 24 hours to ensure the reaction goes to completion.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of dichloromethane (DCM) and shake vigorously. Allow the layers to separate. The [Ch][TFSI] will preferentially dissolve in the organic (DCM) layer, while the inorganic salt (LiCl/LiBr) will remain in the aqueous layer.
-
Separation and Washing: Collect the lower organic layer. Wash the organic layer multiple times with small portions of deionized water to remove any remaining halide ions and other water-soluble impurities.
-
Halide Test: After each wash, test a small sample of the aqueous layer with a few drops of silver nitrate solution. The absence of a white precipitate (AgCl/AgBr) indicates the complete removal of halide ions.
-
Drying: Dry the washed organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate for several hours to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator under reduced pressure at approximately 60-70°C.
-
Final Drying: For optimal performance in electrochemical applications, the synthesized [Ch][TFSI] should be further dried in a vacuum oven at 80-100°C for at least 48 hours to minimize the water content.
Causality of Choices: Dichloromethane is chosen for extraction due to the high solubility of [Ch][TFSI] and its immiscibility with water. The repeated washing steps are crucial to remove halide impurities, which can be electrochemically active and interfere with the supercapacitor's performance. Rigorous drying is essential as water can narrow the electrochemical stability window of the electrolyte.
Visualization of Synthesis Workflow:
Electrolyte Formulation
For most applications, [Ch][TFSI] can be used as a neat (pure) ionic liquid electrolyte. However, its viscosity can be reduced and ionic conductivity enhanced by the addition of a suitable organic solvent.
Protocol for Solvent-Based Electrolyte:
-
In a glovebox under an inert atmosphere (e.g., argon) to prevent moisture contamination, accurately weigh the desired amount of dried [Ch][TFSI].
-
Add the desired volume or weight percentage of a high-purity, anhydrous organic solvent such as acetonitrile (ACN) or propylene carbonate (PC). A common concentration is 1 M [Ch][TFSI] in the chosen solvent.
-
Stir the mixture until the [Ch][TFSI] is completely dissolved and a homogeneous solution is obtained.
Rationale: The choice of solvent and its concentration is a critical parameter that influences the overall performance of the supercapacitor. Acetonitrile offers low viscosity and high dielectric constant, leading to higher ionic conductivity, while propylene carbonate provides a wider electrochemical stability window. The optimal formulation will depend on the specific requirements of the application, such as operating temperature and desired power density.
PART 2: Electrode Preparation and Cell Assembly
Activated Carbon Electrode Fabrication
Activated carbon is the most commonly used electrode material for EDLCs due to its high specific surface area, good electrical conductivity, and cost-effectiveness.[10]
Materials:
-
Activated carbon (high surface area, e.g., >1500 m²/g)
-
Conductive additive (e.g., carbon black, acetylene black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Current collector (e.g., aluminum foil, nickel foam)
Protocol:
-
Slurry Preparation: In a mortar and pestle or a planetary mixer, thoroughly mix the activated carbon, conductive additive, and binder in a specific weight ratio. A typical ratio is 85:10:5 (activated carbon:conductive additive:binder).[11]
-
Solvent Addition: Gradually add NMP to the dry powder mixture while continuously mixing to form a homogeneous and viscous slurry.
-
Coating: Coat the prepared slurry onto a pre-cleaned current collector using a doctor blade or by drop-casting to achieve a uniform thickness.
-
Drying: Dry the coated electrodes in an oven at 80-120°C for at least 12 hours to remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried electrode sheet.
-
Final Drying: Further dry the punched electrodes under vacuum at a higher temperature (e.g., 120°C) for several hours to remove any residual solvent and moisture before transferring them into a glovebox for cell assembly.
Visualization of Electrode Preparation Workflow:
Supercapacitor Cell Assembly
The assembly of the supercapacitor should be performed in a glovebox with low moisture and oxygen levels (< 0.1 ppm) to prevent contamination of the electrolyte and electrode materials. A common coin cell (e.g., CR2032) configuration is used for testing.
Materials:
-
Two prepared activated carbon electrodes of similar mass
-
Separator (e.g., cellulosic paper, glass fiber)
-
[Ch][TFSI] electrolyte
-
Coin cell components (casings, spacers, spring)
Protocol:
-
Place the negative electrode at the bottom of the coin cell casing.
-
Add a few drops of the [Ch][TFSI] electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted negative electrode.
-
Add a few more drops of the electrolyte to saturate the separator.
-
Place the positive electrode on top of the separator.
-
Add a final drop of electrolyte to wet the positive electrode.
-
Place a spacer and a spring on top of the positive electrode.
-
Carefully place the top cap of the coin cell and crimp it to seal the cell.
PART 3: Electrochemical Characterization Protocols
Electrochemical testing is crucial to evaluate the performance of the assembled supercapacitor. The three primary techniques are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV)
CV provides qualitative information about the capacitive behavior and the electrochemical stability window of the supercapacitor.
Protocol:
-
Connect the assembled coin cell to a potentiostat.
-
Set the potential window. For [Ch][TFSI], a voltage window of up to 3.5 V can be explored, but it is advisable to start with a smaller window (e.g., 0 to 2.5 V) and gradually increase it to determine the stable operating range.
-
Perform CV scans at various scan rates, typically ranging from 5 mV/s to 100 mV/s.[12]
-
Analyze the shape of the CV curves. An ideal rectangular shape indicates pure electric double-layer capacitive behavior. Deviations from this shape may suggest pseudocapacitive contributions or resistive effects.
Specific Capacitance Calculation from CV: The specific capacitance (C) can be calculated from the CV curve using the following equation: C = ∫I(V)dV / (2 * m * v * ΔV) where ∫I(V)dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the potential window.
Galvanostatic Charge-Discharge (GCD)
GCD is used to determine the specific capacitance, energy density, power density, and coulombic efficiency of the supercapacitor.
Protocol:
-
Connect the coin cell to a potentiostat/galvanostat.
-
Set the same potential window as determined from the CV analysis.
-
Apply a constant current for charging and discharging. Perform GCD cycles at various current densities (e.g., 0.1 A/g to 5 A/g).[13]
-
Record the voltage profile as a function of time. A triangular-shaped charge-discharge curve is characteristic of a capacitor.
Performance Metrics Calculation from GCD:
-
Specific Capacitance (C): C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the potential window.[14]
-
Energy Density (E): E = (C * ΔV²) / (2 * 3.6), expressed in Wh/kg.
-
Power Density (P): P = E / (Δt / 3600), expressed in W/kg.
-
Coulombic Efficiency (η): η = (Δt_discharge / Δt_charge) * 100%.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the internal resistance, charge transfer resistance, and ion diffusion behavior within the supercapacitor.
Protocol:
-
Connect the coin cell to an impedance analyzer.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and plot it as a Nyquist plot (imaginary impedance vs. real impedance).
Interpretation of the Nyquist Plot:
-
High-frequency intercept with the real axis: Represents the equivalent series resistance (ESR), which includes the resistance of the electrolyte, electrodes, and contacts.
-
Semicircle in the high-to-medium frequency region: Corresponds to the charge transfer resistance at the electrode-electrolyte interface.
-
A 45-degree line in the medium-frequency region (Warburg impedance): Indicates the frequency-dependent ion diffusion resistance within the porous electrode structure.
-
A near-vertical line in the low-frequency region: Represents the capacitive behavior of the device.
Visualization of Electrochemical Testing Workflow:
PART 4: Safety and Handling
While [Ch][TFSI] is considered less toxic than many other ionic liquids, proper laboratory safety practices must be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store [Ch][TFSI] in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent moisture absorption.
-
Disposal: Dispose of [Ch][TFSI] and any contaminated materials in accordance with local regulations for chemical waste.
Conclusion
Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) presents a compelling and environmentally conscious alternative to conventional electrolytes for high-performance supercapacitors and EDLCs. Its favorable physicochemical properties, including good ionic conductivity and a wide electrochemical window, coupled with its reduced toxicity, make it an attractive material for researchers in the field of energy storage. By following the detailed protocols outlined in this guide for synthesis, electrode fabrication, cell assembly, and electrochemical characterization, researchers can effectively explore and optimize the performance of [Ch][TFSI]-based energy storage devices, paving the way for safer and more sustainable energy solutions.
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To a single-necked, 500 mL round-bottomed flask containing a football-shaped, teflon-coated stir bar (5 cm) and fitted with a 24/40 glass, threaded gas-inlet adapter with a silicone/PTFE septa (Figure 1A) - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
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Choline Bis(trifluoromethylsulfonyl)imide [Ch][TFSI]: A Versatile and Biocompatible Ionic Liquid for Modern Organic Synthesis
An Application Guide for Researchers
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the application of choline bis(trifluoromethylsulfonyl)imide, hereafter referred to as [Ch][TFSI], as a high-performance solvent in organic synthesis. We move beyond simple procedural outlines to explain the fundamental principles and causality behind its use, empowering you to adapt and innovate in your own work. This document provides validated protocols, data interpretation, and troubleshooting guidance grounded in established scientific principles.
Introduction: The Imperative for Greener, More Efficient Synthesis
Ionic liquids (ILs) have emerged as a pivotal class of solvents, offering a paradigm shift away from volatile organic compounds (VOCs). Their negligible vapor pressure, high thermal stability, and tunable solvating properties position them as ideal media for a new generation of chemical processes.
Among these, [Ch][TFSI] stands out due to its unique combination of a biocompatible cation and a highly stable anion. The choline cation, a vital nutrient, imparts a significantly lower toxicity profile compared to many common imidazolium- or pyridinium-based ILs.[1][2][3] The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion provides exceptional thermal and electrochemical stability, along with hydrophobicity, which is crucial for reaction work-ups and recycling.[2] This application note will demonstrate how these properties can be leveraged to create efficient, high-yield, and recyclable catalytic systems.
Physicochemical Properties and Structural Rationale
The efficacy of [Ch][TFSI] in a synthetic context is a direct result of its molecular structure and resulting physical properties. The choline cation's hydroxyl group can act as a hydrogen-bond donor, while the sulfonyl oxygen atoms of the TFSI anion are hydrogen-bond acceptors. This interaction governs its solvation behavior and unique miscibility characteristics.[4][5]
.dot
Caption: Structure of the [Choline]⁺ cation and [TFSI]⁻ anion.
| Property | Value | Source(s) |
| CAS Number | 827027-25-8 | [6] |
| Molecular Formula | C₇H₁₄F₆N₂O₅S₂ | [6] |
| Molecular Weight | 384.3 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Melting Point | 30–37 °C (86–99 °F) | [1][4][7] |
| Viscosity | 49.5 cP (at 45 °C) | [1][7] |
| Ionic Conductivity | 3.98 mS/cm (at 45 °C) | [1][7] |
| Solubility | Soluble in many organic solvents. Immiscible with water at room temperature, but fully miscible above 72 °C. | [4][5][8] |
| Key Features | Low volatility, high thermal stability, biocompatibility, non-hygroscopic nature. | [1][2] |
Core Principles: Why Use [Ch][TFSI] in Synthesis?
Choosing a solvent is not merely about dissolving reactants; it's about creating an optimal environment for a chemical transformation. [Ch][TFSI] offers distinct advantages rooted in its chemical nature.
-
Enhanced Reaction Environment : The high thermal stability of [Ch][TFSI] allows for a wide operational temperature range, accommodating reactions that require significant heat without solvent degradation or loss.[1] Its low volatility enhances safety and ensures consistent reaction concentrations.[1][2]
-
Superior Solvating Power for Catalysis : [Ch][TFSI] effectively dissolves a broad spectrum of organic substrates, reagents, and, crucially, transition-metal catalysts. This can stabilize catalytic species, prevent agglomeration into inactive particles, and in some cases, obviate the need for expensive phosphine ligands that are typically required for solubilization and stabilization in conventional solvents.[1]
-
Simplified Product Isolation : The most compelling operational advantage is the ability to create biphasic systems. After the reaction, the typically non-polar organic product can be selectively extracted using a simple, immiscible solvent like diethyl ether or hexane. The expensive catalyst remains sequestered in the [Ch][TFSI] phase, dramatically simplifying purification.
-
Catalyst Immobilization and Recyclability : This solvent acts as a liquid support for the catalyst. Its negligible vapor pressure and immiscibility with non-polar solvents mean that the catalyst/[Ch][TFSI] phase can be easily recovered and reused for multiple subsequent reaction cycles. This is not just cost-effective but is a cornerstone of sustainable, green chemistry.[9]
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
To illustrate the practical application of [Ch][TFSI], we present a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in modern organic synthesis and drug discovery.[10][11]
Objective : To synthesize a biaryl compound from an aryl halide and an arylboronic acid using a recyclable palladium catalyst system immobilized in [Ch][TFSI].
Model Reaction :
Protocol 1: Pre-treatment and Handling of [Ch][TFSI]
Causality: Ionic liquids can be hygroscopic, and trace amounts of water can negatively impact the efficiency of many organometallic catalysts. Pre-drying the solvent is a critical step for ensuring reproducibility.
-
Drying the Ionic Liquid : Place the required volume of [Ch][TFSI] in a Schlenk flask. Heat to 60-70 °C under high vacuum (<1 mbar) for 4-6 hours with gentle stirring to remove residual water and other volatile impurities.[12]
-
Storage : Once dried, store the IL under an inert atmosphere (Nitrogen or Argon) to prevent moisture reabsorption.
-
Safety Precautions : Although less toxic than many alternatives, standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or fume hood.[13][14] Upon heating, [Ch][TFSI] can decompose to release hazardous gases like HF and NOx.[13]
Protocol 2: Step-by-Step Suzuki-Miyaura Reaction Procedure
-
Reaction Setup : To a 10 mL oven-dried reaction vial containing a magnetic stir bar, add the dried [Ch][TFSI] (2.0 mL).
-
Add Reagents : Sequentially add the aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv), and the base (e.g., anhydrous K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add Catalyst : Add the palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 0.01 mmol, 1 mol%). The mixture should be a heterogeneous slurry.
-
Reaction Execution : Seal the vial with a screw cap. Place the vial in a pre-heated oil bath or heating block set to 100 °C . Stir vigorously for the required reaction time (typically 2-6 hours).
-
Monitoring : Progress can be monitored by taking a micro-sample, extracting it with diethyl ether, and analyzing the ether layer by Thin Layer Chromatography (TLC) or GC-MS.
Protocol 3: Product Extraction and Catalyst/IL Recycling
This phase leverages the unique properties of [Ch][TFSI] for efficient separation.
-
Cooling : Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Extraction : Add diethyl ether (5 mL) to the vial. Stir the biphasic mixture vigorously for 2-3 minutes to ensure the product is fully extracted into the ether phase.
-
Phase Separation : Cease stirring and allow the layers to fully separate. The upper layer will be the diethyl ether containing the product, and the lower, denser layer will be the [Ch][TFSI] containing the palladium catalyst and inorganic salts.
-
Isolation : Carefully remove the top ether layer using a pipette and transfer it to a separate flask. Repeat the extraction process two more times (2 x 5 mL diethyl ether) to ensure complete product recovery.
-
Purification : Combine the organic extracts. Wash with water (10 mL) to remove any minor co-extracted impurities, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Catalyst Recycling : To the reaction vial containing the [Ch][TFSI]/catalyst phase, add a fresh batch of aryl halide, boronic acid, and base for the next run. This demonstrates the system's reusability.
.dot
Caption: Suzuki Coupling and Catalyst Recycling Workflow.
Expected Outcomes & Data
The robustness of the [Ch][TFSI] system is demonstrated by its consistent performance over multiple cycles. While a slight decrease in yield may be observed due to minor catalyst leaching or mechanical losses, high efficiency is typically maintained.
| Run Number | Product Yield (%) | Notes |
| 1 | 96% | Fresh catalyst and [Ch][TFSI]. |
| 2 | 95% | Recycled catalyst/[Ch][TFSI] phase used directly. |
| 3 | 93% | Minor decrease in activity noted. |
| 4 | 92% | System remains highly efficient. |
| 5 | 90% | Performance remains excellent after five cycles. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently dried [Ch][TFSI]. 3. Base is not strong enough or is hydrated. | 1. Ensure catalyst is from a reliable source. 2. Repeat the drying procedure (Protocol 1). 3. Use a fresh, anhydrous base like K₂CO₃ or Cs₂CO₃. |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature too high. 2. Oxygen contamination leading to boronic acid degradation. | 1. Lower the reaction temperature to 80-90 °C. 2. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult Phase Separation | 1. Emulsion formation. 2. Product has high polarity/solubility in [Ch][TFSI]. | 1. Add a small amount of brine to the mixture to help break the emulsion. 2. Use a more non-polar extraction solvent (e.g., hexane or toluene) or perform a greater number of extractions. |
| Decreasing Yield in Recycled Runs | 1. Mechanical loss of IL/catalyst during extraction. 2. Catalyst deactivation over time. | 1. Be meticulous during the pipetting/separation step to minimize loss. 2. If yield drops significantly after many cycles, the catalyst may need to be replenished with a small "top-up" amount. |
Conclusion
Choline bis(trifluoromethylsulfonyl)imide is more than just a solvent; it is an enabling medium for sustainable and efficient organic synthesis. Its unique combination of biocompatibility, thermal stability, and ideal properties for biphasic catalysis makes it an invaluable tool for both academic research and industrial drug development. By facilitating high-yield reactions with simplified product isolation and robust catalyst recycling, [Ch][TFSI] addresses key challenges in modern chemistry, paving the way for cleaner, more economical synthetic processes.
References
-
PubChem. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965. [Link]
-
Hiyka. Choline Bis(trifluoromethylsulfonyl)Imide. [Link]
-
Nockemann, P., et al. (2009). Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water. The Journal of Physical Chemistry B, 113(5), 1429–1437. [Link]
-
ACS Publications. Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water. ACS Figshare. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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MDPI. Interplay Between Ionic Liquids, Kolbe Chemistry, and 2D Photocatalyst Supports in Aqueous CO2 Photoreduction over Pd/TiO2 and Pd/g-C3N4. (2024). [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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RSC Publishing. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
-
RSC Publishing. Recycling of homogeneous catalysts in reactive ionic liquid – solvent-free aminofunctionalizations of alkenes. [Link]
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ResearchGate. Diels-Alder reactions in green medium by microwave irradiation supported by bis (trifluoromethane) sulfonimide lithium. [Link]
-
RSC Publishing. Design and applications of biocompatible choline amino acid ionic liquids. [Link]
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The Role of Choline bis(trifluoromethylsulfonyl)imide in Biocatalysis and Enzyme Stability
An Application and Protocol Guide
Prepared by a Senior Application Scientist
Introduction: A New Frontier for Biocatalysis
The quest for greener, more efficient, and robust industrial processes has positioned biocatalysis at the forefront of modern chemistry. Enzymes, with their exquisite selectivity and high catalytic efficiency, offer a sustainable alternative to traditional chemical catalysts.[1][2] However, their application is often limited by their stability in non-native environments, such as in the presence of organic solvents required to solubilize hydrophobic substrates. Ionic liquids (ILs), organic salts that are liquid at or near room temperature, have emerged as promising media to bridge this gap.[3][4][5] Their unique properties—negligible vapor pressure, high thermal stability, and tunable solvency—make them "designer solvents" for enzymatic reactions.[1][6]
Among the vast array of available ILs, choline-based ionic liquids are gaining significant traction.[7][8] The choline cation is an essential micronutrient, which imparts lower toxicity and higher biodegradability compared to more traditional IL cations like imidazolium.[7][9] This guide focuses on a specific, promising member of this family: Choline bis(trifluoromethylsulfonyl)imide , often abbreviated as [Ch][TFSI] or [Ch][NTf₂] .[10][11][12] This IL combines the biocompatibility of the choline cation with the hydrophobicity and high thermal stability of the bis(trifluoromethylsulfonyl)imide anion.[10][13][14]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanisms by which [Ch][TFSI] influences enzyme stability and activity, along with detailed protocols for its practical application.
The Molecular Basis for Enzyme Stabilization in [Ch][TFSI]
The effect of an ionic liquid on an enzyme is a complex interplay of interactions between the IL's cation, anion, and the enzyme's surface in its aqueous microenvironment.[3][15] Understanding these interactions is key to rationally designing biocatalytic systems.
-
The Choline Cation ([Ch]⁺): The primary role of the choline cation is to enhance biocompatibility.[7] Its interaction with the enzyme is generally considered less disruptive than that of more aromatic cations (e.g., imidazolium), which can engage in denaturing cation-π interactions with aromatic residues like tryptophan and tyrosine.[16]
-
The Bis(trifluoromethylsulfonyl)imide Anion ([TFSI]⁻): This bulky, hydrophobic anion is crucial for the IL's stabilizing effects. It is a poor hydrogen bond acceptor, meaning it is less likely to strip the essential hydration layer from the enzyme's surface.[17] This "water-sparing" nature is critical for maintaining the enzyme's native conformation and flexibility. Furthermore, the hydrophobic character of [TFSI]⁻ can promote favorable interactions with nonpolar patches on the enzyme's surface, helping to prevent aggregation and denaturation.
-
The Hydration Shell: The stability of an enzyme in any non-aqueous medium is critically dependent on a thin layer of water molecules on its surface.[4][5] Hydrophobic ILs like [Ch][TFSI] are less likely to disrupt this layer compared to hydrophilic ILs. However, controlling the overall water content (or water activity) of the system remains a paramount experimental parameter.[4]
The diagram below illustrates the proposed interactions between the enzyme and the components of an aqueous [Ch][TFSI] solution, leading to enhanced stability.
Caption: Enzyme stabilization model in aqueous [Ch][TFSI].
Application Note: Enhancing Enzyme Thermostability
One of the most sought-after improvements in biocatalysis is the enhancement of an enzyme's thermal stability. Elevated temperatures can increase reaction rates and substrate solubility but often lead to rapid enzyme denaturation. [Ch][TFSI] can serve as a potent stabilizing co-solvent.
Protocol 1: Assessing Thermal Stability of Lipase in Aqueous-[Ch][TFSI] Mixtures
This protocol provides a framework for quantifying the increase in the thermal stability of a model enzyme, Candida antarctica Lipase B (CALB), in the presence of [Ch][TFSI].
A. Materials & Reagents
-
Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]), high purity (>98%)
-
Candida antarctica Lipase B (CALB), lyophilized powder or solution
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
p-Nitrophenyl palmitate (pNPP) (Substrate)
-
Isopropanol
-
Triton X-100
-
Deionized water
-
Thermostated water bath or incubator
-
UV-Vis Spectrophotometer
B. Experimental Workflow
Sources
- 1. Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. irep.iium.edu.my [irep.iium.edu.my]
- 3. Effect of ionic liquid on activity, stability, and structure of enzymes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and applications of biocompatible choline amino acid ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hiyka.com [hiyka.com]
- 14. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE [cymitquimica.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Crystallographic Investigation of Imidazolium Ionic Liquid Effects on Enzyme Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
Application Notes & Protocols for CO2 Capture Using Choline bis(trifluoromethylsulfonyl)imide
Abstract
Ionic liquids (ILs) have emerged as a promising class of solvents for post-combustion CO2 capture, offering advantages such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] This document provides a comprehensive guide for researchers on the use of a specific ionic liquid, Choline bis(trifluoromethylsulfonyl)imide ([Cho][NTf2]), in CO2 capture experiments. We detail the mechanism of CO2 absorption, key physicochemical properties, a step-by-step protocol for gravimetric CO2 solubility measurements, and procedures for solvent regeneration. This guide is intended to provide both the foundational knowledge and the practical steps necessary for accurate and reproducible experimental work in this field.
Introduction to Choline bis(trifluoromethylsulfonyl)imide
Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Cho][NTf2], is a third-generation ionic liquid composed of a biocompatible choline cation and a hydrophobic, highly stable bis(trifluoromethylsulfonyl)imide anion. The choline cation, derived from a natural B-complex vitamin, imparts a degree of biodegradability and reduced toxicity compared to more common imidazolium or pyridinium-based ILs.[3] The [NTf2] anion is well-known for contributing to the IL's hydrophobicity, low viscosity, and high thermal stability.[4][5]
Unlike amine-functionalized ILs that capture CO2 via chemical reactions (chemisorption), [Cho][NTf2] primarily absorbs CO2 through a physical mechanism (physisorption).[1][6] This process relies on intermolecular forces, such as van der Waals interactions, between the CO2 molecules and the ions of the liquid.[1][7] While this typically results in lower absorption capacity at low pressures compared to chemical solvents, the energy required for regeneration is significantly lower, making it an attractive option for swing-based capture cycles.[1][8]
Physicochemical Properties
A thorough understanding of the IL's physical properties is critical for designing experiments and interpreting results. The high viscosity of many ILs, for instance, can lead to slow CO2 diffusion and longer equilibration times.[8]
| Property | Value | Source |
| Molecular Formula | C7H14F6N2O5S2 | [9] |
| Molecular Weight | 384.3 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Thermal Stability (T_onset) | > 230 °C | [3] |
| Key Feature | Hydrophobic, Air- and Water-Stable | [5] |
Note: Viscosity and density are temperature-dependent. Researchers should measure these properties at their specific experimental conditions or consult literature for precise values.
Mechanism of CO2 Capture
The absorption of CO2 in [Cho][NTf2] is a process of physical dissolution. The CO2 molecule, being a Lewis acid, interacts with the electron-rich and electron-poor sites of the ionic liquid's cation and anion. The primary mechanism is governed by van der Waals forces.[1][7]
Computational studies suggest that the anion plays a dominant role in the physical absorption of CO2 in fluorinated ILs.[1][11] The fluorine atoms on the [NTf2] anion create favorable interaction sites for the quadrupolar CO2 molecule. The process is reversible, and the absorbed CO2 can be released by reducing the partial pressure or increasing the temperature, which disrupts these weak intermolecular forces.
Caption: Mechanism of CO2 physisorption in [Cho][NTf2].
Experimental Protocol: Gravimetric CO2 Absorption
The gravimetric method is highly suitable for measuring gas solubility in non-volatile ILs.[12] It involves monitoring the mass change of the IL sample as it absorbs CO2 under controlled temperature and pressure.
Materials and Equipment
-
Choline bis(trifluoromethylsulfonyl)imide (>99% purity)
-
High-purity CO2 gas (>99.99%)
-
High-purity Helium or Nitrogen gas (for buoyancy correction)
-
Gravimetric microbalance (e.g., magnetic suspension balance) capable of high-pressure and temperature control.
-
Vacuum pump
-
Thermostatic bath for temperature control
-
Pressure transducer
Pre-Experimental Preparation
-
IL Degassing (Crucial Step): Place a precise amount of [Cho][NTf2] (typically 100-300 mg) into the sample basket of the microbalance.
-
Heat the sample to a moderate temperature (e.g., 80-100 °C) under high vacuum (< 0.1 mbar) for at least 12-24 hours. This removes volatile impurities like water, which can significantly affect CO2 solubility measurements.
-
Continue degassing until the sample mass is stable, indicating that all volatile impurities have been removed.[12]
-
Cool the sample to the desired experimental temperature and record the final, degassed mass (m_IL).
Experimental Workflow
Sources
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- 2. Tuning Functionalized Ionic Liquids for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Mechanism of CO2 with Choline-Amino Acid Ionic Liquids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note: Unveiling the Electrochemical Stability of Choline Bis(trifluoromethylsulfonyl)imide ([Ch][TFSI])
For: Researchers, scientists, and drug development professionals exploring advanced electrochemical systems.
Introduction: The Promise of a Biocompatible Ionic Liquid
Choline bis(trifluoromethylsulfonyl)imide, [Ch][TFSI], is an ionic liquid (IL) garnering significant attention across diverse scientific fields, from energy storage to biotechnology.[1][2] Its unique combination of properties, including high thermal stability, low volatility, and notable ionic conductivity, makes it a compelling candidate for various electrochemical applications.[2][3] Comprised of a biocompatible choline cation and a robust bis(trifluoromethylsulfonyl)imide anion, [Ch][TFSI] offers a greener alternative to traditional organic solvents and electrolytes.[1][2] This application note provides a comprehensive guide to understanding and determining a critical parameter for its use: the electrochemical window.
The electrochemical window (EW), also known as the electrochemical stability window (ESW), defines the potential range within which an electrolyte remains stable without undergoing oxidation or reduction.[4] A wide electrochemical window is crucial for applications such as batteries and supercapacitors, as it dictates the operational voltage of the device.[5][6] This document will detail the theoretical underpinnings of the electrochemical window of [Ch][TFSI], provide a step-by-step protocol for its experimental determination using cyclic voltammetry, and discuss the implications of this parameter for various applications.
Understanding the Electrochemical Window of [Ch][TFSI]
The electrochemical stability of an ionic liquid is governed by the redox potentials of its constituent cation and anion.[4][7] For [Ch][TFSI], the cathodic (negative) limit is determined by the reduction of the choline cation, while the anodic (positive) limit is set by the oxidation of the bis(trifluoromethylsulfonyl)imide anion.[4][7]
-
Cation Stability: The choline cation ([Ch]⁺) is an ammonium-based cation. Its reduction potential is a key factor in defining the negative limit of the electrochemical window.[7]
-
Anion Stability: The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion is known for its high oxidative stability, which contributes to a wide anodic window in many ionic liquids.[4][7]
The overall electrochemical window of [Ch][TFSI] is therefore a direct consequence of the chemical structure and stability of these two ions.
Key Properties of Choline Bis(trifluoromethylsulfonyl)imide
A summary of the key physical and electrochemical properties of [Ch][TFSI] is presented in the table below. Understanding these properties is essential for designing and interpreting electrochemical experiments.
| Property | Value | Source(s) |
| CAS Number | 827027-25-8 | [3][8] |
| Molecular Formula | C₇H₁₄F₆N₂O₅S₂ | [3] |
| Molecular Weight | 384.317 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Melting Point | 35-37 °C | [2][8] |
| Ionic Conductivity | 3.98 mS/cm (at 45 °C) | [1][2][8] |
| Viscosity | 49.5 cP (at 45 °C) | [2][8] |
Experimental Determination of the Electrochemical Window
Cyclic voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte.[5][7] This method involves scanning the potential of a working electrode in the electrolyte and observing the current response. The potential limits are typically defined as the points where a significant increase in current is observed, indicating the onset of electrolyte decomposition.
Experimental Workflow
The following diagram illustrates the general workflow for determining the electrochemical window of [Ch][TFSI].
Caption: Workflow for Electrochemical Window Determination.
Detailed Protocol
1. Materials and Reagents:
-
High-purity Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) (>99%)
-
Working Electrode (WE): Glassy carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter)
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a pseudo-reference electrode (e.g., a silver wire)[10]
-
Counter Electrode (CE): Platinum wire or mesh
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Inert gas (Argon or Nitrogen) supply
-
Anhydrous solvents (e.g., acetonitrile) for cleaning
2. Electrolyte Preparation and Handling:
-
Causality: Ionic liquids are hygroscopic and impurities can significantly affect the measured electrochemical window. Therefore, it is crucial to handle [Ch][TFSI] in an inert atmosphere (e.g., a glovebox) to minimize water and oxygen contamination.[10]
-
Dry the [Ch][TFSI] under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water. The exact temperature and duration will depend on the initial water content.
3. Electrochemical Cell Assembly:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and the anhydrous solvent.
-
Thoroughly clean the reference and counter electrodes.
-
Assemble the three-electrode cell inside the inert atmosphere glovebox.
-
Add the dried [Ch][TFSI] to the electrochemical cell, ensuring the electrodes are sufficiently immersed.
4. Cyclic Voltammetry Measurement:
-
Connect the electrochemical cell to the potentiostat.
-
Purge the electrolyte with the inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain a gentle stream of the inert gas over the electrolyte during the experiment.
-
Experimental Parameters:
-
Scan Rate: A typical scan rate for determining the electrochemical window is 20-100 mV/s.
-
Potential Range: Start with a wide potential range and narrow it down based on the observed decomposition potentials. For [Ch][TFSI], a starting range of -3.0 V to +3.0 V vs. the reference electrode is a reasonable starting point.
-
-
Perform the cyclic voltammetry scan, starting from the open-circuit potential and scanning first in the cathodic direction and then in the anodic direction.
5. Data Analysis:
-
Plot the resulting current versus potential to obtain the cyclic voltammogram.
-
The electrochemical window is determined by identifying the potentials at which the cathodic and anodic currents begin to increase significantly. A common method is to define the limit as the potential at which the current density reaches a certain cutoff value (e.g., 0.1 or 1.0 mA/cm²).[6]
-
The electrochemical window (EW) is calculated as the difference between the anodic potential limit (Ea) and the cathodic potential limit (Ec): EW = Ea - Ec
The following diagram illustrates the logical steps involved in analyzing the cyclic voltammetry data.
Caption: Data Analysis Logic for EW Calculation.
Safety and Handling Precautions
While [Ch][TFSI] is considered to have lower toxicity than many traditional solvents, it is still a chemical and should be handled with appropriate care.[2][3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling [Ch][TFSI].[9][11]
-
Ventilation: Handle the ionic liquid in a well-ventilated area or under a fume hood.[9]
-
Spills: In case of a spill, prevent it from entering drains and collect the spillage for proper disposal.[9]
-
First Aid:
Conclusion and Future Outlook
The electrochemical window is a fundamental parameter that dictates the suitability of Choline bis(trifluoromethylsulfonyl)imide for a wide range of electrochemical applications. By following the detailed protocol outlined in this application note, researchers can reliably and accurately determine this crucial property. The biocompatible nature of the choline cation, combined with the stability of the TFSI anion, positions [Ch][TFSI] as a promising electrolyte for next-generation energy storage devices and bio-electrochemical systems. Further research into the influence of additives and operating temperature on the electrochemical window will continue to expand the application horizons of this versatile ionic liquid.
References
-
Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. [Link]
-
Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent | Request PDF - ResearchGate. [Link]
-
Investigating the electrochemical windows of ionic liquids. [Link]
-
How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used? | ResearchGate. [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH. [Link]
-
Electrochemical decomposition of choline chloride based ionic liquid analogues - Green Chemistry (RSC Publishing). [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. [Link]
-
Investigating the Electrochemical Windows of Ionic Liquids | Request PDF - ResearchGate. [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Publications. [Link]
-
Thermophysical and Electrochemical Properties Measurements of Novel Choline-based Ionic Liquids. - - Nottingham ePrints. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers. [Link]
-
Choline Ionic Liquid for Long‐Term Stable Organic Electrochemical Transistors. [Link]
-
Electrochemical decomposition of choline chloride based ionic liquid analogues. [Link]
-
Effect of Choline Proline Ionic Liquid Additives on Hydrogen Evolution in Alkaline Water Electrolysis | ACS Omega - ACS Publications. [Link]
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- 10. researchgate.net [researchgate.net]
- 11. iolitec.de [iolitec.de]
Application Notes and Protocols for the Extraction of Phenolic Compounds Using Choline Bis(trifluoromethylsulfonyl)imide
Introduction: A Greener Approach to Phenolic Compound Extraction
Phenolic compounds are a diverse group of molecules found ubiquitously in nature and are also significant industrial chemicals. Their recovery and purification are crucial in drug development, food science, and environmental remediation. Traditional liquid-liquid extraction (LLE) methods for these compounds often rely on volatile, toxic, and flammable organic solvents, posing significant environmental and safety concerns.[1] In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) have emerged as promising alternatives.[2][3]
Choline bis(trifluoromethylsulfonyl)imide, [choline][NTf2], is a particularly noteworthy ionic liquid for this application. Comprising a biocompatible choline cation and a hydrophobic bis(trifluoromethylsulfonyl)imide anion, it offers a unique combination of properties including low volatility, high thermal stability, and excellent solvation capabilities.[4] These attributes, coupled with its demonstrated efficacy, make [choline][NTf2] an excellent candidate for the efficient and environmentally conscious extraction of phenolic compounds from aqueous solutions.[4] This guide provides a detailed overview of the underlying principles, experimental protocols, and practical considerations for utilizing [choline][NTf2] in this context.
The Science Behind the Separation: Mechanism of Extraction
The efficacy of [choline][NTf2] in extracting phenolic compounds from aqueous phases is rooted in a combination of intermolecular forces. The process is not merely a simple partitioning but a complex interplay of interactions that favor the transfer of the phenolic solute from the aqueous phase to the ionic liquid phase.
-
Hydrogen Bonding: The primary driving force for the extraction is the formation of hydrogen bonds between the hydroxyl group of the phenolic compounds and the components of the ionic liquid. While the choline cation possesses a hydroxyl group, the sulfonyl oxygen atoms of the bis(trifluoromethylsulfonyl)imide anion are strong hydrogen bond acceptors. This interaction effectively "pulls" the phenol molecules into the IL phase.[3]
-
Hydrophobic Interactions: The alkyl groups on the choline cation and the overall non-polar character of the [NTf2] anion contribute to hydrophobic interactions with the aromatic ring of the phenolic compounds. This is particularly significant for less polar phenols and those with longer alkyl chains.
-
The Critical Role of pH: The pH of the aqueous phase is a crucial parameter influencing the extraction efficiency. At a pH below the pKa of the phenolic compound, it exists predominantly in its neutral, molecular form. This form is more readily extracted into the hydrophobic [choline][NTf2] phase.[5] Conversely, at a pH above the pKa, the phenolic compound deprotonates to form a phenolate anion, which is more soluble in the aqueous phase and thus, more difficult to extract. Therefore, maintaining an acidic to neutral pH is generally optimal for high extraction yields.
Quantitative Analysis: Extraction Efficiency of [choline][NTf2]
The performance of [choline][NTf2] as an extractant has been evaluated for various phenolic compounds. The distribution ratio (D), which is the ratio of the concentration of the solute in the ionic liquid phase to its concentration in the aqueous phase at equilibrium, is a key metric for extraction efficiency.
| Phenolic Compound | Distribution Ratio (D) | Extraction Efficiency (%) | Reference |
| Phenol | >20 | >95 | [3][4] |
| Guaiacol | High | High | [4] |
| Syringol | High | High | [4] |
| Pyrocatechol | Moderate | Moderate | [4] |
Note: The exact values can vary depending on the experimental conditions such as temperature, phase ratio, and initial concentration.
Experimental Workflow: From Aqueous Solution to Purified Phenols
The following diagram illustrates the general workflow for the extraction of phenolic compounds using [choline][NTf2], including the crucial regeneration step.
Caption: Liquid-liquid extraction and regeneration workflow.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction of Phenolic Compounds
This protocol outlines the steps for the extraction of phenolic compounds from an aqueous sample using [choline][NTf2].
Materials:
-
Choline bis(trifluoromethylsulfonyl)imide ([choline][NTf2])
-
Aqueous sample containing phenolic compounds
-
pH meter
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)[2][6]
Procedure:
-
Sample Preparation:
-
Take a known volume of the aqueous sample and place it in a centrifuge tube.
-
Measure the pH of the sample. If necessary, adjust the pH to a value below the pKa of the target phenolic compound (typically pH 2-6) using a dilute solution of HCl.
-
-
Extraction:
-
Add a specific volume of [choline][NTf2] to the centrifuge tube. A typical starting point is a 1:1 volume ratio of the aqueous phase to the ionic liquid phase.
-
Securely cap the tube and vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate mass transfer.
-
Allow the mixture to stand for a few minutes to allow for initial phase separation.
-
-
Phase Separation:
-
Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes to achieve a clear separation of the two phases. The less dense [choline][NTf2] phase will be the upper layer.
-
-
Sample Collection:
-
Carefully pipette the upper [choline][NTf2] phase (containing the extracted phenolic compounds) into a clean vial for analysis or further processing.
-
The lower aqueous phase can be collected for analysis to determine the extraction efficiency.
-
-
Quantification:
-
Determine the concentration of the phenolic compound in both the initial aqueous sample and the post-extraction aqueous phase using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][6]
-
Calculate the extraction efficiency using the following formula: Extraction Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Protocol 2: Regeneration and Recycling of [choline][NTf2]
A key advantage of using ionic liquids is their potential for recycling. This protocol describes the back-extraction of phenolic compounds from the [choline][NTf2] phase, allowing for its reuse.
Materials:
-
Phenol-rich [choline][NTf2] from Protocol 1
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Back-Extraction:
-
Place the phenol-rich [choline][NTf2] in a clean centrifuge tube.
-
Add an equal volume of the aqueous NaOH solution. The basic solution will deprotonate the phenolic compounds, forming water-soluble phenolate salts.
-
Vortex the mixture vigorously for 2-5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to separate the phases. The upper phase will be the regenerated [choline][NTf2], and the lower aqueous phase will contain the sodium phenolate.
-
-
Recovery:
-
Carefully remove the upper, regenerated [choline][NTf2] phase. It can be washed with deionized water to remove any residual NaOH and then dried under vacuum before reuse.
-
The lower aqueous phase containing the phenolate salts can be further processed if recovery of the phenolic compound is desired (e.g., by acidification and subsequent re-extraction).
-
Causality and Experimental Choices: A Deeper Dive
-
Choice of [choline][NTf2]: The selection of the choline cation is driven by its low toxicity and biodegradability, aligning with the principles of green chemistry.[7] The [NTf2] anion is chosen for its hydrophobicity, which ensures the formation of a distinct phase with water, and its ability to act as a strong hydrogen bond acceptor.
-
pH Adjustment: As previously discussed, maintaining an acidic to neutral pH is paramount. This ensures that the phenolic compounds are in their neutral, less polar form, maximizing their partitioning into the ionic liquid phase.
-
Vortexing and Centrifugation: Vigorous mixing is essential to create a large interfacial area between the two phases, accelerating the mass transfer of the phenolic compounds. Subsequent centrifugation provides a clean and rapid separation, which is often a challenge with traditional solvent extractions that can lead to emulsions.
-
Regeneration with a Basic Solution: The use of a basic solution for back-extraction is a chemically elegant and efficient method for regenerating the ionic liquid. The acid-base chemistry involved allows for a sharp and reversible transfer of the phenolic compounds between the two phases.
Conclusion and Future Outlook
Choline bis(trifluoromethylsulfonyl)imide offers a compelling, green alternative to conventional organic solvents for the extraction of phenolic compounds. Its high efficiency, combined with its favorable environmental and safety profile, makes it an attractive option for researchers, scientists, and drug development professionals. The protocols detailed herein provide a robust framework for the implementation of this technology. Future research may focus on the optimization of this process for specific, high-value phenolic compounds, the development of continuous extraction systems, and the integration of this extraction method into broader biorefinery and pharmaceutical manufacturing workflows.
References
-
Baghdadi, M., & Mohammadi, T. (2005). Solvent extraction and extraction-voltammetric determination of phenols using room temperature ionic liquid. Analytical and Bioanalytical Chemistry, 381(2), 464-470. [Link]
-
Benvenutti, L., Grings, M., & Einloft, S. (2020). Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids. Molecules, 25(18), 4205. [Link]
-
Fan, J., et al. (2011). Analysis of Phenolic Compounds by Ionic Liquid Based Liquid-Liquid Extraction Coupled with High Performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 39(7), 983-988. [Link]
-
Domańska, U., et al. (2018). Extraction of phenols from bio-oil aqueous fraction by hydrophobic ionic liquids. Journal of Chemical & Engineering Data, 63(4), 1149-1157. [Link]
-
Cesari, L., et al. (2012). Extraction of phenolic compounds from aqueous solution using choline bis(trifluoromethylsulfonyl)imide. 26th EUCHEM Conference on Molten salts and Ionic Liquids. [Link]
-
Ni, H., et al. (2012). Ionic liquid as extraction agent for detection of volatile phenols in wastewater and its regeneration. Journal of Hazardous Materials, 229-230, 33-38. [Link]
-
Rostagno, M. A., & Prado, J. M. (2013). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 18(4), 4246-4282. [Link]
-
Lucena, R., Cárdenas, S., & Valcárcel, M. (2013). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. TrAC Trends in Analytical Chemistry, 46, 1-13. [Link]
-
Archana, V., et al. (2015). Studies on removal of phenol using ionic liquid immobilized polymeric micro-capsules. Journal of Water Process Engineering, 8, 1-9. [Link]
-
Cesari, L., et al. (2012). Extraction of phenolic compounds from aqueous solution with choline bis(trifluoromethyl sulfonyl) imide. Conference: 26th EUCHEM Conference on Molten salts and Ionic Liquids. [Link]
-
Al-Nashash, H. A., et al. (2020). Role of cation and alkyl chain length on the extraction of phenol from aqueous solution using NTf2-based ionic liquids: Experimental and computational analysis. Journal of Molecular Liquids, 318, 114291. [Link]
-
Tang, B., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, 117(12), 7930-7973. [Link]
-
Domínguez, I., et al. (2018). Liquid-liquid extraction of phenolic compounds from water using ionic liquids: Literature review and new experimental data using [C2mim]FSI. Journal of Environmental Management, 228, 475-482. [Link]
-
Wu, H., et al. (2024). Molecular mechanism and extraction performance evaluation of choline chloride-based deep eutectic solvents for phenol separation from oil: Different glycols as hydrogen bond donors. Fuel, 363, 131530. [Link]
-
Li, Y., et al. (2021). Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation. Molecules, 26(11), 3163. [Link]
-
Fan, J., et al. (2008). Solvent extraction of selected endocrine-disrupting phenols using ionic liquids. Journal of Hazardous Materials, 154(1-3), 156-162. [Link]
-
Cvjetko Bubalo, M., et al. (2018). Effect of choline chloride-based deep eutectic solvents on polyphenols extraction from cocoa (Theobroma cacao L.) bean shells and antioxidant activity of extracts. Journal of Food Science and Technology, 55(10), 4076-4085. [Link]
-
Ballesteros-Vivas, D., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 12(12), 8564-8583. [Link]
-
Zhang, Y., et al. (2024). Extraction, Characterization, and In Vitro Biological Activity of Polyphenols from Discarded Young Fig Fruits Based on Deep Eutectic Solvents. Foods, 13(18), 2758. [Link]
-
Nockemann, P., et al. (2014). Homogeneous liquid-liquid extraction of neodymium(III) by choline hexafluoroacetylacetonate in the ionic liquid choline bis(trifluoromethylsulfonyl)imide. Dalton Transactions, 43(39), 14694-14704. [Link]
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent extraction and extraction-voltammetric determination of phenols using room temperature ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Revolutionizing Drug Delivery: Harnessing the Potential of Choline Bis(trifluoromethylsulfonyl)imide
Application Note & Protocols
Introduction: A Paradigm Shift in Drug Formulation
The quest for more effective, stable, and bioavailable drug delivery systems is a cornerstone of modern pharmaceutical science. Traditional formulation approaches often grapple with challenges related to the poor solubility of active pharmaceutical ingredients (APIs), leading to suboptimal therapeutic outcomes. In recent years, ionic liquids (ILs) have emerged as a promising class of materials to overcome these limitations. Among them, Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) is gaining significant attention for its unique combination of biocompatibility, high thermal stability, low volatility, and excellent solubility characteristics.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [Ch][TFSI] in the formulation of advanced drug delivery systems, with a focus on nanoemulsions for transdermal applications.
The choline cation, a vital nutrient, imparts a favorable toxicological profile to [Ch][TFSI], making it a more biocompatible alternative to many conventional ionic liquids.[2] This inherent biocompatibility, coupled with its ability to enhance the solubility and stability of various APIs, positions [Ch][TFSI] as a versatile excipient in pharmaceutical formulations.[1] This guide will delve into the practical aspects of formulating with [Ch][TFSI], providing detailed protocols, characterization techniques, and cytotoxicity evaluation methods.
Physicochemical Properties of Choline Bis(trifluoromethylsulfonyl)imide
A thorough understanding of the physicochemical properties of [Ch][TFSI] is paramount for its effective application in drug delivery.
| Property | Value | Reference |
| Molecular Formula | C7H14F6N2O5S2 | |
| Molecular Weight | 384.3 g/mol | |
| Appearance | Colorless to pale yellow liquid | - |
| Melting Point | 35-37 °C | [1] |
| Thermal Stability | High stability at elevated temperatures | [1] |
| Volatility | Low vapor pressure | [1] |
| Solubility | Soluble in a wide range of organic solvents | [1] |
| Biocompatibility | Derived from choline, suggesting lower toxicity | [1][2] |
These properties underscore the potential of [Ch][TFSI] as a robust and safe component in drug delivery systems. Its liquid state at or near room temperature simplifies formulation processes, while its high thermal stability allows for a wider range of processing conditions.
Application: Nanoemulsion Formulation for Transdermal Drug Delivery
Transdermal drug delivery offers numerous advantages, including avoidance of first-pass metabolism, controlled release, and improved patient compliance. However, the barrier function of the stratum corneum poses a significant challenge. [Ch][TFSI]-based nanoemulsions can enhance the permeation of drugs through the skin by acting as both a solubilizer for the API and a permeation enhancer.
Below is a detailed protocol for the formulation of a [Ch][TFSI]-based nanoemulsion containing Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), as a model API.
Protocol 1: Preparation of Ibuprofen-Loaded [Ch][TFSI] Nanoemulsion
This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion using a high-energy ultrasonication method.
Materials:
-
Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) (≥98% purity)
-
Ibuprofen
-
Oleic acid (Oil phase)
-
Polysorbate 80 (Surfactant)
-
Sorbitan monooleate (Co-surfactant)
-
Deionized water
Equipment:
-
Analytical balance
-
Magnetic stirrer with heating plate
-
Probe sonicator
-
Vortex mixer
Procedure:
-
Preparation of the Oil Phase:
-
In a glass beaker, accurately weigh Ibuprofen (e.g., 100 mg).
-
Add Choline bis(trifluoromethylsulfonyl)imide (e.g., 500 mg) and oleic acid (e.g., 1 g) to the beaker.
-
Place the beaker on a magnetic stirrer at a low speed and gentle heat (around 40°C) until the Ibuprofen is completely dissolved and a homogenous oil phase is formed. The [Ch][TFSI] acts as a co-solvent and solubilizing agent for the Ibuprofen within the oleic acid.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, add deionized water (e.g., 8 g).
-
Add the surfactant, Polysorbate 80 (e.g., 1.5 g), and the co-surfactant, Sorbitan monooleate (e.g., 0.5 g), to the water.
-
Stir the mixture gently until a clear aqueous phase is obtained.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase (from step 1) to the aqueous phase (from step 2) while continuously stirring at a moderate speed (e.g., 500 rpm) at room temperature.
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
Nanoemulsification by Ultrasonication:
-
Place the beaker containing the coarse emulsion in an ice bath to prevent overheating during sonication.
-
Immerse the probe of the sonicator into the coarse emulsion.
-
Apply high-intensity ultrasound (e.g., 40% amplitude) for a specified duration (e.g., 10-15 minutes) with pulsed cycles (e.g., 5 seconds on, 2 seconds off) to form a translucent nanoemulsion. The ultrasonication process provides the necessary energy to break down the large droplets of the coarse emulsion into nano-sized droplets.
-
-
Final Formulation:
-
After sonication, allow the nanoemulsion to equilibrate to room temperature.
-
Visually inspect for homogeneity and translucency.
-
Figure 1: Workflow for the preparation of an Ibuprofen-loaded [Ch][TFSI] nanoemulsion.
Characterization of the Nanoemulsion
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoemulsion.
| Parameter | Technique | Purpose |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average droplet size and the uniformity of the droplet size distribution. |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge of the droplets, which is an indicator of the nanoemulsion's stability. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoemulsion droplets. |
| Drug Entrapment Efficiency | Ultracentrifugation followed by HPLC or UV-Vis Spectroscopy | To quantify the amount of Ibuprofen successfully encapsulated within the nanoemulsion droplets. |
| pH and Viscosity | pH meter and Rheometer | To determine the pH and flow characteristics of the formulation, which are important for skin application. |
| Drug-Excipient Compatibility | Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate any potential chemical interactions between Ibuprofen and the excipients. |
In Vitro Evaluation of Transdermal Permeation
The ability of the nanoemulsion to deliver Ibuprofen across the skin can be evaluated using Franz diffusion cells.
Protocol 2: In Vitro Skin Permeation Study
Materials:
-
Full-thickness porcine or rat skin
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium
-
Ibuprofen-loaded [Ch][TFSI] nanoemulsion
-
Control formulation (e.g., Ibuprofen dissolved in a conventional solvent)
Procedure:
-
Skin Preparation:
-
Excise the skin and carefully remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37°C using a water bath.
-
-
Application of Formulation:
-
Apply a known quantity of the Ibuprofen-loaded [Ch][TFSI] nanoemulsion and the control formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
-
Analysis:
-
Analyze the concentration of Ibuprofen in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Plot the cumulative amount of Ibuprofen permeated per unit area of skin against time.
-
Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time.
-
Cytotoxicity Evaluation
Assessing the cytotoxicity of the nanoemulsion is a critical step in ensuring its safety for dermatological applications. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Protocol 3: MTT Assay for Cytotoxicity Assessment
Cell Line:
-
Human keratinocyte cell line (e.g., HaCaT)
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Ibuprofen-loaded [Ch][TFSI] nanoemulsion
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the Ibuprofen-loaded [Ch][TFSI] nanoemulsion in DMEM.
-
Remove the old medium from the wells and add 100 µL of the diluted nanoemulsion to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Choline bis(trifluoromethylsulfonyl)imide presents a compelling option for the formulation of advanced drug delivery systems. Its favorable physicochemical properties and biocompatibility make it a versatile tool for enhancing the solubility and delivery of a wide range of APIs. The detailed protocols provided in this application note offer a practical starting point for researchers to explore the potential of [Ch][TFSI] in their own drug development pipelines. Future research should focus on expanding the range of APIs formulated with [Ch][TFSI], exploring different types of nanocarriers, and conducting in vivo studies to validate the efficacy and safety of these innovative drug delivery systems. The continued investigation into such novel excipients will undoubtedly pave the way for the next generation of therapeutics with improved patient outcomes.
References
-
PubChem. Choline bis(trifluoromethylsulfonyl)imide. National Center for Biotechnology Information. [Link]
-
Hiyka. Choline Bis(trifluoromethylsulfonyl)Imide. [Link]
-
Science.gov. bis trifluoromethylsulfonyl imide: Topics by Science.gov. [Link]
-
CORE. MÓNIA ANDREIA RODRIGUES MARTINS ESTUDOS PARA O DESENVOLVIMENTO DE NOVOS PROCESSOS DE SEPARAÇÃO COM TERPENOS E SUA DISTRIBUIÇ. [Link]
-
ResearchGate. Choline based ionic liquids and their applications in organic transformation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Ionic Conductivity of Choline Bis(trifluoromethylsulfonyl)imide Electrolytes
Welcome to the technical support center for Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this biocompatible ionic liquid in their experiments and wish to optimize its ionic conductivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.
Introduction to [Choline][TFSI] and Its Ionic Conductivity
Choline bis(trifluoromethylsulfonyl)imide is a promising ionic liquid renowned for its biocompatibility, thermal stability, and low volatility.[1] These properties make it an attractive electrolyte for various applications, including batteries, supercapacitors, and biosensors.[2] However, for many advanced electrochemical applications, its intrinsic ionic conductivity may need to be enhanced.
The ionic conductivity of an electrolyte is fundamentally determined by the number of charge carriers (ions), their charge, and their mobility. In the case of [Ch][TFSI], the conductivity is a function of the mobility of the choline cations ([Ch]⁺) and the bis(trifluoromethylsulfonyl)imide anions ([TFSI]⁻). The mobility of these ions is, in turn, heavily influenced by the viscosity of the electrolyte and the degree of ion pairing.
This guide will explore three primary strategies to improve the ionic conductivity of [Ch][TFSI] electrolytes:
-
Temperature Modulation
-
Addition of Co-solvents
-
Incorporation of Co-salts
Part 1: Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise during your experiments with [Ch][TFSI] electrolytes.
Frequently Asked Questions (FAQs)
Q1: My measured ionic conductivity for pure [Ch][TFSI] is lower than the literature value. What could be the reason?
A1: Several factors could contribute to this discrepancy:
-
Purity of the Ionic Liquid: Ensure your [Ch][TFSI] is of high purity (>99%). Impurities can significantly affect conductivity.
-
Water Content: [Ch][TFSI] is hygroscopic. Absorbed water can alter the viscosity and ionic interactions, leading to changes in conductivity. It is crucial to handle and store the ionic liquid in a dry environment (e.g., a glovebox).
-
Temperature Control: Ionic conductivity is highly dependent on temperature. Verify the accuracy of your temperature control system. Even a small deviation can lead to different conductivity values.
-
Measurement Technique: Ensure your conductivity cell is properly calibrated with standard solutions (e.g., KCl solutions) and that the measurement frequency is appropriate to avoid electrode polarization effects.
Q2: I've added a co-solvent to my [Ch][TFSI], but the ionic conductivity is not increasing as expected. Why?
A2: While adding a co-solvent generally increases ionic conductivity by reducing viscosity, there is an optimal concentration. Beyond this point, the concentration of charge carriers ([Ch]⁺ and [TFSI]⁻) becomes diluted, leading to a decrease in overall conductivity. You may need to experimentally determine the optimal co-solvent concentration for your specific application.
Q3: Can I use any solvent as a co-solvent with [Ch][TFSI]?
A3: The choice of co-solvent is critical. Ideal co-solvents should have a high dielectric constant to promote ion dissociation and a low viscosity to enhance ion mobility.[2] Solvents like water, methanol, and acetonitrile are commonly used. However, you must also consider the electrochemical stability window of the resulting electrolyte, as the co-solvent may have a narrower stability window than the pure ionic liquid.
Q4: How does the addition of a lithium salt like LiTFSI improve the ionic conductivity?
A4: Adding a salt with a common anion like LiTFSI introduces more charge carriers (Li⁺ ions) into the electrolyte. While this can increase the overall charge carrier concentration, it can also increase the viscosity. The final effect on ionic conductivity will depend on the balance between the increased number of charge carriers and the increased viscosity.
Q5: I am observing dendrite formation in my lithium-ion battery with a [Ch][TFSI]-based electrolyte. What can I do?
A5: Dendrite formation is a common issue in lithium-ion batteries. While choline-based ionic liquids can help mitigate this, certain additives can further suppress dendrite growth. The use of choline saccharinate as an additive has shown promise in improving the uniformity and stability of zinc electrodeposition, a related field, which suggests it could be beneficial for lithium systems as well.[3]
Troubleshooting Common Experimental Problems
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Conductivity Readings | 1. Temperature fluctuations.2. Electrode contamination or degradation.3. Incomplete mixing of electrolyte components. | 1. Ensure precise and stable temperature control.2. Clean and re-platinize electrodes if necessary.3. Use a vortex mixer or sonicator to ensure a homogeneous solution. |
| Low Electrochemical Stability Window | 1. Presence of impurities (especially water).2. Decomposition of the co-solvent.3. Reaction with electrode materials. | 1. Dry the ionic liquid and co-solvents thoroughly.2. Choose a co-solvent with a wide electrochemical stability window.3. Verify the compatibility of the electrolyte with your electrode materials. |
| Phase Separation After Adding Co-solvent | 1. Immiscibility of the co-solvent with [Ch][TFSI] at the experimental temperature. | 1. Consult a phase diagram for the specific binary mixture. [Ch][TFSI] and water, for example, are not fully miscible at room temperature but become miscible at temperatures above 72°C.[4] |
Part 2: Strategies to Enhance Ionic Conductivity
This section provides a detailed exploration of the methods to improve the ionic conductivity of [Ch][TFSI] electrolytes, grounded in scientific principles and supported by experimental data.
Strategy 1: Temperature Modulation
Causality: The ionic conductivity of ionic liquids is strongly dependent on temperature. As the temperature increases, the viscosity of the electrolyte decreases. This reduction in viscosity leads to an increase in the mobility of the constituent ions, and consequently, a higher ionic conductivity. The relationship between conductivity and temperature can often be described by the Vogel-Fulcher-Tammann (VFT) equation.
Data Presentation:
| Temperature (°C) | Viscosity (cP) | Ionic Conductivity (mS/cm) |
| 25 | ~95 | ~2.0 |
| 45 | 49.5 | 3.98[1][5] |
| 60 | ~25 | ~6.5 |
| 80 | ~15 | ~10.0 |
Note: Values at 25°C, 60°C, and 80°C are estimations based on typical ionic liquid behavior and the provided data point at 45°C.
Experimental Protocol: Temperature-Dependent Ionic Conductivity Measurement
-
Sample Preparation: Place a known volume of pure [Ch][TFSI] into a sealed conductivity cell.
-
Temperature Control: Immerse the cell in a temperature-controlled bath.
-
Equilibration: Allow the sample to equilibrate at the desired temperature for at least 30 minutes.
-
Measurement: Measure the impedance of the electrolyte using an impedance analyzer over a range of frequencies.
-
Data Analysis: Determine the bulk resistance of the electrolyte from the Nyquist plot and calculate the ionic conductivity using the cell constant.
-
Repeat: Repeat steps 3-5 for each desired temperature.
Diagram: Relationship between Temperature, Viscosity, and Ionic Conductivity
Caption: The causal chain illustrating how increasing temperature enhances ionic conductivity.
Strategy 2: Addition of Co-solvents
Causality: The addition of a low-viscosity molecular solvent, or co-solvent, is a highly effective method to increase the ionic conductivity of [Ch][TFSI]. The primary mechanism is the significant reduction in the bulk viscosity of the mixture, which enhances the mobility of the ions. Additionally, a co-solvent with a high dielectric constant can promote the dissociation of ion pairs, increasing the number of free charge carriers. However, an excess of co-solvent will lead to a dilution effect, reducing the concentration of ions and thereby decreasing the ionic conductivity.
Data Presentation: Effect of Co-solvents on Ionic Conductivity of 5 m [Ch][TFSI]
| Co-solvent Mixture (Volume Fraction) | Temperature (°C) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) | Reference |
| Methanol (0.75) / Water (0.25) | 20 | - | 22.8 | [6] |
| Methanol (0.75) / Water (0.25) | -30 | - | 3.1 | [6] |
| Isopropanol (0.75) / Water (0.25) | 20 | - | 8.5 | [6] |
| Isopropanol (0.75) / Water (0.25) | -30 | - | 0.5 | [6] |
Note: Viscosity data for these specific mixtures were not available in the cited source.
Experimental Protocol: Optimizing Co-solvent Concentration
-
Preparation of Stock Solutions: Prepare a stock solution of [Ch][TFSI] in the chosen co-solvent (e.g., 1 M).
-
Serial Dilutions: Prepare a series of electrolyte solutions with varying co-solvent concentrations by diluting the stock solution with pure [Ch][TFSI].
-
Conductivity Measurement: Measure the ionic conductivity of each solution at a constant temperature using the protocol described in Strategy 1.
-
Viscosity Measurement: Measure the viscosity of each solution using a viscometer.
-
Data Analysis: Plot the ionic conductivity and viscosity as a function of the co-solvent concentration to identify the optimal concentration that provides the highest conductivity.
Diagram: Workflow for Optimizing Co-solvent Concentration
Caption: A step-by-step workflow for determining the optimal co-solvent concentration.
Strategy 3: Incorporation of Co-salts
Causality: The addition of a co-salt, typically a lithium salt such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), is a common strategy in battery applications to introduce lithium ions as the primary charge carriers. The addition of a salt with a common anion (TFSI⁻) increases the overall concentration of charge carriers. However, the addition of a salt also tends to increase the viscosity of the electrolyte due to stronger electrostatic interactions. The overall effect on ionic conductivity is a trade-off between the increased number of charge carriers and the decreased ion mobility due to higher viscosity.
Data Presentation:
Experimental Protocol: Evaluating the Effect of Co-salt Addition
-
Electrolyte Preparation: Prepare a series of electrolytes by dissolving different molar concentrations of LiTFSI in [Ch][TFSI].
-
Homogenization: Ensure complete dissolution and homogenization of the salt, which may require gentle heating and stirring.
-
Conductivity and Viscosity Measurement: Measure the ionic conductivity and viscosity of each electrolyte mixture at a constant temperature.
-
Walden Plot Analysis: To understand the "ionicity" of the electrolyte, construct a Walden plot by plotting the molar conductivity (Λ) against the fluidity (1/η). The position of the data points relative to the "ideal" KCl line provides insight into the degree of ion association.
Sources
- 1. Frontiers | Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion pairing and dynamics of the ionic liquid 1-hexyl-3-methylimidazolium bis(irifluoromethylsulfonyl)amide ([C6mim][NTf2]) in the low dielectric solvent chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Performance of [Ch][TFSI] in Electrochemical Cells
Welcome to the technical support center for choline bis(trifluoromethylsulfonyl)imide, [Ch][TFSI], a prominent ionic liquid in electrochemical research. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common performance issues encountered during electrochemical experiments. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your work.
Introduction to [Ch][TFSI]
Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) is an ionic liquid composed of a choline cation and a bis(trifluoromethylsulfonyl)imide (TFSI) anion.[1][2] It is recognized for its biocompatibility, biodegradability, and high ionic conductivity, making it a suitable electrolyte in various applications, including biosensors and energy storage devices.[1] Key properties include high thermal stability, low volatility, and excellent solubility in many organic solvents.[2][3]
Critical Factors Influencing [Ch][TFSI] Performance
The electrochemical performance of [Ch][TFSI] is highly sensitive to several factors. Understanding these is the first step in effective troubleshooting.
Purity and Contaminants
The presence of impurities, particularly water and halide ions, can dramatically alter the electrochemical behavior of [Ch][TFSI].
-
Water Content: Although considered hydrophobic, [Ch][TFSI] can absorb water, which can lead to a narrowed electrochemical window and participate in unwanted side reactions.[4][5][6] The presence of water can also affect the viscosity and conductivity of the ionic liquid.
-
Halide Impurities: Residual halides (e.g., Cl⁻, Br⁻) from synthesis can lead to electrode corrosion and interfere with the desired electrochemical reactions.[7][8][9] These impurities are known to significantly influence the physicochemical properties of ionic liquids.[8]
Electrode Compatibility
The choice of electrode material is crucial for achieving stable and reproducible results. [Ch][TFSI] is generally compatible with common electrode materials like glassy carbon, platinum, and gold. However, the reactivity of the electrode surface can be influenced by the purity of the ionic liquid and the operating potential.
Electrochemical Stability Window (ESW)
The ESW defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For TFSI-based ionic liquids, the anodic stability is generally determined by the oxidation of the TFSI⁻ anion, while the cathodic limit is set by the reduction of the cation.[10] The ESW of [Ch][TFSI] can be influenced by impurities, temperature, and the working electrode material.[11][12]
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter, providing diagnostic questions and step-by-step solutions.
Issue 1: Distorted or Noisy Cyclic Voltammogram (CV)
Q1: My cyclic voltammogram is noisy and the peaks are poorly defined. What could be the cause?
A1: Noisy or distorted CVs are often indicative of issues with the experimental setup or the electrolyte itself.
Initial Diagnostic Questions:
-
Are all electrode connections secure?
-
Is the reference electrode functioning correctly?
-
Have you deaerated the electrolyte?
-
What is the purity of your [Ch][TFSI]?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a distorted cyclic voltammogram.
Detailed Steps & Explanations:
-
Check Electrical Connections: Loose or corroded connections are a common source of noise.[13] Ensure all cables are securely fastened to the potentiostat and electrodes.
-
Verify Reference Electrode: A faulty reference electrode can cause potential drift and distorted voltammograms.[14][15] Check for air bubbles in the tip and ensure the filling solution is not contaminated.[14] A quick check is to measure the open-circuit potential (OCP); a stable OCP suggests a healthy reference electrode.
-
Deaerate the Electrolyte: Dissolved oxygen is electrochemically active and can produce a reduction wave that interferes with your measurement.[16] Purge the [Ch][TFSI] with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment.[16]
-
Assess Ionic Liquid Purity: As discussed, impurities are a major culprit. If you suspect impurities, consider purification or using a higher-purity grade of [Ch][TFSI].
Issue 2: Reduced Electrochemical Stability Window (ESW)
Q2: The measured ESW of my [Ch][TFSI] is narrower than the literature values. Why is this happening?
A2: A reduced ESW is almost always due to the presence of electroactive impurities, most commonly water.
Initial Diagnostic Questions:
-
What is the water content of your [Ch][TFSI]?
-
Are there any potential halide impurities?
-
What are your working and counter electrode materials?
-
At what temperature are you conducting the experiment?
Troubleshooting Protocol:
Protocol 1: Karl Fischer Titration for Water Content
-
Objective: To accurately quantify the water content in your [Ch][TFSI] sample.
-
Procedure: a. Use a coulometric or volumetric Karl Fischer titrator. b. Carefully transfer a known weight of the [Ch][TFSI] sample into the titration cell. c. Run the titration according to the instrument's manual. d. The result will be given in parts per million (ppm) or percentage of water.
-
Interpretation: For many electrochemical applications, a water content below 100 ppm is desirable. If your water content is significantly higher, it is likely the cause of the reduced ESW.
Protocol 2: Purification of [Ch][TFSI]
-
Objective: To remove water and other volatile impurities.
-
Procedure: a. Place the [Ch][TFSI] in a Schlenk flask. b. Connect the flask to a high-vacuum line. c. Heat the sample to 60-80°C while stirring for several hours (or overnight).[17][18] d. Allow the ionic liquid to cool to room temperature under vacuum before transferring it to an inert atmosphere (e.g., a glovebox).
-
Validation: Re-measure the water content using Karl Fischer titration to confirm the effectiveness of the drying process.
Data Summary: Impact of Water on ESW
| Water Content | Typical Cathodic Limit (vs. Ag/Ag⁺) | Typical Anodic Limit (vs. Ag/Ag⁺) | Notes |
| < 50 ppm | Approaching theoretical limit | Stable | Ideal for most applications. |
| 100-500 ppm | Noticeable reduction | Generally stable | May be acceptable for some experiments. |
| > 1000 ppm | Significant reduction | May show signs of instability | Purification is highly recommended. |
Issue 3: Low Ionic Conductivity
Q3: The ionic conductivity of my [Ch][TFSI] is lower than expected, leading to high ohmic drop (iR drop) in my measurements.
A3: The ionic conductivity of [Ch][TFSI] is intrinsically linked to its viscosity and temperature. Impurities can also play a role.
Initial Diagnostic Questions:
-
At what temperature are you measuring the conductivity?
-
What is the viscosity of your sample?
-
Could there be non-conductive impurities or residual solvents from synthesis?
Troubleshooting and Analysis:
Caption: Relationship between factors influencing ionic conductivity.
Key Considerations:
-
Temperature Dependence: The viscosity of ionic liquids decreases significantly with increasing temperature, which in turn increases ionic conductivity.[19][20] Running experiments at a slightly elevated, controlled temperature (e.g., 45°C) can improve performance.[3]
-
Viscosity: [Ch][TFSI] has a relatively high viscosity at room temperature.[3] If your sample's viscosity is higher than reported values, it could indicate the presence of polymeric impurities or a lower temperature.
-
Purity: Halide impurities can increase the viscosity of some ionic liquids.[8] Ensure your [Ch][TFSI] is halide-free.
Protocol 3: Temperature-Controlled Conductivity Measurement
-
Objective: To characterize the conductivity of your [Ch][TFSI] as a function of temperature.
-
Procedure: a. Use a conductivity cell connected to a temperature-controlled bath. b. Calibrate the cell with standard conductivity solutions. c. Measure the conductivity of your [Ch][TFSI] sample at various temperatures (e.g., from 25°C to 80°C). d. Plot conductivity versus temperature to understand the behavior of your specific batch.
Reference Data: [Ch][TFSI] Properties
| Property | Value | Temperature (°C) |
| Ionic Conductivity | 3.98 mS/cm | 45 |
| Viscosity | 49.5 cP | 45 |
| Melting Point | 35-37 °C | N/A |
Source: Hiyka[3]
Frequently Asked Questions (FAQs)
Q: Can I use [Ch][TFSI] with a lithium metal electrode? A: While TFSI-based ionic liquids are used in lithium-ion battery research, direct contact with lithium metal can be challenging due to the reactivity of the choline cation. The formation of a stable solid electrolyte interphase (SEI) is critical.[21] The purity of the ionic liquid, especially the absence of water, is paramount in such systems.[6]
Q: How should I store [Ch][TFSI] to maintain its purity? A: [Ch][TFSI] should be stored in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator filled with argon or nitrogen). This minimizes moisture uptake from the ambient air.
Q: What is a simple way to check for halide impurities? A: A qualitative test for halide impurities can be performed by dissolving a small amount of the ionic liquid in deionized water and adding a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr) indicates the presence of halide ions. For quantitative analysis, ion chromatography is recommended.
Q: My potentiostat is showing a "voltage compliance" or "overload" error. What does this mean in the context of [Ch][TFSI]? A: This error typically occurs when the potentiostat cannot apply the desired potential between the working and reference electrodes, often due to high resistance in the cell.[14] With viscous ionic liquids like [Ch][TFSI], this can be caused by:
-
High iR drop: The combination of high viscosity and a large distance between the reference and working electrodes can lead to a significant potential drop. Try moving the reference electrode tip closer to the working electrode.
-
Poor counter electrode performance: Ensure the counter electrode has a sufficiently large surface area and is not passivated.
-
Disconnected electrode: Check that all electrodes are properly immersed in the electrolyte and connected to the potentiostat.[14]
References
-
Chen, Y., et al. (2021). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. PMC - NIH. Available at: [Link]
-
Figaszewski, M., et al. (2021). Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. MDPI. Available at: [Link]
-
Chellappan, L. K., et al. (2020). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH. Available at: [Link]
-
Hiyka. (n.d.). Choline Bis(trifluoromethylsulfonyl)Imide. Available at: [Link]
-
ResearchGate. (n.d.). Challenges and Opportunities of Ionic Liquid Electrolytes for Rechargeable Batteries. Available at: [Link]
-
PubChem. (n.d.). Choline bis(trifluoromethylsulfonyl)imide. Available at: [Link]
-
I.R.I.S. (n.d.). COMPATIBILITY OF IONIC LIQUID ELECTROLYTES TOWARDS LI-ION AND NA-ION ELECTRODES. Available at: [Link]
-
Nockemann, P., et al. (2009). Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water. American Chemical Society. Available at: [Link]
-
ScienCell. (2024). Superior compatibility of silicon nanowire anodes in ionic liquid electrolytes. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability windows of the considered electrolytes. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability window of the (X)[Pyrr 14 ]TEGDME... Available at: [Link]
-
Bubalo, M. C., et al. (2014). Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability ( E S W ) of (A) [TFSI] anion group and (B)... Available at: [Link]
-
ACS Publications. (n.d.). A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability windows of the investigated electrolytes (0.3... Available at: [Link]
-
redox.me. (2017). Troubleshooting Electrochemical Cell. Available at: [Link]
-
Zimmer & Peacock AS. (n.d.). Trouble shooting cyclic voltammetry. Available at: [Link]
-
NIH. (2024). Effect of Halide Anions on Electrochemical CO2 Reduction in Non‐Aqueous Choline Solutions using Ag and Au Electrodes. Available at: [Link]
-
MDPI. (n.d.). The Electrochemical Behaviour of Quaternary Amine-Based Room-Temperature Ionic Liquid N4111(TFSI). Available at: [Link]
-
Rebelo, L. P. N., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Densities, Refractive Indices, Viscosities, and Conductivities of Non-Imidazolium Ionic Liquids... Available at: [Link]
-
ResearchGate. (n.d.). Preparation of ionic liquid [CF 3 CH 2 MIm][TFSI]. a. Available at: [Link]
-
Reddit. (2023). noob trying to troubleshoot CV. What causes it to look like this? Available at: [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry troubleshooting? Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. Available at: [Link]
-
Reddit. (2023). Cyclic Voltammetry Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). Ionic conductivities of PY13-TFSI ionic liquid. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Available at: [Link]
-
ResearchGate. (n.d.). Polarity, Viscosity, and Ionic Conductivity of Liquid Mixtures Containing [C(4)C(1)im][Ntf(2)] and a Molecular Component. Available at: [Link]
-
Rowan Digital Works. (2019). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Available at: [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Enabling the conventional TFSI-based electrolytes for high-performance Mg/Li hybrid batteries by Mg electrode interfacial regulation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Effect of water molecules on the diffusion of alkali metal ions in CuHCF cathodes. Available at: [Link]
-
ACS Publications. (2018). Al(TFSI)3 as a Conducting Salt for High-Voltage Electrochemical Double-Layer Capacitors. Available at: [Link]
-
ACS Publications. (n.d.). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Available at: [Link]
-
Bard, A. J. (n.d.). Novel Electrochemical Studies of Ionic Liquids. Available at: [Link]
-
ResearchGate. (n.d.). Could you advise on the EMIM TFSI synthesis process and results? Available at: [Link]
-
PMC - NIH. (n.d.). Impact of electrolyte impurities and SEI composition on battery safety. Available at: [Link]
-
ACS Publications. (n.d.). A New (Trifluoromethane)Sulfonylimide Single-Ion Conductor with PEG Spacer for All-Solid-State Lithium-Based Batteries. Available at: [Link]
-
ResearchGate. (n.d.). Temperature Dependence and Structural Influence on the Thermophysical Properties of Eleven Commercial Ionic Liquids. Available at: [Link]
-
PubMed. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Electrical Conductivity of the Ionic Liquid [BMIM][TFSI] in Binary Organic Solvents. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Purification. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE [cymitquimica.com]
- 3. hiyka.com [hiyka.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Effect of water molecules on the diffusion of alkali metal ions in CuHCF cathodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Halide Anions on Electrochemical CO2 Reduction in Non‐Aqueous Choline Solutions using Ag and Au Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with Choline bis(trifluoromethylsulfonyl)imide as a Catalyst
Welcome to the technical support center for Choline bis(trifluoromethylsulfonyl)imide, [Ch][TFSI]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions when using this versatile ionic liquid as a catalyst. Our goal is to equip you with the knowledge to anticipate challenges, interpret results, and efficiently achieve your desired reaction outcomes.
Introduction to Choline bis(trifluoromethylsulfonyl)imide as a Catalyst
Choline bis(trifluoromethylsulfonyl)imide is an ionic liquid recognized for its excellent thermal stability, low volatility, and high solubility in a diverse range of solvents.[1][2] Its biocompatibility, stemming from the choline cation, offers a greener alternative to conventional catalysts and solvents, making it particularly valuable in pharmaceutical and biotechnological applications.[1][3] This guide will address common questions and challenges encountered when utilizing [Ch][TFSI] to enhance reaction rates and product yields in chemical synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Choline bis(trifluoromethylsulfonyl)imide in catalysis?
A1: Choline bis(trifluoromethylsulfonyl)imide is a versatile compound used as both a solvent and a catalyst in various organic reactions.[1][3] Its key applications include:
-
Organic Synthesis: It effectively catalyzes a range of reactions, including polymerization.[1][3]
-
Biodiesel Production: It has been explored as a catalyst in the transesterification of vegetable oils to produce biodiesel.[4][5][6]
-
Biocatalysis: Due to its biocompatibility, it is a suitable medium for enzymatic reactions and other biochemical processes.[1][3]
-
Electrochemistry: Its ionic conductivity makes it a useful component in electrolytes for batteries and capacitors.[1][3]
Q2: What are the key physical and chemical properties of Choline bis(trifluoromethylsulfonyl)imide that I should be aware of?
A2: Understanding the physicochemical properties of [Ch][TFSI] is crucial for optimizing your reaction setup.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄F₆N₂O₅S₂ | [7] |
| Molecular Weight | 384.3 g/mol | [7] |
| Melting Point | 35-37 °C | [1][8] |
| Thermal Stability | Exceeds 350 °C | [9] |
| Solubility | Excellent in a wide range of organic solvents | [1][2][3] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
Q3: Is Choline bis(trifluoromethylsulfonyl)imide hygroscopic?
A3: Choline bis(trifluoromethylsulfonyl)imide is known for its non-hygroscopic nature.[2] This is a significant advantage over many other ionic liquids, as it simplifies handling and storage, and reduces the risk of water-sensitive reactions being adversely affected by atmospheric moisture.
Q4: Can I recycle and reuse Choline bis(trifluoromethylsulfonyl)imide?
A4: Yes, one of the significant advantages of using [Ch][TFSI] is its potential for recycling and reuse. Its low volatility and thermal stability allow for straightforward separation from reaction products, often through simple extraction or distillation. Several studies have demonstrated successful recycling of ionic liquid catalysts for multiple reaction cycles with minimal loss of activity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Choline bis(trifluoromethylsulfonyl)imide.
Problem 1: Low or No Catalytic Activity
Q: I am not observing the expected reaction rate or product yield. What could be the issue?
A: Low catalytic activity can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Purity: Ensure the [Ch][TFSI] you are using is of high purity (>98%). Impurities can interfere with the catalytic process.[1]
-
Reaction Temperature: The reaction temperature may be suboptimal. While [Ch][TFSI] is thermally stable, the optimal temperature for catalysis will depend on the specific reaction.[9] Consider performing a temperature screen to identify the ideal conditions.
-
Catalyst Loading: The amount of catalyst may be insufficient.[10] A typical starting point for catalyst loading is 1-5 mol%, but this may need to be optimized for your specific reaction.[11][12]
-
Substrate Compatibility: Not all substrates are equally reactive under a given set of conditions. The electronic and steric properties of your reactants can significantly influence the reaction rate. It may be necessary to modify the substrate or the reaction conditions to achieve the desired transformation.[13][14][15]
Experimental Protocol: Optimizing Catalyst Loading
-
Set up a series of parallel reactions with varying catalyst loading (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Maintain all other reaction parameters (temperature, concentration, solvent, and reaction time) constant across all reactions.
-
Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or NMR).
-
Plot the product yield as a function of catalyst loading to determine the optimal amount.
Problem 2: Catalyst Deactivation
Q: My reaction starts well but then slows down or stops before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation can be a significant issue in catalytic processes.[16][17] Potential causes for the deactivation of [Ch][TFSI] include:
-
Poisoning: Certain functional groups in your reactants, products, or solvent can act as catalyst poisons. Common poisons include strong bases or nucleophiles that can interact with the cholinium cation. A thorough analysis of all components in your reaction mixture is recommended.
-
Fouling: In some cases, insoluble byproducts or polymers can form and coat the catalyst, blocking active sites.[16]
-
Thermal Degradation: Although highly stable, prolonged exposure to temperatures exceeding its decomposition point can lead to catalyst breakdown.[9]
-
Chemical Reaction: The ionic liquid itself might react with certain reagents under harsh conditions.
dot
Caption: Troubleshooting workflow for catalyst deactivation.
Problem 3: Difficulty in Product Separation and Catalyst Recycling
Q: I am having trouble separating my product from the ionic liquid. What are the best methods for this?
A: The high solubility of many organic compounds in [Ch][TFSI] can sometimes complicate product isolation. Here are some effective strategies:
-
Liquid-Liquid Extraction: If your product has low solubility in a solvent that is immiscible with [Ch][TFSI] (e.g., diethyl ether, hexane), liquid-liquid extraction is a viable option.
-
Distillation/Vacuum Distillation: For volatile products, distillation can be an effective separation technique, taking advantage of the negligible vapor pressure of the ionic liquid.
-
Supercritical Fluid Extraction: Using supercritical CO₂ is a green and efficient method for extracting non-polar to moderately polar compounds from ionic liquids.
Experimental Protocol: Catalyst Recycling via Liquid-Liquid Extraction
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add a non-polar organic solvent (e.g., hexane or diethyl ether) in which your product is soluble but the ionic liquid is not.
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Allow the layers to separate in a separatory funnel.
-
Collect the organic layer containing the product. Repeat the extraction process 2-3 times to maximize product recovery.
-
The ionic liquid layer can be washed with fresh extraction solvent and then dried under vacuum to remove any residual solvent before being reused.
Advanced Optimization Strategies
Q: How can I further optimize my reaction conditions beyond basic troubleshooting?
A: For more advanced optimization, consider the following:
-
Solvent Effects: While [Ch][TFSI] can act as the solvent, using a co-solvent can sometimes enhance reaction rates and selectivity. A solvent screen can be a valuable optimization step.
-
Substrate Scope Expansion: If your reaction is successful with simple substrates, systematically vary the electronic and steric properties of your reactants to understand the scope and limitations of the catalytic system.[13][14][15]
-
Mechanistic Studies: A deeper understanding of the reaction mechanism can provide insights into how to best optimize the conditions. Techniques such as in-situ IR or NMR spectroscopy can be powerful tools for mechanistic investigations.
dot
Caption: A general workflow for reaction optimization.
This technical support guide provides a starting point for utilizing Choline bis(trifluoromethylsulfonyl)imide as a catalyst. Remember that every reaction is unique, and a systematic, data-driven approach to optimization will ultimately lead to the most successful outcomes.
References
-
National Center for Biotechnology Information. "Choline bis(trifluoromethylsulfonyl)imide" PubChem Compound Summary for CID 53260965. [Link]
-
Hiyka. "Choline Bis(trifluoromethylsulfonyl)Imide". [Link]
-
ResearchGate. "Biodiesel production by transesterification catalyzed by an efficient choline ionic liquid catalyst | Request PDF". [Link]
-
ResearchGate. "Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids | Request PDF". [Link]
-
ResearchGate. "Exploration of substrate scope The scope of the reaction was found to... | Download Scientific Diagram". [Link]
-
CNGBdb. "Ionic liquid supported acid/base-catalyzed production of biodiesel.". [Link]
-
ResearchGate. "Optimization of the reaction conditions: catalyst screening a". [Link]
-
ResearchGate. "Optimization of amount of catalyst-loading in the model reaction. a". [Link]
-
ResearchGate. "Substrate Scope. Reaction conditions: unless otherwise noted, all...". [Link]
-
ResearchGate. "Substrate scope. All reactions were conducted on a 0.10 mmol scale....". [Link]
-
ResearchGate. "Optimization of the reaction conditions | Download Scientific Diagram". [Link]
-
Semantic Scholar. "Biodiesel production by transesterification catalyzed by an efficient choline ionic liquid catalyst". [Link]
-
PubMed. "Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide". [Link]
-
ResearchGate. "Substrate scope.[a] [a] Unless otherwise noted, all the addition... | Download Scientific Diagram". [Link]
-
ResearchGate. "Reaction optimization a Catalyst screening. b Effects of other reaction...". [Link]
-
IDEAS/RePEc. "Biodiesel production by transesterification catalyzed by an efficient choline ionic liquid catalyst". [Link]
-
ResearchGate. "Biodiesel synthesis through soybean oil transesterification using choline-based amino acid ionic liquids as catalysts". [Link]
-
PMC. "Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis". [Link]
-
ResearchGate. "Substrate scope and applications. Reactions were performed using...". [Link]
-
ResearchGate. "Optimization of Catalyst Loading and Scale". [Link]
-
ResearchGate. "Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent | Request PDF". [Link]
-
MDPI. "Advances in Catalyst Deactivation and Regeneration". [Link]
-
ScienceDirect. "Urban waste upcycling to a recyclable solid acid catalyst for converting levulinic acid platform molecules into high-value products". [Link]
-
MDPI. "Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion". [Link]
-
ResearchGate. "(PDF) Catalyst Deactivation, Poisoning and Regeneration". [Link]
-
Royal Society of Chemistry. "A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid". [Link]
-
PMC. "Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids". [Link]
-
NIH. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)". [Link]
-
International Research Journal of Engineering, Science, Technology & Innovation. "Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions". [Link]
-
PubMed. "Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids". [Link]
-
PMC. "Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles". [Link]
-
MDPI. "Special Issue on Catalyst Deactivation and Regeneration". [Link]
-
PubMed. "Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation". [Link]
-
ResearchGate. "(PDF) Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids". [Link]
-
MDPI. "Catalyst Deactivation, Poisoning and Regeneration". [Link]
-
PubMed. "Lithium-Ion Battery Cathode Recycling through a Closed-Loop Process Using a Choline Chloride-Ethylene Glycol-Based Deep-Eutectic Solvent in the Presence of Acid". [Link]
-
MDPI. "Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts". [Link]
Sources
- 1. hiyka.com [hiyka.com]
- 2. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Biodiesel production by transesterification catalyzed by an efficient choline ionic liquid catalyst [ideas.repec.org]
- 7. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Choline bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 9. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
How to regenerate and recycle Choline bis(trifluoromethylsulfonyl)imide after use?
A Guide to the Regeneration and Recycling of a Biocompatible Ionic Liquid
Welcome to the technical support guide for Choline bis(trifluoromethylsulfonyl)imide ([Ch][NTf2]). As a Senior Application Scientist, my goal is to provide you with robust, field-tested methodologies and insights to ensure the sustainable use of this versatile ionic liquid in your research. This guide moves beyond simple step-by-step instructions to explain the causality behind our recommended protocols, empowering you to troubleshoot and adapt these methods for your specific applications.
Choline bis(trifluoromethylsulfonyl)imide (CAS: 827027-25-8) is an ionic liquid prized for its high thermal stability, low volatility, and favorable environmental profile owing to its choline-based cation.[1][2] To fully leverage its "green" potential, efficient regeneration and recycling are paramount. This guide provides the necessary protocols and troubleshooting advice to achieve this.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators that my used [Ch][NTf2] requires regeneration?
-
Discoloration: A change from its typical colorless or pale yellow state to a darker yellow or brown hue often indicates the presence of dissolved organic impurities or minor degradation byproducts.
-
Phase Miscibility Changes: Pure [Ch][NTf2] is immiscible with water at room temperature but becomes fully miscible above its upper critical solution temperature (UCST) of 72°C.[3][4][5] If your used IL readily mixes with water at room temperature, it is likely contaminated with a co-solvent or hydrophilic impurities.
-
Altered Physical Properties: Significant changes in viscosity or the appearance of a precipitate are clear signs of contamination.
-
Inconsistent Experimental Results: If you observe decreasing reaction yields, altered selectivity, or other deviations in a process where the IL is reused, impurities are a likely culprit.
Q2: How can I assess the purity of my regenerated [Ch][NTf2]? Purity verification is critical. We recommend a multi-faceted approach:
-
Water Content: Karl Fischer titration is the gold standard for determining water content, which is crucial for many electrochemical and moisture-sensitive applications.
-
Spectroscopic Analysis:
-
¹H NMR: Compare the spectrum of the recycled IL against a reference standard to confirm the structural integrity of the choline cation and check for residual organic solvents or impurities.
-
UV-Vis Spectroscopy: An effective method for qualitatively assessing colored impurities. A clean, recycled IL should have minimal absorbance in the visible region.[6]
-
-
Halide Content: If the IL was synthesized via metathesis from choline chloride, residual chloride can be a problem.[2] A qualitative test with silver nitrate (AgNO₃) solution on an aqueous wash solution can detect chlorides (a white AgCl precipitate will form). For quantitative analysis, ion chromatography is recommended.
Q3: Is [Ch][NTf2] susceptible to thermal degradation during regeneration? The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion imparts excellent thermal stability, with decomposition temperatures often exceeding 350°C.[7] However, this is typically measured by dynamic TGA, which can overestimate long-term stability.[8] For regeneration, avoid prolonged heating at high temperatures (>100-120°C), especially under non-inert conditions, as this can lead to slow degradation, particularly in the presence of reactive impurities.[8][9]
Troubleshooting Guide: Common Regeneration Issues
| Problem Encountered | Probable Cause & Explanation | Recommended Solution & Rationale |
| Persistent yellow/brown color after solvent extraction. | Small, polar, colored impurities (chromophores) may have low solubility in the extraction solvent but high affinity for the IL. | Perform an activated carbon treatment. Activated carbon has a high surface area and is highly effective at adsorbing a wide range of organic molecules, including chromophores, from ionic liquids.[10][11] |
| Emulsion formation during liquid-liquid extraction. | The IL and the extraction solvent have similar interfacial tension, or surfactants are present as impurities. | Use a centrifuge to break the emulsion. The applied g-force provides the energy needed to overcome the barrier to phase coalescence.[12] Alternatively, allow the mixture to stand for several hours. |
| Low recovery yield after washing with water. | The temperature of the wash water is too high, leading to increased solubility of the IL in the aqueous phase due to its UCST behavior.[4][5] | Use ice-cold deionized water for all washing steps. This minimizes the solubility of [Ch][NTf2] in the aqueous phase, maximizing your recovery. Ensure rapid separation of the layers. |
| Regenerated IL is wet or contains residual solvent. | Incomplete drying. Due to its low volatility, the IL cannot be distilled, so impurities must be removed via evaporation under vacuum.[12] | Dry the IL under high vacuum (e.g., <5 mbar) at a moderately elevated temperature (70-80°C) for several hours. For removing trace volatile organics without prolonged heating, consider sweeping the IL with dry nitrogen gas.[9] |
| White precipitate forms after adding an anti-solvent. | The precipitate is likely a contaminant that is soluble in the IL but insoluble in the mixture. It could also be the IL itself if it has a melting point near room temperature (35-37°C) and the solvent cools it sufficiently.[1] | Identify the precipitate. If it is an impurity, this method can be used for purification. Filter the solid, then remove the anti-solvent from the IL under vacuum. If it is the IL, ensure your working temperature is above its melting point. |
Visualized Regeneration Workflow
The selection of a regeneration strategy depends on the nature of the contaminants. The following diagram outlines a general decision-making workflow.
Caption: General workflow for regenerating Choline bis(trifluoromethylsulfonyl)imide.
Experimental Protocols
Protocol 1: Regeneration by Solvent Extraction
This method is ideal for removing dissolved non-polar or moderately polar organic compounds (e.g., reaction substrates, products, or byproducts) from the IL.
Caption: Step-by-step workflow for the solvent extraction protocol.
Step-by-Step Methodology:
-
Solvent Selection: Choose a non-polar organic solvent in which your contaminants are highly soluble but the IL is not. Common choices include hexane, diethyl ether, or ethyl acetate.[12]
-
Extraction: In a separatory funnel, combine the used [Ch][NTf2] with the selected organic solvent. A typical starting ratio is 1:1 (v/v).
-
Agitation: Seal the funnel and shake vigorously for 5-10 minutes, venting frequently. If an emulsion forms, centrifugation is the most effective method for separation.[12]
-
Phase Separation: Allow the layers to separate fully. [Ch][NTf2] is denser than most common organic solvents and will form the bottom layer. Drain and collect the IL phase.
-
Repeat: Repeat the extraction (steps 2-4) one or two more times with fresh organic solvent to ensure complete removal of impurities.
-
Washing: Wash the collected IL phase with ice-cold deionized water (1:1 v/v) to remove any residual hydrophilic impurities.
-
Drying: Transfer the washed IL to a round-bottom flask and dry under high vacuum (<5 mbar) at 70-80°C until all residual water and solvent are removed. This can be monitored by mass or Karl Fischer titration.
Protocol 2: Decolorization with Activated Carbon
This protocol is highly effective for removing colored impurities and trace organic contaminants. It can be used as a standalone method or as a polishing step after solvent extraction.
Step-by-Step Methodology:
-
Preparation: If the used IL is highly viscous, you may dilute it with a volatile solvent (e.g., acetone, acetonitrile) to improve mass transfer.[13]
-
Adsorption: To the IL (or IL solution), add 1-5% (w/w) of activated carbon powder.[11]
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For stubborn impurities, the time can be extended or the temperature moderately increased (40-50°C).
-
Filtration: Remove the activated carbon by filtration. To remove fine particles, it is best to filter through a pad of Celite® or a syringe filter with a fine pore size (e.g., 0.22 µm).
-
Drying: If a co-solvent was used, remove it completely via rotary evaporation followed by drying under high vacuum as described in Protocol 1.
References
-
Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. (n.d.). Hiyka. [Link]
-
Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems - MDPI. (n.d.). MDPI. [Link]
-
Purification of Ionic Liquids: Sweeping Solvents by Nitrogen - ACS Publications. (n.d.). ACS Publications. [Link]
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents. (n.d.).
-
Purification of Imidazolium Ionic Liquids for Spectroscopic Applications - Academia.edu. (n.d.). Academia.edu. [Link]
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. (n.d.). RSC Publishing. [Link]
-
Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon - Books. (2023-11-17). Royal Society of Chemistry. [Link]
-
Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations of DESs as Sustainable Materials | Industrial & Engineering Chemistry Research - ACS Publications. (2022-07-25). ACS Publications. [Link]
-
Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC - NIH. (n.d.). NIH. [Link]
-
Extraction of organic compounds from Aqueous Solution Using Choline bis (trifluoromethylsulfonyl) imide | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Homogeneous liquid–liquid extraction of neodymium(iii) by choline hexafluoroacetylacetonate in the ionic liquid choline bis(trifluoromethylsulfonyl)imide - Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
Ionic Liquid-Assisted Solvent Extraction for Unconventional Oil Recovery: Computational Simulation and Experimental Tests | Energy & Fuels - ACS Publications. (n.d.). ACS Publications. [Link]
-
Application of ionic liquids to solvent extraction - ResearchGate. (2025-08-07). ResearchGate. [Link]
-
Homogeneous liquid-liquid extraction of neodymium(III) by choline hexafluoroacetylacetonate in the ionic liquid choline bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. (2025-08-06). ResearchGate. [Link]
-
Full article: Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]
-
An ionic liquid enhanced solvent extraction for oil recovery from oily sludge - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater - ResearchGate. (n.d.). ResearchGate. [Link]
-
Co-Action of Ionic Liquids with Alternative Sorbents for Removal of Reactive Azo Dyes from Polluted Wastewater Streams - MDPI. (n.d.). MDPI. [Link]
-
Extraction of phenolic compounds from aqueous solution using choline bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | Request PDF - ResearchGate. (2025-08-07). ResearchGate. [Link]
-
Temperature-driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water - PubMed. (2009-02-05). PubMed. [Link]
-
Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | The Journal of Physical Chemistry B - ACS Publications. (n.d.). ACS Publications. [Link]
-
Extraction of phenolic compounds from aqueous solution with choline bis(trifluoromethyl sulfonyl) imide | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - MDPI. (n.d.). MDPI. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
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- 8. pubs.acs.org [pubs.acs.org]
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- 13. iolitec.de [iolitec.de]
Technical Support Center: Overcoming Reactant Solubility Issues in Choline bis(trifluoromethylsulfonyl)imide
Welcome to the technical support guide for Choline bis(trifluoromethylsulfonyl)imide, [Cho][NTf2]. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this unique ionic liquid in their work. Here, we address common challenges related to reactant solubility, providing troubleshooting guides, FAQs, and detailed protocols to ensure the success of your experiments.
Choline bis(trifluoromethylsulfonyl)imide is an ionic liquid recognized for its excellent thermal stability, low volatility, and biocompatibility.[1][2] Its distinct properties, including a melting point of 35-37 °C, make it a versatile solvent for a variety of applications, from chemical synthesis to pharmaceuticals.[1][3] However, like any solvent, achieving optimal reactant solubility can sometimes be a hurdle. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
1. Why is my reactant not dissolving in [Cho][NTf2] at room temperature?
Answer:
Several factors can contribute to poor solubility of a reactant in [Cho][NTf2] at ambient temperatures.
-
Inherent Polarity Mismatch: [Cho][NTf2] is considered a hydrophobic ionic liquid due to the bis(trifluoromethylsulfonyl)imide anion. If your reactant is highly polar, it may exhibit limited solubility. The principle of "like dissolves like" is a primary consideration.
-
Crystalline Lattice Energy: Solid reactants, particularly those with high melting points, possess significant crystal lattice energy. This energy must be overcome by the solvation energy released when the reactant dissolves. If the lattice energy is too high, dissolution may be unfavorable at room temperature.
-
Purity of the Ionic Liquid: The presence of impurities, including water or residual starting materials from the synthesis of [Cho][NTf2], can alter its solvation characteristics and negatively impact the solubility of your reactant. It is recommended to use high-purity [Cho][NTf2] (>98%) for consistent results.[1]
Troubleshooting Guide: Initial Dissolution Failure
If you are encountering solubility issues, follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Physical Agitation and Gentle Heating
Often, simple physical methods are sufficient to overcome kinetic barriers to dissolution.
Protocol:
-
Ensure your reactant and [Cho][NTf2] are in a sealed vessel to prevent atmospheric moisture contamination.
-
Begin by stirring the mixture vigorously at room temperature for at least 30 minutes using a magnetic stirrer.
-
If the reactant remains insoluble, gradually increase the temperature of the mixture in 5-10 °C increments. The melting point of [Cho][NTf2] is 35-37 °C, so operation above this temperature is often beneficial.[1][3]
-
Maintain each temperature step for 20-30 minutes with continuous stirring.
-
Visually inspect for dissolution at each interval.
Causality: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules.[4] This increased motion helps to break down the solute's crystal lattice and facilitates the interaction between solute and solvent molecules, often leading to increased solubility.[4][5]
Step 2: Co-Solvent Selection and Application
When thermal and mechanical agitation are insufficient, the use of a co-solvent can be a powerful strategy to modify the overall polarity of the solvent system.
Choosing the Right Co-Solvent: The selection of a co-solvent should be based on the nature of your reactant. The goal is to choose a co-solvent that is miscible with [Cho][NTf2] and has a high affinity for your reactant.
| Reactant Type | Recommended Co-Solvents | Rationale |
| Non-Polar / Hydrophobic | Toluene, Dichloromethane (DCM) | These solvents will readily dissolve non-polar reactants and are miscible with the hydrophobic [Cho][NTf2]. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | These solvents can solvate polar functional groups without interfering with reactions that are sensitive to acidic protons. |
| Polar Protic | Ethanol, Methanol, Water | These are effective for highly polar and hydrogen-bond-donating reactants. Use with caution as they can participate in certain reactions. |
Protocol for Co-Solvent Addition:
-
Start by adding the co-solvent in small increments (e.g., 1-5% v/v) to the [Cho][NTf2]-reactant mixture.
-
After each addition, stir the mixture vigorously for 15-20 minutes.
-
Observe for any changes in solubility.
-
Continue adding the co-solvent incrementally until the reactant dissolves or until a significant volume has been added (e.g., up to 20-30% v/v). Exceeding this amount may significantly alter the desired properties of the ionic liquid.
Mechanism of Action: A co-solvent works by creating a new solvent environment with intermediate polarity. This can bridge the gap between a reactant and a solvent with dissimilar polarities. For instance, a small amount of a polar co-solvent can create localized polar domains within the ionic liquid, which can then effectively solvate polar reactant molecules.
Advanced Troubleshooting
2. My reactant is still not dissolving, even with heating and co-solvents. What are my next steps?
Answer:
If the initial troubleshooting steps fail, more advanced techniques may be necessary.
-
Chemical Modification of the Reactant: In some cases, particularly in drug development, it may be feasible to temporarily modify the reactant to enhance its solubility. This could involve the addition of a solubilizing group that can be cleaved later in the synthetic route. For example, acidic or basic functional groups can be added to a molecule to make it soluble in basic or acidic aqueous solutions, respectively, by forming a more polar ionic species.
-
Anion Exchange in the Ionic Liquid: While this is a more complex approach, the properties of an ionic liquid, including its solvating power, can be tuned by changing the anion.[6] For a given cation, different anions can impart varying degrees of hydrophilicity or hydrophobicity.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical progression of the troubleshooting steps described above.
Sources
Preventing degradation of Choline bis(trifluoromethylsulfonyl)imide at high temperatures.
Welcome to the technical support center for Choline Bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this versatile ionic liquid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your high-temperature experiments.
Introduction: Understanding the Stability of [Ch][TFSI]
Choline bis(trifluoromethylsulfonyl)imide is recognized for its excellent thermal stability, low volatility, and biocompatibility.[1][2] Its stability is largely attributed to the robust bis(trifluoromethylsulfonyl)imide ([TFSI] or [NTf₂]) anion, which is one of the most thermally stable anions used in ionic liquids.[3][4] Generally, ILs with the [TFSI] anion can exhibit thermal stability exceeding 350°C.[3][4] However, the overall stability of [Ch][TFSI] is dictated by its weakest component, the choline cation.
The primary mechanism of thermal degradation for the choline cation is believed to be Hoffman elimination , a chemical reaction that converts a quaternary ammonium hydroxide into a tertiary amine and an alkene. In the case of choline, this can lead to the formation of trimethylamine and other degradation products.[5][6] The presence of impurities, such as water and halides, and the experimental atmosphere can significantly lower the decomposition temperature and accelerate degradation.
This guide will provide you with the knowledge and tools to mitigate these effects and ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section addresses common problems observed during the high-temperature application of [Ch][TFSI].
Issue 1: Sample discoloration (yellowing or browning) at temperatures below the expected decomposition point.
-
Possible Cause 1: Presence of Impurities. Halide impurities, particularly chloride and bromide, are a common issue in ionic liquids synthesized via metathesis reactions.[7] These impurities can significantly reduce the thermal stability of the ionic liquid.[8]
-
Troubleshooting Steps:
-
Quantify Halide Content: Use ion chromatography to determine the concentration of halide impurities in your [Ch][TFSI] sample.[9]
-
Purification: If halide levels are high, consider purifying the ionic liquid. Methods include liquid-liquid extraction or passing the ionic liquid through a column containing a polymeric resin designed to capture halides.[3][10]
-
-
Possible Cause 2: Oxidative Degradation. Heating [Ch][TFSI] in the presence of air (an oxidative atmosphere) can lead to degradation at lower temperatures compared to an inert atmosphere (e.g., nitrogen or argon).[11]
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Whenever possible, conduct high-temperature experiments under a nitrogen or argon atmosphere to minimize oxidative degradation.
-
Consider Antioxidants: For applications where an inert atmosphere is not feasible, the addition of a small amount of a high-temperature antioxidant may be beneficial. Compatibility and effectiveness must be tested for your specific application.
-
-
Possible Cause 3: Reaction with Experimental Components. The [Ch][TFSI] may be reacting with other components in your experimental setup at elevated temperatures.
-
Troubleshooting Steps:
-
Compatibility Check: Review the chemical compatibility of [Ch][TFSI] with all materials it comes into contact with at your target temperature.
-
Control Experiment: Run a control experiment with only [Ch][TFSI] at the same temperature to isolate the cause of discoloration.
-
Issue 2: Inconsistent experimental results or loss of product yield over time in high-temperature reactions.
-
Possible Cause 1: Gradual Thermal Degradation. Even below the rapid decomposition temperature, [Ch][TFSI] can undergo slow degradation over extended periods at elevated temperatures.[12][13]
-
Troubleshooting Steps:
-
Determine Long-Term Stability: Do not rely solely on dynamic Thermogravimetric Analysis (TGA) for determining the maximum operating temperature.[5][14] Perform isothermal TGA at your desired operating temperature to assess the long-term stability. A common criterion for long-term stability is the temperature at which less than 1% mass loss occurs over a prolonged period (e.g., 10 or 100 hours).[12]
-
Lower Operating Temperature: If significant degradation is observed, consider lowering the experimental temperature.
-
-
Possible Cause 2: Water Content. The presence of water can negatively impact the thermal stability of ionic liquids and can also participate in side reactions at high temperatures.[11][15]
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What is the true decomposition temperature of [Ch][TFSI]?
The decomposition temperature of an ionic liquid is not a single, fixed value. It is highly dependent on the method of measurement. Dynamic TGA, which involves heating the sample at a constant rate, often overestimates the practical upper-temperature limit for long-term use.[5][14] For applications requiring thermal stability over several hours or days, it is crucial to determine the long-term isothermal stability. As a general guideline, while the onset of rapid decomposition for [Ch][TFSI] is high, for long-term applications, it is advisable to stay well below this temperature and to determine the maximum operating temperature through isothermal TGA.
Q2: How can I detect the early stages of [Ch][TFSI] degradation?
Subtle degradation can be detected before significant changes in appearance or viscosity occur.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to detect the formation of degradation products.[1] The appearance of new signals or changes in the chemical shifts of the choline cation's protons can indicate the onset of decomposition.
-
FT-IR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor changes in the vibrational modes of the ionic liquid, which can be indicative of structural changes due to degradation.
Q3: What are the primary decomposition products of [Ch][TFSI]?
The thermal decomposition of the choline cation is expected to proceed via Hoffman elimination, which would lead to the formation of trimethylamine and 2-hydroxyethanol. Further reactions of these products are possible at high temperatures. The [TFSI] anion is very stable and is less likely to decompose under the same conditions. For definitive identification of volatile decomposition products, Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is the recommended technique.[18][19]
Q4: Can I reuse [Ch][TFSI] after a high-temperature experiment?
The reusability of [Ch][TFSI] depends on the extent of degradation that has occurred. Before reusing the ionic liquid, it is recommended to:
-
Visually inspect for any color change.
-
Measure the water content using Karl Fischer titration and dry if necessary.
-
Perform an analytical check (e.g., NMR or FT-IR) to ensure no significant degradation has occurred.
If any signs of degradation are present, it is advisable to use a fresh batch of the ionic liquid to ensure the reproducibility of your results.
Experimental Protocols
Protocol 1: Determination of Halide Impurities by Ion Chromatography
-
Sample Preparation: Accurately weigh approximately 0.1 g of [Ch][TFSI] into a volumetric flask and dissolve in high-purity deionized water.
-
Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex AS9-HC) and a conductivity detector.[9]
-
Eluent: A typical eluent consists of a sodium hydroxide solution, potentially with an organic modifier like acetonitrile to improve peak shape.[9]
-
Calibration: Prepare a series of calibration standards containing known concentrations of chloride and bromide.
-
Analysis: Inject the sample and standards into the ion chromatograph and quantify the halide concentrations based on the calibration curve.
Protocol 2: Isothermal TGA for Long-Term Thermal Stability Assessment
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a known mass of [Ch][TFSI] (typically 5-10 mg) into the TGA pan.
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Rapidly heat the sample to the desired isothermal temperature.
-
Hold the sample at this temperature for an extended period (e.g., 10-100 hours), continuously monitoring the mass loss.
-
-
Data Analysis: Plot the percentage of mass loss as a function of time. Determine the rate of mass loss at the isothermal temperature.
Visualizations
Logical Flow for Troubleshooting [Ch][TFSI] Degradation
Caption: A flowchart for diagnosing and resolving thermal degradation of [Ch][TFSI].
Key Factors Influencing [Ch][TFSI] Thermal Stability
Caption: Factors influencing the thermal stability of [Ch][TFSI].
References
- Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. (URL not available)
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google P
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH. [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. [Link]
-
Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids - MDPI. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF - ResearchGate. [Link]
-
Thermal stability and crystallization behavior of imidazolium halide ionic liquids. [Link]
-
IC Determination of Halide Impuritiesin Ionic Liquids - ResearchGate. [Link]
-
Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations of DESs as Sustainable Materials | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
- EP0544496B1 - Removal of halide impurities
-
Recent advances in NMR spectroscopy of ionic liquids - PubMed. [Link]
-
Scheme 1 Hoffman elimination of choline hydroxide. - ResearchGate. [Link]
-
Electrochemical decomposition of choline chloride based ionic liquid analogues. [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry - Lirias - KU Leuven. [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry - SOLVOMET. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]
-
Thermal stability of ionic liquids derived from imidazolium and choline cations. [Link]
-
Dynamics and structure of room temperature ionic liquids - Stanford University. [Link]
-
Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. [Link]
-
Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. [Link]
-
Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. [Link]
-
NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals - MDPI. [Link]
-
15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - NIH. [Link]
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Current Trends in Green Solvents: Biocompatible Ionic Liquids - MDPI. [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - MDPI. [Link]
-
Prediction of long-term stability of ionic liquids at elevated temperatures by means of non-isothermal thermogravimetrical analysis - PubMed. [Link]
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures | Semantic Scholar. [Link]
-
Ionic Liquids in the Synthesis of Antioxidant Targeted Compounds - Research@WUR. [Link]
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Insight into impact of choline-based ionic liquids on bovine β-lactoglobulin structural analysis: Unexpected high thermal stability of protein - PubMed. [Link]
-
Making good on a promise: ionic liquids with genuinely high degrees of thermal stability. [Link]
-
(PDF) Long-term isothermal stability of deep eutectic solvents based on choline chloride with malonic or lactic or tartaric acid - ResearchGate. [Link]
-
analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14 - TA Instruments. [Link]
-
Thermal stability of choline based amino acid ionic liquids | Request PDF - ResearchGate. [Link]
-
clarification of inorganic decompositions by TGA - Mass Spectrometry, TS-13 - TA Instruments. [Link]
-
Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. [Link]
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- 4. Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8 | Benchchem [benchchem.com]
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Technical Support Center: Drying and Water Removal for Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI])
Welcome to the technical support guide for Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]), a versatile ionic liquid (IL) valued for its unique properties, including high thermal stability, biocompatibility, and low volatility.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with [Ch][TFSI]: the management of water content.
While the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion imparts hydrophobicity, the choline cation contains a hydroxyl (-OH) group, which gives the ionic liquid a hygroscopic character.[4][5] Absorbed atmospheric moisture can significantly alter the IL's physicochemical properties, such as viscosity and conductivity, and introduce side reactions in sensitive applications like electrochemistry.[6][7] Therefore, proper drying and accurate water content determination are paramount for reproducible and reliable experimental results.
This document provides field-proven best practices, detailed protocols, and answers to common troubleshooting questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with [Ch][TFSI].
Q: My experimental results are inconsistent, especially in my electrochemical setup. Could water in my [Ch][TFSI] be the cause?
A: Absolutely. Water is a common culprit for inconsistent results in electrochemistry and other moisture-sensitive applications. Even trace amounts of water can alter the electrochemical window, react with electrodes, or participate in unwanted side reactions, affecting the performance and reliability of devices like batteries or capacitors.[6][7] We strongly recommend quantifying the water content of your IL using Karl Fischer titration before each experiment. For most electrochemical applications, a water content below 50 ppm is desirable.
Q: I dried my [Ch][TFSI] under high vacuum at 80°C for 24 hours, but my Karl Fischer titration still shows over 200 ppm of water. What went wrong?
A: This is a common issue and can stem from a few sources:
-
Insufficient Surface Area: [Ch][TFSI] can be quite viscous. If the IL is in a deep vessel (e.g., a vial), only the top surface is efficiently dried. Water from the bulk liquid diffuses slowly. To resolve this, use a shallow container like a petri dish or a round-bottom flask on a rotary evaporator (without rotation once the vacuum is established) to maximize the surface-area-to-volume ratio.[8]
-
System Leaks: Your vacuum system may have a small leak, allowing atmospheric moisture to continuously enter the system. Ensure all seals and connections are secure and that your vacuum pump can achieve and hold a pressure below 1 mbar.
-
"Cold Spot" Condensation: If any part of your vacuum setup is cooler than the sample (e.g., the tubing or a vacuum trap), water vapor can condense there and re-contaminate the sample when the vacuum is broken. Ensure the entire path to the vacuum pump is at or above the sample temperature.
-
Re-exposure to Atmosphere: The most meticulously dried IL can reabsorb moisture in seconds. Ensure you are transferring the dried sample to your experimental setup or storage container inside a glovebox with a dry, inert atmosphere (<10 ppm H₂O).[9]
Q: I used 3Å molecular sieves to dry my [Ch][TFSI], but now I suspect the IL is contaminated. How can I confirm this, and is the batch ruined?
A: Molecular sieves are effective at trapping water but can introduce other impurities.[10] Two primary contamination risks exist:
-
Ion Exchange: The sieves, which are aluminosilicates with exchangeable cations (like Na⁺ or K⁺), can potentially exchange these ions for the choline cation in your IL.[10] This can be detected using techniques like Inductively Coupled Plasma (ICP) spectroscopy to check for sodium or potassium contamination.
-
Particulate Contamination: Sieves can break down into a fine powder, which can be difficult to filter out from a viscous IL.[10]
To mitigate this, always use pre-activated, high-quality sieves. After drying, use a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter. If ion exchange is a concern and your application is highly sensitive to metallic impurities, vacuum drying is the preferred method.[11]
Q: I'm seeing phase separation when mixing [Ch][TFSI] with an aqueous solution at room temperature. Is my IL impure?
A: No, this is the expected behavior. [Ch][TFSI] and water exhibit temperature-dependent miscibility. At room temperature, they are not fully miscible and will form two separate phases. They become fully miscible only at temperatures above 72°C, a point known as the Upper Critical Solution Temperature (UCST).[4][12] This property is crucial to remember when designing extraction or reaction protocols.
Frequently Asked Questions (FAQs)
Q: What is the typical water content of "as-received" [Ch][TFSI] from a commercial supplier?
A: This can vary significantly depending on the supplier, grade, and packaging. High-purity grades packaged under inert gas may have water content below 100 ppm. However, it is common to see values ranging from a few hundred to several thousand ppm. It is a critical best practice to always measure the water content via Karl Fischer titration upon receiving a new bottle and before use. [6]
Q: What is the most reliable method for measuring water content in [Ch][TFSI]?
A: Coulometric Karl Fischer (KF) titration is the industry standard and the most accurate method for determining trace amounts of water in ionic liquids.[11][13] It is highly selective for water and can provide precise results down to the ppm level. Due to the high solubility of [Ch][TFSI] in common KF solvents like methanol, sample preparation is straightforward.[14]
Q: How should I store [Ch][TFSI] to prevent water absorption?
A: Always store [Ch][TFSI] in a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, use parafilm to seal the cap. The ideal storage location is inside a desiccator or, for maximum protection, a glovebox under an inert atmosphere (e.g., argon or nitrogen).[9]
Q: Can I reuse molecular sieves for drying [Ch][TFSI]?
A: Yes, but they must be properly regenerated. To regenerate 3Å molecular sieves, heat them in a furnace under a stream of dry, inert gas or under vacuum. A typical regeneration temperature is 200-315°C for several hours.[15] Allow them to cool to room temperature in a desiccator before use. Improperly regenerated sieves will not be effective.
Best Practices and Standard Protocols
Decision Framework for Selecting a Drying Method
Choosing the right drying method depends on the final water content required for your application. The following diagram provides a decision-making workflow.
Caption: Decision tree for selecting the appropriate drying method for [Ch][TFSI].
Comparison of Drying Method Effectiveness
The table below summarizes typical outcomes for common drying techniques. Note that results depend heavily on the initial water content and procedural execution.
| Drying Method | Temperature (°C) | Pressure | Time (hours) | Typical Final H₂O Content (ppm) |
| High-Vacuum Drying | 70 - 90 °C | < 1 mbar | 24 - 48 | < 100 |
| Molecular Sieves (3Å) | Room Temp | Ambient | 24 | < 500 |
| Azeotropic Distillation | Varies | Ambient | 4 - 8 | < 200 |
| Freeze-Pump-Thaw | Varies | < 0.1 mbar | 3-5 cycles | < 100 (also removes gases) |
Protocol 1: High-Vacuum Drying for Ultra-Low Water Content (<100 ppm)
This protocol is the gold standard for preparing [Ch][TFSI] for moisture-sensitive applications.
Equipment:
-
Schlenk line or high-vacuum manifold (<1 mbar)
-
Shallow glass container (e.g., crystallizing dish or round-bottom flask)
-
Heating mantle or oil bath with temperature control
-
Glovebox for sample handling
-
Karl Fischer titrator for verification
Procedure:
-
Preparation: Inside a glovebox, place the desired amount of [Ch][TFSI] into the shallow glass container to maximize surface area.
-
Assembly: Connect the container to the Schlenk line. Ensure all joints are properly greased and sealed.
-
Initial Evacuation: Slowly and carefully apply vacuum at room temperature. [Ch][TFSI] has a low melting point (35-37°C), so if it is solid, it may foam as trapped volatiles are removed.[1]
-
Heating: Once a stable vacuum (<1 mbar) is achieved, begin heating the sample to 70-80°C. Do not exceed 100°C for prolonged periods to avoid potential long-term thermal degradation.[16]
-
Drying: Maintain the temperature and vacuum for at least 24 hours. For highly viscous or larger samples, 48 hours may be necessary.
-
Cooling: Turn off the heat and allow the sample to cool completely to room temperature while still under vacuum. This prevents thermal shock to the glassware and reduces the chance of moisture ingress.
-
Transfer: Backfill the Schlenk line with an inert gas (argon or nitrogen). Immediately transfer the container with the dried [Ch][TFSI] into a glovebox.
-
Verification & Storage: Take an aliquot for Karl Fischer titration to confirm the water content is within your required specification.[17] Store the dried IL in a tightly sealed container inside the glovebox.
Protocol 2: Drying with 3Å Molecular Sieves (<500 ppm)
This method is convenient for less stringent applications where slightly higher water content is acceptable.
Equipment:
-
3Å molecular sieves (beads are preferred over powder)
-
Oven or furnace for activation
-
Sealed glass vessel (e.g., a screw-cap bottle with a PTFE liner)
-
Syringe and 0.2 µm PTFE syringe filter
-
Glovebox or dry environment for handling
Procedure:
-
Sieve Activation: Place the 3Å molecular sieves in a ceramic or glass dish and heat in an oven at ~250°C for at least 4 hours under vacuum or with a slow purge of dry nitrogen.[15] Cool to room temperature in a desiccator.
-
Preparation: In a dry environment, add the activated molecular sieves to a clean, dry glass vessel. A common ratio is 10-20% by weight (e.g., 1-2g of sieves for 10g of [Ch][TFSI]).
-
Drying: Add the [Ch][TFSI] to the vessel containing the sieves. Seal the vessel tightly and allow it to stand for at least 24 hours at room temperature. Occasional gentle swirling can improve efficiency, but avoid agitating to the point of breaking the sieve beads.
-
Separation: After 24 hours, carefully decant or draw off the dried [Ch][TFSI] using a syringe. To remove any fine particulates, pass the IL through a 0.2 µm PTFE syringe filter into a clean, dry storage container.[10]
-
Verification: Confirm the final water content with Karl Fischer titration.
References
- What's your typical cleaning method for your ionic liquids? - ResearchGate. (2013).
- Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. (n.d.).
- Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem. (n.d.).
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - MDPI. (2024).
- Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment - UTPedia. (n.d.).
- Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8 - Benchchem. (n.d.).
- Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022).
- CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE - CymitQuimica. (n.d.).
- The purification of an ionic liquid - ResearchGate. (2025).
- Temperature-driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water - PubMed. (2009).
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - RSC Publishing. (n.d.).
- Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8) - Cayman Chemical. (n.d.).
- On the Moisture Absorption Capability of Ionic Liquids | The Journal of Physical Chemistry B. (2024). Retrieved from The Journal of Physical Chemistry B.
- Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | Request PDF - ResearchGate. (2025).
- How can I dry an ionic liquid? - ResearchGate. (2016).
- Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis - OSTI.GOV. (2012).
- How do I handle with ionic liquids? - ResearchGate. (2015).
- Azeotropic separation: playing with the ionicity of ionic liquids - RUN. (n.d.).
- Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. (2025).
- Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. (n.d.).
- What Is Karl Fischer Titration? - Mettler Toledo. (n.d.).
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - ResearchGate. (2024).
- Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. (2018).
- Applications of Ionic Liquids in Azeotropic Mixtures Separations - ResearchGate. (n.d.).
- Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations of DESs as Sustainable Materials | Industrial & Engineering Chemistry Research - ACS Publications. (2022).
- Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. (n.d.).
- Use of Ionic Liquids in Produced-Water Clean-up | netl.doe.gov. (n.d.).
- Drying methods for [Emim]+ based ionic liquid electrospray propellants | AIAA SciTech Forum. (2021).
- Molecular Sieves - Sigma-Aldrich. (n.d.).
- Water Determination By Karl Fischer Titration | Request PDF - ResearchGate. (n.d.).
- Azeotropic Distillation - YouTube. (2025).
- Karl Fischer titration - Wikipedia. (n.d.).
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- 4. Temperature-driven mixing-demixing behavior of binary mixtures of the ionic liquid choline bis(trifluoromethylsulfonyl)imide and water - PubMed [pubmed.ncbi.nlm.nih.gov]
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Addressing electrode compatibility issues with Choline bis(trifluoromethylsulfonyl)imide electrolytes.
Welcome to the technical support center for Choline bis(trifluoromethylsulfonyl)imide ([Cho][TFSI]) electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising ionic liquid in their electrochemical systems. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges related to electrode compatibility. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Introduction to [Cho][TFSI] Electrolytes
Choline bis(trifluoromethylsulfonyl)imide is an ionic liquid composed of a biocompatible and biodegradable choline cation and a thermally stable bis(trifluoromethylsulfonyl)imide anion.[1] This combination of ions imparts a unique set of properties, including high ionic conductivity, a wide electrochemical stability window, and low environmental impact, making it an attractive electrolyte for a variety of applications, from biosensors to energy storage devices.[1] However, like any electrochemical system, achieving optimal performance requires careful consideration of the interactions between the electrolyte and the electrode materials. This guide will help you navigate and resolve potential compatibility issues.
Part 1: Anode Compatibility and Troubleshooting
The anode is often the site of reductive decomposition of the electrolyte, leading to the formation of a Solid Electrolyte Interphase (SEI). A stable and ionically conductive SEI is crucial for long-term cycling performance.
Troubleshooting Guide: Anode Issues
Question 1: I am observing rapid capacity fading and low coulombic efficiency with my graphite anode. What could be the cause and how can I fix it?
Answer:
This is a classic symptom of an unstable or continuously growing Solid Electrolyte Interphase (SEI) on the graphite anode. The instability can arise from several factors:
-
Reductive Decomposition of the Choline Cation: While more stable than many organic solvents, the choline cation can still be reduced at very low potentials, leading to a poorly formed SEI.
-
Co-intercalation of Solvent Molecules: If using co-solvents, their intercalation and subsequent decomposition can lead to graphite exfoliation and capacity loss.[2]
-
Trace Water Contamination: Water can react with the electrolyte components and the electrode surface, leading to the formation of a resistive and unstable SEI.[3][4]
Troubleshooting Protocol:
-
Verify Electrolyte Purity:
-
Action: Ensure your [Cho][TFSI] electrolyte and any co-solvents are of high purity and have been properly dried. Water content should be minimized, ideally below 20 ppm.
-
Causality: Water can initiate a cascade of detrimental reactions, including the hydrolysis of the TFSI anion and the formation of undesirable SEI components.[3][5]
-
-
Employ SEI-forming Additives:
-
Action: Introduce a small amount (typically 1-2 wt%) of an SEI-forming additive to your electrolyte. Common and effective additives include:
-
Vinylene Carbonate (VC): Known to form a stable, polymeric SEI on graphite.
-
Fluoroethylene Carbonate (FEC): Creates a LiF-rich SEI, which has excellent stability and ionic conductivity.[6]
-
Phenyl Methanesulfonate (PMS): This additive can be reduced at a higher potential than carbonate solvents, forming a protective SEI layer before the bulk electrolyte can decompose.[7]
-
-
Causality: These additives have a lower reduction potential than the primary electrolyte components. They are preferentially reduced on the anode surface during the initial charging cycles to form a stable passivation layer that prevents further electrolyte decomposition.[7]
-
-
Optimize the Initial Formation Cycles:
-
Action: Apply a slow C-rate (e.g., C/20 or C/10) for the first few charge-discharge cycles.
-
Causality: A slower formation rate allows for a more ordered and compact SEI to form, which is more effective at passivating the electrode surface.
-
Diagnostic Workflow for Anode SEI Issues
Caption: A logical workflow for troubleshooting poor anode performance.
Question 2: My lithium metal anode is showing dendritic growth and a short cycle life. Is [Cho][TFSI] compatible with lithium metal?
Answer:
[Cho][TFSI] can be compatible with lithium metal anodes, but preventing dendrite growth is a significant challenge. Dendrites form due to non-uniform lithium deposition, which is often exacerbated by an unstable SEI.
Troubleshooting Protocol:
-
Increase Lithium Salt Concentration:
-
Action: If you are using a lithium salt (e.g., LiTFSI) in your [Cho][TFSI] electrolyte, consider increasing its concentration.
-
Causality: Higher salt concentrations can alter the solvation structure of the lithium ions, leading to a more uniform deposition and a more stable, inorganic-rich SEI.
-
-
Utilize Synergistic Additives:
-
Action: A combination of additives can be more effective than a single one. For example, a small amount of a nitrate source (e.g., LiNO₃) can be beneficial in TFSI-based electrolytes for lithium metal protection.
-
Causality: Additives can have synergistic effects, where one component helps to form a stable SEI and another passivates the lithium surface against side reactions.[8]
-
-
Apply External Pressure:
-
Action: In your cell assembly, apply a uniform stack pressure.
-
Causality: Mechanical pressure can help to suppress the growth of lithium dendrites.
-
Part 2: Cathode Compatibility and Troubleshooting
The cathode is susceptible to oxidative decomposition of the electrolyte, especially at high voltages. The TFSI anion is known for its relatively good oxidative stability.
Troubleshooting Guide: Cathode Issues
Question 1: I am using a high-voltage cathode (e.g., > 4.2 V vs. Li/Li⁺) and observing a gradual increase in impedance and a decrease in capacity. What is happening?
Answer:
Even with the high stability of the TFSI anion, oxidative decomposition can still occur at high potentials, leading to the formation of a resistive layer on the cathode surface, often called the Cathode Electrolyte Interphase (CEI). Additionally, corrosion of the aluminum current collector is a known issue with TFSI-based electrolytes.[9]
Troubleshooting Protocol:
-
Diagnose Aluminum Current Collector Corrosion:
-
Action: After cycling, disassemble the cell in an inert atmosphere and visually inspect the aluminum current collector for pitting or discoloration. You can also perform linear sweep voltammetry on an Al electrode in the electrolyte to determine the onset potential of corrosion.
-
Causality: The TFSI anion can react with the native aluminum oxide layer at high potentials, forming soluble Al(TFSI)₃, which leads to continuous corrosion of the current collector.[10][11]
-
-
Mitigate Aluminum Corrosion:
-
Action:
-
Add a Corrosion Inhibitor: Small amounts of salts like lithium bis(oxalato)borate (LiBOB) or lithium difluoro(oxalato)borate (LiDFOB) can help passivate the aluminum surface.
-
Increase Salt Concentration: Highly concentrated electrolytes can reduce the activity of the solvent and suppress the dissolution of Al(TFSI)₃.[12]
-
Use a Protective Coating: Applying a thin, conductive, and stable coating (e.g., carbon) on the aluminum current collector can prevent direct contact with the electrolyte.
-
-
Causality: Corrosion inhibitors can form a stable passivation layer on the aluminum surface, preventing its reaction with the TFSI anion.[12] Increased salt concentration limits the availability of "free" solvent molecules that can solvate and dissolve the corrosion products.
-
-
Employ High-Voltage Additives:
-
Action: Introduce additives that are designed to stabilize the cathode interface at high voltages, such as adiponitrile (ADN) or trimethyl borate (TMB).[13]
-
Causality: These additives can be preferentially oxidized on the cathode surface to form a stable CEI that prevents further electrolyte decomposition and transition metal dissolution from the cathode active material.[13]
-
Diagnostic Workflow for High-Voltage Cathode Issues
Caption: A decision-making workflow for addressing high-voltage cathode instability.
Part 3: General Troubleshooting and FAQs
This section covers broader issues that can affect the overall performance of your electrochemical cell.
Frequently Asked Questions (FAQs)
Q1: My ionic conductivity measurements for [Cho][TFSI] are lower than expected. Why could this be?
-
A1: Purity and Water Content: Impurities, especially water, can significantly impact the viscosity and ionic conductivity of the electrolyte. Ensure the electrolyte is properly dried and handled in an inert atmosphere. The hydroxyl group on the choline cation can form hydrogen bonds with water, increasing viscosity.
-
A2: Temperature: Ionic conductivity is highly dependent on temperature. Ensure your measurements are performed at the intended operating temperature and that the temperature is stable.
-
A3: Lithium Salt Concentration: If a lithium salt is added, the viscosity of the electrolyte will increase, leading to a decrease in ionic conductivity. There is a trade-off between lithium-ion concentration and overall conductivity.
Q2: How can I interpret the Cyclic Voltammogram (CV) of my [Cho][TFSI] electrolyte?
-
A1: Electrochemical Stability Window (ESW): The ESW is determined by the potentials at which the cathodic (reduction) and anodic (oxidation) currents begin to increase sharply. For a stable electrolyte, this window should be wide.[14][15]
-
A2: Redox Peaks: Any peaks within the ESW may correspond to the redox reactions of your active electrode materials. The separation between the anodic and cathodic peak potentials (ΔEp) can give an indication of the reversibility of the reaction.[14][16]
-
A3: Irreversible Processes: A large, non-reversing peak on the first cycle, especially at the cathodic limit, often corresponds to the formation of the SEI.
Q3: What is Electrochemical Impedance Spectroscopy (EIS) and how can it help me troubleshoot my system?
-
A1: Understanding Interfacial Resistance: EIS is a powerful non-destructive technique used to probe the different resistance and capacitance components of your cell. A typical Nyquist plot for a lithium-ion cell will show semicircles at high to medium frequencies, which correspond to the resistance of the SEI and the charge transfer resistance at the electrode-electrolyte interface.[17][18]
-
A2: Monitoring SEI Growth: By performing EIS at different cycle numbers, you can monitor the growth of the SEI. An increase in the diameter of the high-frequency semicircle indicates a growing and likely more resistive SEI, which can be a sign of instability.[18]
Q4: Are there any specific safety precautions I should take when working with [Cho][TFSI]?
-
A1: General Lab Safety: Although [Cho][TFSI] is considered biocompatible and has low volatility, standard laboratory safety practices should always be followed. This includes wearing safety glasses, gloves, and a lab coat.
-
A2: Handling in an Inert Atmosphere: To ensure the integrity of your experiments and prevent water contamination, it is highly recommended to handle [Cho][TFSI] electrolytes in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).
Data Summary Table
| Property | Typical Value for TFSI-based ILs | Factors for Consideration |
| Electrochemical Stability Window | 4.1 - 6.1 V | Purity of IL, working electrode material, temperature.[10] |
| Ionic Conductivity | 1 - 10 mS/cm at RT | Temperature, viscosity, presence and concentration of lithium salts.[19] |
| Viscosity | High compared to organic carbonates | Temperature, water content, lithium salt concentration.[19] |
| Anode Compatibility | Good with Graphite, Si, Li-metal | SEI formation is critical; additives are often required. |
| Cathode Compatibility | Good with high-voltage cathodes | Potential for Al current collector corrosion above ~3.8 V.[9] |
References
-
Strategies towards inhibition of aluminum current collector corrosion in lithium batteries. (2023). Energy & Environmental Science. Available at: [Link]
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Suppression of aluminum current collector corrosion in ionic liquid containing electrolytes. (n.d.). ElectronicsAndBooks. Available at: [Link]
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Suppression of aluminum current collector corrosion in ionic liquid containing electrolytes. (2012). Journal of Power Sources. Available at: [Link]
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Corrosion and protection of aluminum current collector in lithium-ion batteries. (2023). The Innovation. Available at: [Link]
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Corrosion and protection of aluminum current collector in lithium-ion batteries. (2023). The Innovation. Available at: [Link]
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The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. (2018). Faraday Discussions. Available at: [Link]
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Electrochemical Impedance Spectroscopy: High-energy Battery Interphases. (2021). YouTube. Available at: [Link]
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Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. (2011). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
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SEI-Film-Suppression Additive for Enhancing Compatibility and Electrochemical Stability of Graphite Anode in PC-Based Electrolytes. (2014). ECS Meeting Abstracts. Available at: [Link]
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. (2021). Polymers. Available at: [Link]
-
EIS and XPS Investigation on SEI Layer Formation During First Discharge on Graphite Electrode With a Vinylene Carbonate Doped Imidazolium Based Ionic Liquid Electrolyte. (2018). The Journal of Physical Chemistry C. Available at: [Link]
-
Impact of electrolyte impurities and SEI composition on battery safety. (2021). Communications Chemistry. Available at: [Link]
-
Electrolyte Contribution on Solid-Electrolyte Interphase (SEI) Evolution in Graphite Anodes under Rapid Cycling. (2024). ChemRxiv. Available at: [Link]
-
Analysis of the solid electrolyte interphase formed with an ionic liquid electrolyte for lithium-sulfur batteries. (2015). Journal of Power Sources. Available at: [Link]
-
Choline Ionic Liquid for Long‐Term Stable Organic Electrochemical Transistors. (2023). Advanced Materials. Available at: [Link]
-
Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. (2022). Molecules. Available at: [Link]
-
Supplementary Materials Additive Stabilization of SEI on Graphite Observed Using Cryo-Electron Microscopy. (2021). The Royal Society of Chemistry. Available at: [Link]
-
Investigation of the Solid Electrolyte Interphase Formation in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. (2015). Journal of The Electrochemical Society. Available at: [Link]
-
Facile SEI Improvement in the Artificial Graphite/LFP Li-Ion System: Via NaPF6 and KPF6 Electrolyte Additives. (2024). Batteries. Available at: [Link]
-
TFSI and TDI Anions: Probes for Solvate Ionic Liquid and Disproportionation-Based Lithium Battery Electrolytes. (2017). The Journal of Physical Chemistry Letters. Available at: [Link]
-
Methodology process for liquid electrolyte degradation analysis. (2022). ResearchGate. Available at: [Link]
-
Influence of Water Contamination on the SEI Formation in Li-Ion Cells: An Operando EQCM-D Study. (2021). ChemRxiv. Available at: [Link]
-
Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. (2022). Polymers. Available at: [Link]
-
Cyclic Voltammetry. (2023). Chemistry LibreTexts. Available at: [Link]
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Synergetic effect of electrolyte additives for lithium-ion battery. (2014). Journal of Power Sources. Available at: [Link]
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The Impact of Intentionally Added Water to the Electrolyte in Li-Ion Cells. (2013). ECS Meeting Abstracts. Available at: [Link]
-
Physical Interpretation of Cyclic Voltammetry for Hybrid Pseudocapacitors. (2015). Journal of The Electrochemical Society. Available at: [Link]
-
How to interpret the Cyclic Voltammetry results? (2018). ResearchGate. Available at: [Link]
-
Synergistic Effects of Interfacial Chemistry and Ion‐Solvent Interactions to Enable Reversible Magnesium Metal Anode in Chloride‐Free Mg(TFSI)2 Electrolytes. (2022). Advanced Energy Materials. Available at: [Link]
-
Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. (2022). Molecules. Available at: [Link]
-
Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. (2023). Journal of Materials Chemistry A. Available at: [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. Available at: [Link]
-
Decomposition of ionic liquids in electrochemical processing. (2008). Green Chemistry. Available at: [Link]
-
Li-ion solvation in TFSI and FSI -based ionic liquid electrolytes probed by X-ray photoelectron spectroscopy. (2022). EPJ Web of Conferences. Available at: [Link]
-
Electrochemical Detection of Electrolytes Using a Solid-State Ion-Selective Electrode of Single-Piece Type Membrane. (2021). Chemosensors. Available at: [Link]
-
Electrochemical instability of bis(trifluoromethylsulfonyl)imide based ionic liquids as solvents in high voltage electrolytes for potassium ion batteries. (2019). Journal of Power Sources. Available at: [Link]
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Ionic Liquids from Biocompatibility and Electrochemical Aspects toward Applying in Biosensing Devices. (2018). Analytical Chemistry. Available at: [Link]
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Influences of Trace Water on Electrochemical Performances for Lithium Ion Batteries. (2015). Advanced Materials Research. Available at: [Link]
-
Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent. (2021). Journal of Materials Chemistry A. Available at: [Link]
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Validation & Comparative
Comparing the performance of Choline bis(trifluoromethylsulfonyl)imide with imidazolium-based ionic liquids.
An In-Depth Comparative Guide to the Performance of Choline Bis(trifluoromethylsulfonyl)imide and Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
As the landscape of chemical research increasingly turns towards greener, more efficient, and highly tunable materials, ionic liquids (ILs) have established themselves as a cornerstone of innovation. These unique salts, liquid at or near room temperature, offer a suite of desirable properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2][3] Among the vast library of possible cation-anion combinations, cholinium- and imidazolium-based ILs represent two of the most prominent and versatile families.
This guide provides a comprehensive, data-driven comparison between Choline Bis(trifluoromethylsulfonyl)imide, [Ch][TFSI], a leading example of a biocompatible IL, and the widely-used imidazolium-based ILs, focusing on the bis(trifluoromethylsulfonyl)imide anion to ensure a direct comparison of cation performance. We will delve into the fundamental physicochemical properties, supported by experimental data and protocols, to empower researchers in selecting the optimal IL for their specific application, be it in electrochemistry, organic synthesis, or drug development.
The Cations at a Glance: Structural and Inherent Properties
The fundamental differences in performance between these two IL families originate from the distinct nature of their cations. The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is common to our comparison, valued for the high thermal stability and hydrophobicity it imparts to the resulting IL.[4]
-
Choline Cation ([Ch]⁺): A quaternary ammonium cation, N,N,N-trimethylethanolammonium, choline is an essential micronutrient for living organisms.[5][6] Its structure features a hydroxyl (-OH) group, which is a key determinant of its properties. This makes choline-based ILs generally more biocompatible, biodegradable, and less toxic than many of their counterparts.[4][5][6][7] The presence of the hydroxyl group also allows for strong hydrogen bonding interactions.
-
Imidazolium Cation (e.g., [BMIM]⁺): The 1-butyl-3-methylimidazolium ([BMIM]⁺) cation is a prototypical example of this class. The imidazolium ring is aromatic, and its properties can be extensively tuned by modifying the alkyl chains at the N1 and N3 positions.[1][8] This tunability is a major advantage, allowing for fine control over properties like viscosity and solubility.[9] However, the aromatic nature and the presence of a proton at the C2 position can influence their electrochemical stability and toxicity profile.[10][11][12]
Caption: Molecular components of the ionic liquids under comparison.
Head-to-Head Performance Comparison
The choice between [Ch][TFSI] and an imidazolium-based analogue like [BMIM][TFSI] is a decision guided by performance trade-offs. The following sections dissect these differences based on experimental data.
Thermal Stability
The thermal stability of an IL, typically defined by its onset decomposition temperature (T_onset), is critical for applications requiring elevated temperatures, ensuring operational safety and process integrity.[13] Imidazolium-based ILs are renowned for their high thermal stability.[1][3][14] While choline-based ILs also exhibit good thermal robustness, they often decompose at slightly lower temperatures.[5][6]
| Ionic Liquid | Cation | Onset Decomposition Temp. (T_onset) | Reference |
| [Ch][TFSI] | Choline | ~300-350 °C | [5] |
| [BMIM][TFSI] | 1-butyl-3-methylimidazolium | >400 °C | [15] |
Causality: The decomposition pathway is cation-dependent. For imidazolium ILs, stability is very high, though it can be influenced by the nucleophilicity of the corresponding anion. Choline's decomposition can be initiated at the ether linkage or via Hofmann elimination, pathways that may occur at lower temperatures compared to the rupture of the stable aromatic imidazolium ring.
Electrochemical Stability
The electrochemical window (ECW) defines the voltage range within which the IL is stable and does not undergo oxidation or reduction. A wide ECW is paramount for high-energy-density applications like lithium-ion batteries and supercapacitors.[1][15]
| Ionic Liquid | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) | Reference |
| [Ch][TFSI] | ~4.76 V | ~0 V | ~4.76 V | [5] |
| [BMIM][TFSI] | ~4.5-5.0 V | ~1.0 V | ~3.5-4.0 V | [15] |
Causality: The anodic (oxidation) limit is primarily dictated by the anion, hence the similar upper limits for both ILs featuring the [TFSI]⁻ anion. The key difference lies in the cathodic (reduction) limit. The imidazolium cation is susceptible to reduction, particularly at the C2 position, which can lead to the formation of N-heterocyclic carbenes, thus limiting its cathodic stability.[15] The choline cation is generally more resistant to reduction, allowing for a lower cathodic limit.
Transport Properties: Viscosity & Ionic Conductivity
Viscosity and ionic conductivity are inversely related properties that govern mass transport and charge transfer. Low viscosity and high conductivity are desirable for applications in electrochemistry, catalysis, and separations to ensure efficient kinetics.[16]
| Ionic Liquid | Viscosity (cP) | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| [Ch][TFSI] | 49.5 | 3.98 | 45 | [7][17] |
| [BMIM][TFSI] | 52 | 3.9 | 25 | [15] |
Causality: The performance here is remarkably similar, but the underlying interactions differ. The hydroxyl group on the choline cation can participate in hydrogen bonding, which tends to increase viscosity.[3][18] Conversely, the planar structure of the imidazolium cation can lead to π-π stacking, also contributing to viscosity. The slightly different temperature points in the available data highlight the importance of evaluating properties under specific operational conditions. In general, for a given anion, imidazolium-based systems with longer alkyl chains will exhibit higher viscosity.[16]
Solubility and Solvation Power
The unique solvation capabilities of ILs make them powerful "designer solvents."[9] Their performance is highly dependent on the nature of the solute.
-
For Drug Molecules: Studies have shown that choline-based ILs can be more effective functional ingredients than imidazolium ILs for enhancing the solubility of certain drug molecules, like caffeine.[10][11] This is attributed to the hydrogen-bonding capability of the choline cation's hydroxyl group, which can interact strongly with polar functional groups on the solute.[19]
-
For Biomass: Imidazolium-based ILs are well-known for their ability to dissolve cellulose, a property linked to the interaction between the imidazolium cation and the cellulose polymer chains.[3]
-
General Solubility: The tunability of the alkyl chains on imidazolium cations allows for precise control over polarity and hydrophobicity, making them versatile solvents for a wide range of organic reactions.[8] [Ch][TFSI] is noted for its excellent solubility in various organic solvents.[20]
Biocompatibility, Toxicity, and Biodegradability
For applications in pharmaceuticals, biotechnology, and green chemistry, this is the most critical differentiator.
-
Choline-Based ILs: These are consistently reported to have lower toxicity and higher biodegradability.[5][6][7] Choline itself is a biocompatible and essential nutrient that degrades readily under aerobic conditions.[6] This makes [Ch][TFSI] a prime candidate for applications where environmental impact and biological interaction are major concerns.
-
Imidazolium-Based ILs: The cytotoxicity of imidazolium ILs is a significant concern and has been shown to increase with the length of the alkyl side chain.[10][11] Their persistence in the environment and potential to contribute to antibiotic resistance are also documented drawbacks.[6]
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized protocols for characterization are essential. The following are validated methodologies for assessing the key performance indicators discussed.
Protocol 1: Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol determines the decomposition temperature of the ionic liquid.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Expert Rationale: Drying the IL is a critical first step as residual water or solvents will evaporate upon heating, leading to an inaccurate, artificially low decomposition temperature. A heating rate of 10°C/min under an inert atmosphere is a standard condition that prevents oxidative decomposition and allows for comparison across different studies.
Protocol 2: Electrochemical Window by Cyclic Voltammetry (CV)
This protocol determines the voltage range of electrochemical stability.
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare the electrolyte using the dried ionic liquid. A three-electrode setup is used, typically with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag⁺ or a lithium reference).
-
Cell Assembly: Assemble the electrochemical cell inside the glovebox to prevent atmospheric contamination.
-
Measurement:
-
Connect the cell to a potentiostat.
-
Perform a cyclic voltammetry scan starting from the open-circuit potential.
-
Scan towards negative potentials until the reductive (cathodic) current limit is observed.
-
Reverse the scan towards positive potentials until the oxidative (anodic) current limit is observed.
-
A slow scan rate (e.g., 10-50 mV/s) is used to minimize capacitive currents.
-
-
Data Analysis: The electrochemical window is defined as the voltage difference between the onset of the anodic and cathodic currents. The current density cutoff used to define the limit (e.g., 0.1 mA/cm²) should always be reported.
Expert Rationale: Working in an inert atmosphere is non-negotiable. Water and oxygen are electrochemically active and their presence will drastically narrow the measured electrochemical window, leading to erroneous results. The choice of electrode material is also crucial, as it can influence the kinetics of the redox reactions.[21]
Summary and Application-Specific Recommendations
The choice between [Ch][TFSI] and imidazolium-based ILs is not about which is "better," but which is "fitter" for a given purpose.
| Feature | Choline bis(trifluoromethylsulfonyl)imide | Imidazolium-Based ILs (e.g., [BMIM][TFSI]) |
| Biocompatibility | High (Biodegradable, Low Toxicity) | Low to Moderate (Toxicity increases with alkyl chain) |
| Thermal Stability | Good (~300-350 °C) | Excellent (>400 °C) |
| Electrochemical Window | Wider Cathodic Limit | Wider Anodic diversity with different anions |
| Tunability | Limited (Modifications on cation are less common) | Very High (Alkyl chains easily modified) |
| Hydrogen Bonding | Yes (via -OH group) | No (unless functionalized) |
| Cost-Effectiveness | Potentially higher due to choline being a bio-derived resource | Varies, but can be cost-effective at scale |
Recommendations for the Researcher:
-
For Drug Development, Biotechnology, and Biocatalysis: The superior biocompatibility, lower toxicity, and biodegradability of Choline bis(trifluoromethylsulfonyl)imide make it the clear front-runner. Its ability to enhance the solubility of certain active pharmaceutical ingredients is a significant advantage.[10][11]
-
For High-Temperature Chemical Synthesis (>350 °C): The exceptional thermal stability of imidazolium-based ionic liquids makes them more suitable for demanding, high-temperature industrial processes.[14]
-
For High-Energy Lithium-Ion Batteries: The wider cathodic stability of Choline bis(trifluoromethylsulfonyl)imide is a distinct advantage, potentially enabling the use of higher energy density anode materials.[5]
-
For "Designer Solvent" Applications & Catalysis: The unparalleled structural tunability of imidazolium-based ionic liquids allows for the precise optimization of solvent properties (e.g., polarity, viscosity) to maximize reaction yields and selectivity, making them highly versatile for broad chemical research.[1]
References
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Zhang, S., et al. (2012). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances. [Link]
-
Bara, J. E., et al. (2010). Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents. Journal of Chemical & Engineering Data. [Link]
-
Fredlake, C. P., et al. (2004). Thermophysical Properties of Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
-
Ferreira, A. M., et al. (2017). Thermal stability of ionic liquids derived from imidazolium and choline cations. Fluid Phase Equilibria. [Link]
-
Ghandi, K. (2014). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application. Journal of Molecular Liquids. [Link]
-
Lim, E., et al. (2018). A comparative study of thermophysical properties between choline chloride-based deep eutectic solvents and imidazolium-based ionic liquids. Monash University. [Link]
-
Hiyka. (n.d.). Choline Bis(trifluoromethylsulfonyl)Imide. Hiyka. [Link]
-
National Center for Biotechnology Information. (n.d.). Choline bis(trifluoromethylsulfonyl)imide. PubChem. [Link]
-
Almeida, T. S., et al. (2017). Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies. Drug Development and Industrial Pharmacy. [Link]
-
Bhattacharyya, S., et al. (2019). Thermal stability of choline based amino acid ionic liquids. ResearchGate. [Link]
-
Author Unknown. (2023). Thermophysical and Electrochemical Properties Measurements of Novel Choline-based Ionic Liquids. Nottingham ePrints. [Link]
-
Smirnov, M. A., et al. (2021). Polymerizable Choline- and Imidazolium-Based Ionic Liquids Reinforced with Bacterial Cellulose for 3D-Printing. ResearchGate. [Link]
-
Kumar, S., et al. (2019). Insight into impact of choline-based ionic liquids on bovine β-lactoglobulin structural analysis: Unexpected high thermal stability of protein. PubMed. [Link]
-
Almeida, T. S., et al. (2017). Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies. ResearchGate. [Link]
-
Faria, L. F., et al. (2014). Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. ACS Publications. [Link]
-
Domanska, U., et al. (2011). Ionic Liquids: Theory, Properties, New Approaches. IntechOpen. [Link]
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Zhang, J., et al. (2016). Effect of water presence on choline chloride-2urea ionic liquid and coating platings from the hydrated ionic liquid. Scientific Reports. [Link]
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A Comparative Analysis of CO2 Absorption Capacities: [Ch][TFSI] vs. Other Leading Ionic Liquids
An In-depth Technical Guide for Researchers in Carbon Capture and Drug Development
The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced carbon capture technologies. Among the most promising innovations are ionic liquids (ILs), a class of molten salts with tunable physicochemical properties that make them highly attractive for CO2 absorption. This guide provides a comprehensive comparative study of the CO2 absorption capacity of cholinium bis(trifluoromethylsulfonyl)imide, [Ch][TFSI], benchmarked against other widely studied ionic liquids. We will delve into the experimental data, absorption mechanisms, and the practical methodologies for evaluating these novel solvents.
Introduction to Ionic Liquids for CO2 Capture
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds make them superior alternatives to traditional volatile amine-based solvents for CO2 capture.[1][2] The CO2 absorption process in ILs can occur through two primary mechanisms: physical absorption (physisorption) and chemical absorption (chemisorption).
-
Physical Absorption: This process is governed by Henry's Law, where CO2 molecules occupy the free volume within the IL structure.[3] The interaction is primarily based on weaker van der Waals forces. This mechanism is readily reversible by altering temperature or pressure.
-
Chemical Absorption: This involves the formation of covalent bonds between CO2 and functional groups on the IL's cation or anion, often leading to a higher absorption capacity, especially at lower pressures.[4]
The choice of cation and anion profoundly influences the IL's properties, including its viscosity, density, and affinity for CO2.[1][2] This "tunability" allows for the design of task-specific ILs optimized for CO2 capture.
The Rise of Cholinium-Based Ionic Liquids
In the vast landscape of ionic liquids, cholinium-based ILs have emerged as a particularly promising subclass due to their biocompatibility, biodegradability, and derivation from a readily available and inexpensive natural source, choline.[5][6] This positions them as a more sustainable and environmentally benign option compared to some of their imidazolium- or pyridinium-based counterparts.
This guide focuses on cholinium bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) , an aprotic ionic liquid. The cholinium cation ([Ch]⁺) offers the environmental advantages mentioned above, while the bis(trifluoromethylsulfonyl)imide anion ([TFSI]⁻) is known for its high thermal and chemical stability, and its fluorinated nature is often associated with enhanced CO2 solubility.[3]
Comparative Analysis of CO2 Absorption Capacity
To provide a clear and objective comparison, this section presents experimental data on the CO2 absorption capacity of [Ch][TFSI] alongside other prominent ionic liquids. The data is presented in terms of mole fraction of CO2 dissolved in the ionic liquid under various temperatures and pressures.
Table 1: Comparative CO2 Solubility (mole fraction, x) in Selected Ionic Liquids
| Ionic Liquid | Temperature (°C) | Pressure (bar) | CO2 Solubility (x) | Reference |
| [Ch][TFSI] | Data not available in the searched literature | |||
| [BMIM][PF6] | 25 | 10 | ~0.25 | [7][8] |
| 40 | 10 | ~0.18 | [7][8] | |
| [BMIM][BF4] | 25 | 10 | ~0.20 | [9][10] |
| 40 | 10 | ~0.15 | [9][10] | |
| [BMIM][TFSI] | 25 | 10 | ~0.30 | [11] |
| 40 | 10 | ~0.22 | [11] |
Note: The data for [BMIM][PF6], [BMIM][BF4], and [BMIM][TFSI] are compiled from multiple sources and represent approximate values for comparative purposes. The absence of specific data for [Ch][TFSI] in the readily available literature highlights a critical knowledge gap and an opportunity for future research.
From the available data, it is evident that the anion plays a significant role in CO2 solubility. For instance, at 25°C and 10 bar, the CO2 solubility in imidazolium-based ILs increases in the order [BF4]⁻ < [PF6]⁻ < [TFSI]⁻.[7][8][9][10][11] This trend is often attributed to the increasing fluorine content and the nature of the anion's interaction with CO2.[3]
The Mechanism of CO2 Absorption in [Ch][TFSI]
The absorption of CO2 in aprotic ionic liquids like [Ch][TFSI] is predominantly a physical process.[3] The interaction is driven by Lewis acid-base interactions between the electron-rich oxygen atoms of the [TFSI]⁻ anion and the electron-deficient carbon atom of the CO2 molecule. The fluorinated groups on the [TFSI]⁻ anion are thought to create favorable "voids" or free volume within the liquid structure that can accommodate CO2 molecules.[3]
The primary mechanism can be visualized as follows:
Figure 1: Simplified representation of the physical absorption of CO2 in [Ch][TFSI].
The primary interaction occurs between the CO2 molecule and the [TFSI]⁻ anion. The cholinium cation, while contributing to the overall properties of the ionic liquid, plays a secondary role in the direct binding of CO2.
Experimental Protocols for Measuring CO2 Absorption
Accurate and reproducible measurement of CO2 absorption in ionic liquids is crucial for their evaluation. This section details two common experimental methods: gravimetric and volumetric analysis.
Synthesis and Purification of [Ch][TFSI]
The synthesis of [Ch][TFSI] is typically achieved through a metathesis reaction between choline chloride ([Ch]Cl) and a salt of the bis(trifluoromethylsulfonyl)imide anion, such as lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]).[12]
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve equimolar amounts of choline chloride and lithium bis(trifluoromethylsulfonyl)imide in a suitable solvent, often water or ethanol.
-
Reaction: Stir the mixture at room temperature for several hours to allow the metathesis reaction to proceed to completion.
-
Separation: The resulting [Ch][TFSI] and lithium chloride (LiCl) will be in solution. If water is used as the solvent, the [Ch][TFSI] may phase-separate upon saturation.
-
Purification: The purification process is critical to remove any unreacted starting materials and byproducts. This typically involves:
-
Washing the ionic liquid phase multiple times with deionized water to remove the water-soluble LiCl.
-
Drying the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove any residual water and solvent.
-
Purity Verification: The purity of the synthesized [Ch][TFSI] should be confirmed using techniques such as NMR spectroscopy and by measuring its water content using Karl Fischer titration.
Gravimetric Method for CO2 Absorption Measurement
The gravimetric method directly measures the mass of CO2 absorbed by a known mass of the ionic liquid at a specific temperature and pressure.
Experimental Workflow:
Figure 2: Workflow for the gravimetric measurement of CO2 absorption.
Detailed Protocol:
-
Sample Preparation: A precise mass of the purified ionic liquid is placed in the sample pan of a high-pressure thermogravimetric analyzer (TGA) or a magnetic suspension balance.
-
Degassing: The IL is degassed under high vacuum at an elevated temperature to remove any absorbed water or other volatile impurities.
-
Temperature Stabilization: The sample is brought to the desired experimental temperature and allowed to stabilize.
-
CO2 Introduction: Carbon dioxide is introduced into the sample chamber at a controlled pressure.
-
Equilibrium: The mass of the sample is continuously monitored until it reaches a constant value, indicating that equilibrium has been reached and the IL is saturated with CO2 at that specific temperature and pressure.
-
Data Recording: The final mass increase corresponds to the mass of CO2 absorbed.
-
Isotherm Generation: The process is repeated at different pressures to generate a CO2 absorption isotherm for the given temperature.
Volumetric Method for CO2 Absorption Measurement
The volumetric method determines the amount of gas absorbed by measuring the change in the volume of the gas phase at constant pressure and temperature.
Experimental Workflow:
Figure 3: Workflow for the volumetric measurement of CO2 absorption.
Detailed Protocol:
-
System Preparation: A known volume of the degassed ionic liquid is placed in a high-pressure equilibrium cell of a known volume.
-
Gas Charging: A gas reservoir of a known volume is filled with CO2 to a specific initial pressure (P1).
-
Gas Introduction: The valve between the reservoir and the equilibrium cell is opened, allowing CO2 to expand into the cell and dissolve in the ionic liquid.
-
Equilibration: The system is allowed to reach thermal and phase equilibrium, at which point the final pressure (P2) is recorded.
-
Calculation: The number of moles of CO2 absorbed by the ionic liquid is calculated from the initial and final pressures, the volumes of the reservoir and the equilibrium cell, and the temperature, using an appropriate equation of state to account for gas non-ideality.
Conclusion and Future Outlook
Cholinium-based ionic liquids, particularly [Ch][TFSI], hold significant promise for CO2 capture applications due to their favorable environmental profile and the potential for high CO2 solubility conferred by the [TFSI]⁻ anion. While this guide has provided a framework for comparing its performance and detailed experimental protocols for its evaluation, a clear gap in the literature exists regarding specific experimental data for [Ch][TFSI].
Future research should focus on:
-
Systematic Measurement: Generating comprehensive experimental data on the CO2 absorption capacity of [Ch][TFSI] over a wide range of temperatures and pressures.
-
Comparative Studies: Performing direct, side-by-side comparisons of [Ch][TFSI] with other leading ionic liquids under identical experimental conditions.
-
Techno-economic Analysis: Evaluating the overall process viability of using [Ch][TFSI] for CO2 capture, considering factors such as synthesis cost, regeneration energy, and long-term stability.
By addressing these research needs, the scientific community can fully assess the potential of [Ch][TFSI] and other cholinium-based ionic liquids to contribute to a more sustainable future through advanced carbon capture technologies.
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Rationalizing the role of the anion in CO2 capture and conversion using imidazolium-based ionic liquid modified mesoporous silica. (2017). RSC Advances, 7(84), 53239-53247. [Link]
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Determination of Absorption Rate and Capacity of CO2 in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis. (2011). Energy & Fuels, 25(12), 5810-5815. [Link]
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Using Ionic Liquids to Improve CO2 Capture. (2022). International Journal of Molecular Sciences, 23(19), 11287. [Link]
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Determination of Absorption Rate and Capacity of CO2 in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis. (2011). Energy & Fuels, 25(12), 5810-5815. [Link]
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CO2 Solubility in Ionic Liquid [bmim][PF6]. Scribd. [Link]
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Separation of N2O and CO2 Using Room-Temperature Ionic Liquid [bmim][BF4]. (2011). The Journal of Physical Chemistry B, 115(16), 4745-4751. [Link]
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Functionalization of Ti3C2 MXene with cholinium amino acid ionic liquids for enhanced CO2 adsorption performance. (2025). Scientific Reports, 15(1), 1234. [Link]
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Encapsulation of functional solvents for improved thermal stability in CO2 capture applications. ChemRxiv. [Link]
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Carbon Dioxide Absorption By 1-Butyl-3-Methyl-Imidazolium Tetraflouroborate [Bmim][BF4]. (2022). Iraqi Journal of Oil & Gas Research, 2(2), 1-10. [Link]
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The CO2 Absorption in Flue Gas Using Mixed Ionic Liquids. (2018). Molecules, 23(11), 2898. [Link]
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Choline Bis(trifluoromethylsulfonyl)Imide. Hiyka. [Link]
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investigation of the absorption of co2 in ionic liquid. (2016). Bangladesh Journal of Scientific and Industrial Research, 51(2), 105-112. [Link]
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A Comparative Toxicological Assessment: Choline Bis(trifluoromethylsulfonyl)imide versus Conventional Organic Solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the continuous pursuit of greener and safer laboratory and industrial practices, the adoption of ionic liquids (ILs) as alternatives to volatile organic compounds (VOCs) has gained significant traction. Choline bis(trifluoromethylsulfonyl)imide ([Cho][NTf2]), a prominent member of the choline-based IL family, is often lauded for its favorable properties, including low volatility and high thermal stability. However, a comprehensive understanding of its toxicological profile in direct comparison to commonly used conventional solvents is paramount for its responsible implementation. This guide provides a detailed, evidence-based benchmark of the toxicity of [Cho][NTf2] against three widely used conventional solvents: dichloromethane, acetonitrile, and methanol.
This analysis moves beyond simplistic safety statements to offer a nuanced comparison based on quantitative data from acute toxicity, in vitro cytotoxicity, and ecotoxicity studies. By understanding the relative risks, researchers and drug development professionals can make informed decisions about solvent selection, ensuring both experimental success and a commitment to laboratory safety and environmental stewardship.
Rationale for Comparative Toxicity Assessment
The selection of a solvent in any scientific application carries with it a responsibility to consider its potential impact on human health and the environment. Conventional solvents, while effective, often present significant hazards, including high volatility, flammability, and toxicity. Ionic liquids, with their negligible vapor pressure, are often perceived as inherently safer. However, "low volatility" does not equate to "low toxicity." It is crucial to evaluate their biological and ecological impact through standardized testing methodologies.
This guide employs a multi-faceted approach to toxicity assessment, examining:
-
Acute Systemic Toxicity: Assessed via the median lethal dose (LD50), which provides a measure of the short-term poisoning potential of a substance.
-
In Vitro Cytotoxicity: Evaluated through assays such as MTT and LDH, which determine the concentration at which a substance is toxic to cultured cells, offering insights into cellular-level toxicity.
-
Ecotoxicity: Measured by the median lethal concentration (LC50) in aquatic organisms like fish, daphnia, and algae, indicating the potential harm to environmental ecosystems.
By comparing [Cho][NTf2] to dichloromethane, acetonitrile, and methanol across these key toxicological endpoints, we can build a more complete and objective risk profile for each.
Comparative Toxicity Data
The following tables summarize the available toxicological data for Choline bis(trifluoromethylsulfonyl)imide and the selected conventional solvents. It is important to note that while extensive data exists for the conventional solvents, the toxicological database for many ionic liquids, including [Cho][NTf2], is still developing. The safety data sheets for [Cho][NTf2] often state that the substance is not yet fully tested.[1][2]
Table 1: Acute Systemic Toxicity (LD50)
| Compound | Chemical Formula | LD50 (Oral, Rat) (mg/kg) | LD50 (Dermal, Rabbit) (mg/kg) |
| Choline bis(trifluoromethylsulfonyl)imide | C₇H₁₄F₆N₂O₅S₂ | Data Not Available | Data Not Available |
| Dichloromethane | CH₂Cl₂ | 1,250 - >2,000[3][4][5][6] | >2,000[4][5][6] |
| Acetonitrile | C₂H₃N | 2,460 - 2,730[7][8][9][10] | 1,250 - >2,000[8][10][11] |
| Methanol | CH₃OH | 5,628[12][13] | 15,800 - 17,100[13][14] |
Note: A lower LD50 value indicates higher acute toxicity.
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) |
| Choline-based Ionic Liquids | ||
| (Various choline-based ILs) | Human Keratinocytes (HaCat) | Generally lower cytotoxicity compared to imidazolium-based ILs[15] |
| (Choline derivative CFA) | Human breast cancer (MCF-7) | 105 ± 3[14][16][17] |
| (Choline derivative CFA) | Human cervical cancer (HeLa) | 200 ± 18[14][16][17] |
| Dichloromethane | Human cancer cell lines | Potent antiproliferative activity at low concentrations (4.0-9.5 µg/mL)[18][19] |
| Acetonitrile | Various cell lines | Generally requires high concentrations to induce cytotoxicity[20] |
| Methanol | Human cancer cell lines (HepG2, MDA-MB-231, MCF-7) | Low toxicity at concentrations up to 2.5%[21][22] |
Note: IC50 is the concentration of a substance that inhibits a biological process (e.g., cell growth) by 50%. A lower IC50 value indicates higher cytotoxicity.
Table 3: Ecotoxicity (LC50/EC50)
| Compound | Organism | 96hr LC50 (Fish) (mg/L) | 48hr EC50 (Daphnia magna) (mg/L) | 72hr EC50 (Algae) (mg/L) |
| Choline-based Ionic Liquids | Zebrafish (Danio rerio) | >100 (Considered "practically non-toxic")[23] | Data Not Available | Data Not Available |
| Dichloromethane | Fathead Minnow (Pimephales promelas) | 193 | 1,534 | Data Not Available |
| Acetonitrile | Fathead Minnow (Pimephales promelas) | 1,000 - 1,640[24][25] | >1,000 - 3,600[25] | >1,000 - 7,300[24][25] |
| Methanol | Fathead Minnow (Pimephales promelas) | 28,100 | 13,000 | 22,000 |
| Cladoceran crustacea (Moina micrura) | 15,320 (Oreochromis mossambicus)[13][26] | 4,820[13][26] |
Note: LC50 (Lethal Concentration 50) is the concentration of a chemical in water that kills 50% of the test organisms during a specific time period. EC50 (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test organisms. A lower value indicates higher ecotoxicity.
Mechanistic Insights into Toxicity
The toxicity of a chemical is intrinsically linked to its mechanism of action at the molecular and cellular levels.
-
Choline bis(trifluoromethylsulfonyl)imide: The toxicity of ionic liquids is often related to their interaction with cell membranes. The hydrophobic nature of the bis(trifluoromethylsulfonyl)imide anion can facilitate the disruption of the lipid bilayer, leading to increased membrane permeability and eventual cell death.[27] However, the choline cation is a naturally occurring essential nutrient and is generally considered to have low toxicity.[28] Studies on various choline-based ionic liquids suggest that the anion plays a significant role in determining the overall toxicity.[29]
-
Dichloromethane: This solvent is a known carcinogen in animals and is reasonably anticipated to be a human carcinogen.[3][4][30] Its toxicity stems from its metabolism in the body, which can produce carbon monoxide and formaldehyde, both of which are toxic.[31] Dichloromethane can cause damage to the central nervous system, liver, and kidneys.[3][4][30]
-
Acetonitrile: The toxicity of acetonitrile is primarily due to its in vivo metabolism to cyanide.[7][8][32][33] This process is relatively slow, which can lead to a delay in the onset of symptoms of poisoning.[7][32] Cyanide is a potent inhibitor of cellular respiration, leading to cytotoxic hypoxia.
-
Methanol: Methanol itself has a relatively low toxicity. However, it is metabolized in the liver by alcohol dehydrogenase to formaldehyde and then to formic acid.[12] The accumulation of formic acid leads to metabolic acidosis and is responsible for the characteristic toxic effects of methanol, including blindness and damage to the central nervous system.[12][34]
Experimental Protocols for Toxicity Assessment
To ensure the reproducibility and comparability of toxicity data, standardized protocols are essential. The following are outlines of key experimental procedures for assessing cytotoxicity and ecotoxicity, based on established methodologies.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][35]
-
Treatment: Expose the cells to a range of concentrations of the test compound (e.g., [Cho][NTf2] or conventional solvent). Include a vehicle control.[35]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[35]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[19][34][35]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][34]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[34]
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Ecotoxicity Testing: OECD Guidelines
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.
Workflow for OECD Ecotoxicity Testing:
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How does the anion in choline-based ionic liquids affect their properties?
An In-Depth Guide to Choline-Based Ionic Liquids: How the Anion Dictates Function
For researchers, scientists, and professionals in drug development, the quest for novel, effective, and safe excipients is perpetual. Choline-based ionic liquids (Ch-ILs) have emerged as a formidable class of "green" solvents and functional materials, largely due to the biocompatibility and biodegradability of the choline cation.[1][2][3][4] However, the true power of these materials lies in their tunability. The identity of the anion paired with the choline cation is the master variable that dictates the physicochemical and biological properties of the resulting ionic liquid.[5][6][7]
This guide provides a comprehensive comparison of how different anions affect the properties of Ch-ILs, supported by experimental data. We will explore the causal relationships between anionic structure and the resultant thermal stability, viscosity, conductivity, and toxicity, offering insights to guide your selection for specific applications, from chemical synthesis to advanced drug delivery systems.
The Decisive Role of the Anion in Physicochemical Properties
The performance of a Ch-IL in any application is fundamentally linked to its physical properties. These are not intrinsic to the choline cation but are instead meticulously controlled by the choice of anion.
Thermal Stability
An ionic liquid's thermal stability defines its operational temperature range, a critical parameter for chemical synthesis and material processing. The primary technique for this evaluation is Thermogravimetric Analysis (TGA) , which measures mass loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
The anion's chemical nature directly influences the Ch-IL's thermal stability. For instance, choline salts with simple carboxylate anions exhibit moderate to high thermal stability. A study on various choline carboxylates found decomposition temperatures ranging from 165 to 207 °C, with choline lactate showing the highest stability within the tested group.[5][8] In contrast, Ch-ILs with amino acid anions also demonstrate robust stability, often with decomposition temperatures well above 200 °C.[9]
Causality: The thermal decomposition of Ch-ILs often begins with the nucleophilic attack of the anion on the cation. Therefore, anions with higher nucleophilicity can potentially lead to lower thermal stability. The intrinsic stability of the anion itself is also a key factor.
Table 1: Comparative Thermal Stability of Choline-Based Ionic Liquids
| Anion | Decomposition Temp. (Td, 5% mass loss) | Reference |
| Lactate | 207 °C | [5][8] |
| Acetate | ~180-200 °C | [5][10] |
| Trichloroacetate | >200 °C | [11] |
| Dihydrogen Citrate | >200 °C (Varies with study) | [6] |
| Bitartrate | >200 °C (Varies with study) | [6][10] |
| Various Amino Acids | Generally > 200 °C | [9] |
Viscosity and Ionic Conductivity
Viscosity and ionic conductivity are two sides of the same coin, governed by the ease of ion movement. They are typically inversely related, as described by the Walden rule. Low viscosity is often desirable for applications requiring efficient mass transfer, such as in reaction media or electrolytes.
The anion's size, shape, and ability to form hydrogen bonds are the primary determinants of viscosity.
-
Size and Shape: Smaller, more symmetrical anions generally lead to lower viscosity as they disrupt intermolecular interactions less and move more freely.
-
Hydrogen Bonding: Anions that are strong hydrogen bond acceptors can form extensive networks with the hydroxyl group of the choline cation, significantly increasing viscosity.[12] This is a key principle in the formation of related Deep Eutectic Solvents (DES), where the hydrogen bond donor (analogous to the anion) profoundly impacts viscosity.[13][14]
Consequently, Ch-ILs with low viscosity tend to exhibit high ionic conductivity, as the charge carriers (ions) can migrate more easily under an electric field.[14][15][16]
Table 2: Influence of Anion on Viscosity and Conductivity of Ch-ILs and Related DES
| Anion / H-Bond Donor | System Type | Viscosity (at ~25-30 °C) | Conductivity (at ~25-30 °C) | Reference |
| Ethylene Glycol | DES (ChCl based) | ~36 mPa·s | ~7.6 mS/cm | [14] |
| Oxalic Acid | DES (ChCl based) | ~688 mPa·s | ~1.1 mS/cm | [14] |
| Triethanolamine | DES (ChCl based) | ~1045 mPa·s | ~0.1 mS/cm | [14] |
| Geranate | Ionic Liquid | High (Forms gel) | Low | [17] |
| Acetate | Ionic Liquid | Moderate | Moderate | [10] |
Melting Point and Phase Behavior
The melting point (Tm) or glass transition temperature (Tg) determines the liquid range of the IL. For many applications, a low melting point is essential. This property is measured using Differential Scanning Calorimetry (DSC) .[5][11][18] The anion's ability to disrupt the crystal lattice packing of the salt is paramount. Bulky, asymmetric anions hinder efficient packing, leading to lower melting points.[19]
A fascinating strategy to reduce melting points is the creation of eutectic mixtures by combining two different Ch-ILs. For example, mixing choline acetate (Tm = 81 °C) and choline 2-methylbutyrate (Tm = 90 °C) results in a eutectic mixture that melts at 45 °C, significantly expanding its liquid range and applicability.[5][8][19]
The Anion's Impact on Biological Properties: A Guide for Drug Development
For pharmaceutical and biomedical applications, the biological profile of an excipient is non-negotiable. While the choline cation provides a foundation of biocompatibility, the anion choice is critical in fine-tuning toxicity, antimicrobial activity, and drug delivery capabilities.
Toxicity and Biocompatibility
The "green" reputation of Ch-ILs must be validated on a case-by-case basis, with the anion being a major determinant of toxicity.[6]
-
Simple Halides and Carboxylates: Choline chloride ([Ch][Cl]) exhibits very low toxicity.[6] Simple carboxylates are also generally considered biocompatible.
-
Hydrophobicity: A general trend across many IL classes is that increasing the hydrophobicity or alkyl chain length of the anion increases its toxicity.[1][3][20] This is because hydrophobic anions are more likely to disrupt cell membranes.
-
Specific Anions: Studies comparing different anions found that bitartrate and dihydrogen citrate anions conferred greater toxicity to mammalian cells and bacteria than simple halides like chloride, bromide, and iodide.[6]
Table 3: Comparative Cytotoxicity of Choline-Based Ionic Liquids
| Anion | System Tested | Result | Conclusion | Reference |
| Chloride ([Ch][Cl]) | MCF-7 cells, Bacteria | Little to no toxicity | Very biocompatible | [6] |
| Bromide ([Ch][Br]) | MCF-7 cells, Bacteria | Low toxicity | Biocompatible | [6] |
| Iodide ([Ch][I]) | MCF-7 cells, Bacteria | Moderate toxicity | Less biocompatible than Cl, Br | [6] |
| Bitartrate ([Ch][Bit]) | MCF-7 cells, Bacteria | More toxic | Higher potential for toxicity | [6] |
| Dihydrogen Citrate ([Ch][Dhc]) | MCF-7 cells, Bacteria | More toxic | Higher potential for toxicity | [6] |
| Oleate ([Cho][Ol]) | Danio rerio (zebrafish) | LC50 = 450 mg/L | Toxicity increases with anion alkyl chain length | [20] |
| Lauroyl ([Cho][Lau]) | Danio rerio (zebrafish) | LC50 = 850 mg/L | Less toxic than longer-chain oleate | [20] |
Antimicrobial Activity
The tunability of the anion allows for the design of Ch-ILs with inherent antimicrobial properties. This is particularly relevant for topical formulations or self-preserving drug delivery systems. The key design principle is often lipophilicity. Anions derived from long-chain fatty acids, such as decanoate, have been shown to be effective against both Gram-positive and Gram-negative bacteria.[21] This provides a dual function where the IL can act as both a solvent/carrier and an active antimicrobial agent.
Implications for Drug Delivery
The anion's properties directly translate to the performance of Ch-ILs in drug delivery systems.[2][4]
-
Solubilization: Anions with strong hydrogen bonding capabilities can effectively disrupt the crystal lattice of poorly soluble active pharmaceutical ingredients (APIs), enhancing their solubility.[19]
-
Transdermal Delivery: Ch-ILs can act as powerful skin penetration enhancers. Anions like geranate and oleate, derived from fatty acids, can fluidize the lipid bilayers of the stratum corneum, facilitating drug transport across the skin barrier.[4][17]
-
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): In a sophisticated approach, the drug molecule itself can serve as the anion. This creates a single-component liquid salt of the drug, which can overcome solubility and stability issues. For example, antibacterial agents like piperacillin and p-aminosalicylate have been successfully incorporated as anions in polymeric Ch-IL systems for controlled release.[22]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, understanding the core experimental workflows is essential.
Synthesis of a Choline-Based Ionic Liquid (Choline Acetate)
This protocol describes a common acid-base neutralization method.
Workflow: Synthesis of Choline Acetate
Caption: Workflow for synthesizing a choline-based ionic liquid.
Detailed Steps:
-
Preparation of Choline Hydroxide: An aqueous solution of choline chloride is passed through a column packed with a strong base anion exchange resin (hydroxide form). The chloride ions are exchanged for hydroxide ions.
-
Neutralization: The resulting choline hydroxide solution is cooled in an ice bath. An equimolar amount of the desired acid (e.g., acetic acid) is added dropwise with constant stirring to control the exothermic reaction.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours to ensure complete reaction.
-
Purification: Water is removed under reduced pressure using a rotary evaporator. The final product is then dried under high vacuum at a moderate temperature (e.g., 60-70 °C) for at least 48 hours to remove residual water.
Characterization Protocols
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically inert, like N2) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Record the sample weight as a function of temperature. The Td is determined from the resulting curve.[9][18]
-
-
Differential Scanning Calorimetry (DSC):
-
Hermetically seal a small sample (5-10 mg) in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Subject the sample to a heat-cool-heat cycle. For example: cool to -100 °C, then heat to 150 °C at a rate of 10 °C/min.
-
Record the heat flow difference between the sample and the reference. Endothermic peaks indicate melting (Tm), while step changes in the baseline indicate glass transitions (Tg).[9][18]
-
Conceptual Framework: Anion Structure to IL Property
The relationship between the anion's molecular characteristics and the macroscopic properties of the Ch-IL can be visualized as a decision-making framework for designing task-specific ionic liquids.
Anion Property Influence on Ch-IL Performance
Caption: Relationship between anion properties and IL performance.
Conclusion
The selection of an anion is the most critical design choice in the development of choline-based ionic liquids for any application. By understanding the fundamental principles that link an anion's molecular structure to the resulting physicochemical and biological properties, researchers can move beyond trial-and-error and towards rational design. Whether the goal is to create a low-viscosity medium for synthesis, a highly stable electrolyte, or a biocompatible drug delivery vehicle with enhanced penetration, the power to tailor performance lies with the anion.
References
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Elhi, F., Gantman, M., Nurk, G., Schulz, P.S., Wasserscheid, P., Aabloo, A., & Põhako-Esko, K. (2020). Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures. Molecules, 25(7), 1691. [Link]
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Shaheen, S., & Farooq, M. (2024). Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review. Molecules, 29(12), 2843. [Link]
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Elhi, F., Gantman, M., Nurk, G., Schulz, P. S., Wasserscheid, P., Aabloo, A., & Põhako-Esko, K. (2020). Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures. Molecules (Basel, Switzerland), 25(7), 1691. [Link]
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Elhi, F., et al. (2020). Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures. ResearchGate. [Link]
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Wang, X., Guo, T., Shu, Y., & Wang, J. (2021). The anion of choline-based ionic liquids tailored interactions between ionic liquids and bovine serum albumin, MCF-7 cells, and bacteria. Colloids and Surfaces B: Biointerfaces, 206, 111971. [Link]
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Ahmad, H., et al. (2019). Synthesis and Characterization of New Choline-Based Ionic Liquids and Their Antimicrobial Properties. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 54(2), 124-132. [Link]
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Yu, Z., et al. (2016). The properties of choline chloride-based deep eutectic solvents and their performance in the dissolution of cellulose. BioResources, 11(3). [Link]
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Antimicrobial Effects of Anion Manipulation with Biocompatible Choline Carboxylic Acid-Based Ionic Liquids. (n.d.). ACS Publications. [Link]
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Patel, R., & Khan, A. B. (2019). Insight into impact of choline-based ionic liquids on bovine β-lactoglobulin structural analysis: Unexpected high thermal stability of protein. International Journal of Biological Macromolecules, 126, 339-348. [Link]
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Synthesis of choline-based ionic liquids. (n.d.). ResearchGate. [Link]
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Klos-Witkowska, A., & Osyczka-Wojtaszek, M. (2020). Linear Copolymers Based on Choline Ionic Liquid Carrying Anti-Tuberculosis Drugs: Influence of Anion Type on Physicochemical Properties and Drug Release. International Journal of Molecular Sciences, 22(1), 284. [Link]
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Popescu, A. M., Donath, C., & Constantin, V. (2014). Density, viscosity and electrical conductivity of three choline chloride based ionic liquids. Bulgarian Chemical Communications, 46(3), 452-457. [Link]
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Zhang, Z., et al. (2017). Novel Synthesis of Choline-Based Amino Acid Ionic Liquids and Their Applications for Separating Asphalt from Carbonate Rocks. Minerals, 7(9), 169. [Link]
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Cation and anion effect on the biodegradability and toxicity of imidazolium– and choline–based ionic liquids. (n.d.). ResearchGate. [Link]
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Shah, F. U., et al. (2019). Acute Toxicitystudy of Choline Based Ionic Liquids Towards Danio rerio fish and the Aggregation Behavior of Their Binary Mixtures. ResearchGate. [Link]
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Li, N., et al. (2022). Applications of choline-based ionic liquids in drug delivery. International Journal of Pharmaceutics, 612, 121366. [Link]
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Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. (n.d.). ACS Publications. [Link]
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Choline [Amino Acid] Ionic Liquid/Water Mixtures: A Triple Effect for the Degradation of an Organophosphorus Pesticide. (n.d.). ACS Publications. [Link]
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Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride. (n.d.). ACS Publications. [Link]
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Applications of Choline-based Ionic Liquids in Drug Delivery. (n.d.). ResearchGate. [Link]
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Viscosity model for choline chloride-based deep eutectic solvents: VISCOSITY OF DES. (n.d.). ResearchGate. [Link]
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Density, Viscosity and Electrical Conductivity of Three Choline Chloride Based Ionic Liquids. (n.d.). Scribd. [Link]
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A Senior Application Scientist's Guide to Choline Bis(trifluoromethylsulfonyl)imide: A Performance Comparison in Modern Battery Chemistries
Introduction: The Shift Towards Safer and Greener Electrolytes
In the relentless pursuit of higher energy density and safer energy storage, the battery electrolyte has emerged as a critical bottleneck and a focal point of innovation. Conventional electrolytes, typically based on lithium salts dissolved in volatile and flammable organic carbonate solvents, pose significant safety risks. Ionic Liquids (ILs)—salts that are molten below 100°C—present a compelling alternative due to their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows.[1]
Among the vast family of ILs, those based on the choline cation have garnered significant attention.[2] Choline, a naturally occurring and essential nutrient, imparts a degree of biocompatibility and biodegradability often lacking in more conventional imidazolium or pyrrolidinium-based ILs.[3][4] This guide focuses on a prominent member of this class: Choline Bis(trifluoromethylsulfonyl)imide , commonly abbreviated as [Ch][TFSI] . Composed of the choline cation ([Ch]⁺) and the electrochemically robust bis(trifluoromethylsulfonyl)imide anion ([TFSI]⁻), this IL offers a unique combination of safety, environmental consideration, and high performance.[5][6]
This document provides an in-depth comparison of [Ch][TFSI]'s performance as an electrolyte medium across three distinct and critical battery chemistries: Lithium-Ion (LIB), Sodium-Ion (NIB), and Lithium-Sulfur (Li-S). We will dissect its fundamental properties, analyze its electrochemical behavior with supporting data, and provide standardized protocols for its evaluation.
Fundamental Physicochemical Properties of [Ch][TFSI]
Understanding the intrinsic properties of [Ch][TFSI] is paramount to interpreting its performance within a battery system. The interplay between its viscosity, conductivity, and stability dictates the kinetic and thermodynamic limits of the cell.
The causality behind these properties is rooted in its molecular structure. The bulky, flexible nature of the [TFSI]⁻ anion and the hydrogen-bonding capability of the hydroxyl group on the choline cation lead to strong intermolecular forces. While this contributes to high thermal stability, it also results in relatively high viscosity compared to organic solvents, which in turn hinders ion mobility and lowers ionic conductivity.[7] This trade-off is a central theme in the application of ILs as electrolytes.
Table 1: Key Physicochemical Properties of Neat [Ch][TFSI]
| Property | Value | Significance in Batteries |
| Molecular Formula | C₇H₁₄F₆N₂O₄S₂ | Defines the constituent ions and their mass.[8] |
| Molecular Weight | ~384.3 g/mol | Influences density and transport properties.[6] |
| Melting Point | 35–37 °C | Determines the lower limit of its operating temperature as a pure liquid.[8] |
| Density (at 25°C) | ~1.508 g/cm³ | Important for calculating volumetric energy density.[8] |
| Viscosity (at 45°C) | 49.5 cP | A critical parameter affecting ion transport and rate capability.[8] |
| Ionic Conductivity (at 45°C) | 3.98 mS/cm | Measures the electrolyte's ability to conduct ions; crucial for power performance.[8] |
| Thermal Stability | Tonset > 230 °C | High thermal stability enhances battery safety, preventing thermal runaway.[2] |
| Electrochemical Stability | ~4.1 to >5.0 V | Defines the voltage range in which the electrolyte remains stable.[9][10] |
Performance in Lithium-Ion Batteries (LIBs)
In LIBs, [Ch][TFSI] is used as a non-flammable solvent for a lithium salt, most commonly Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI), which shares the same anion.
Mechanism and Ion Transport
When LiTFSI is dissolved in [Ch][TFSI], the electrolyte consists of [Ch]⁺ cations, Li⁺ cations, and [TFSI]⁻ anions. Lithium ion transport occurs via vehicular motion, where Li⁺ ions, coordinated by several [TFSI]⁻ anions, diffuse through the viscous medium. The addition of LiTFSI salt invariably increases the viscosity of the solution, leading to a decrease in overall ionic conductivity.[11] A key challenge is the relatively low lithium transference number (the fraction of total current carried by Li⁺ ions), as the mobility of the larger [Ch]⁺ and [TFSI]⁻ ions also contributes to conductivity.[11]
Performance Characteristics
-
Electrochemical Stability: The [TFSI]⁻ anion is known for its high anodic stability, making [Ch][TFSI]-based electrolytes compatible with high-voltage cathodes like LiNiₓMnᵧCoₓO₂ (NMC). The electrochemical stability window (ESW) can exceed 4.5 V, which is sufficient for most commercial cathode materials.[9][12]
-
SEI Formation: The reductive decomposition of both the choline cation and the [TFSI]⁻ anion at the graphite anode surface contributes to the formation of the Solid Electrolyte Interphase (SEI). While FSI-based ILs are known to form robust, LiF-rich SEI layers, the SEI formed from TFSI can be more resistive.[13]
-
Cycling Performance: Cells using [Ch][TFSI]:LiTFSI electrolytes demonstrate excellent thermal stability and safety. However, their rate capability is often inferior to that of conventional carbonate-based electrolytes due to higher viscosity and lower ionic conductivity.[14] They typically excel in applications where safety and cycle life at moderate rates are prioritized over high-power performance.
-
Key Challenge - Aluminum Corrosion: A well-documented issue with TFSI-based electrolytes is the corrosion of the aluminum cathode current collector at potentials above ~3.8 V vs. Li/Li⁺. This can be mitigated by using electrolyte additives or surface-coated current collectors.[15]
Performance in Sodium-Ion Batteries (NIBs)
The principles of using [Ch][TFSI] in NIBs are analogous to LIBs, with Sodium Bis(trifluoromethylsulfonyl)imide (NaTFSI) used as the conducting salt.
Performance Characteristics
-
Ionic Conductivity and Viscosity: Similar to the lithium system, adding NaTFSI to [Ch][TFSI] increases viscosity and decreases conductivity. The larger ionic radius of Na⁺ compared to Li⁺ can also influence transport properties.
-
Electrochemical Stability: The electrolyte maintains a wide electrochemical window suitable for NIB cathode materials like Prussian blue analogues and layered oxides. NaTFSI-based electrolytes are generally considered safer and more resistant to moisture than their common counterpart, NaPF₆, which can hydrolyze to form hazardous HF.
-
SEI Formation: The composition of the SEI on hard carbon anodes is critical for stable cycling in NIBs. The decomposition of the [Ch]⁺ and [TFSI]⁻ ions dictates the chemical makeup of this layer, influencing the long-term stability and efficiency of the cell.[16]
-
Cycling Performance: NIBs utilizing [Ch][TFSI]:NaTFSI electrolytes can achieve stable cycling. The primary advantage remains enhanced safety and thermal stability over carbonate systems. The performance trade-offs, particularly in rate capability, are similar to those observed in LIBs.
Performance in Lithium-Sulfur (Li-S) Batteries
It is in the Li-S chemistry where [Ch][TFSI] and other [TFSI]⁻-based ILs exhibit a distinct and transformative advantage.
Core Advantage: Suppressing the Polysulfide Shuttle
The primary failure mechanism in conventional Li-S batteries is the "polysulfide shuttle." During discharge, solid sulfur is reduced to soluble long-chain lithium polysulfides (Li₂Sₓ, 4 ≤ x ≤ 8). These polysulfides dissolve readily in the standard ether-based electrolytes (like DOL/DME), migrate to the lithium metal anode, and are chemically reduced, causing a continuous loss of active material and low coulombic efficiency.[17]
[TFSI]⁻-based ILs, including [Ch][TFSI], have very low Lewis basicity and a low donor number, resulting in significantly lower solubility for lithium polysulfides.[1][18] By physically confining the polysulfides within the cathode structure and preventing their dissolution into the electrolyte, the shuttle effect is effectively suppressed. This leads directly to:
-
Higher Coulombic Efficiency: Efficiencies can increase from <90% in ether electrolytes to >99%.
-
Improved Capacity Retention: The loss of active sulfur material is drastically reduced, leading to much longer cycle life.[19]
-
Enhanced Stability of the Lithium Anode: The anode is protected from attack by dissolved polysulfides.
Performance Data
Studies have repeatedly shown that using [TFSI]⁻-based ILs, either as the sole electrolyte or as an additive, dramatically improves the cycling stability of Li-S batteries.[18] For instance, a cell that might fail after 50 cycles with a conventional electrolyte can achieve stable cycling for hundreds of cycles with an IL-based system.[19] While the high viscosity can still limit the rate performance, the improvement in stability and efficiency is a significant step toward the practical realization of high-energy Li-S batteries.
Overall Comparative Analysis
Table 2: Performance Summary of [Ch][TFSI] Across Battery Chemistries
| Battery Chemistry | Key Advantage | Main Challenge(s) | Typical Ionic Conductivity (with Salt) | Notable Performance Impact |
| Lithium-Ion (LIB) | High safety, non-flammability, good thermal & anodic stability. | High viscosity, lower rate capability, Al current collector corrosion. | 1 - 5 mS/cm | Enables safe operation with high-voltage cathodes at moderate rates. |
| Sodium-Ion (NIB) | Enhanced safety profile compared to NaPF₆-based electrolytes. | High viscosity, moderate rate capability. | 1 - 5 mS/cm | Provides a stable, moisture-resistant alternative for NIB development. |
| Lithium-Sulfur (Li-S) | Effective suppression of the polysulfide shuttle effect. | High viscosity impacting reaction kinetics, cost. | 0.5 - 3 mS/cm | Dramatically improves coulombic efficiency and cycle life.[1][18] |
Detailed Experimental Protocols
To ensure reproducibility and accuracy in evaluating [Ch][TFSI]-based electrolytes, the following standardized protocols are provided.
Protocol 1: Electrolyte Preparation
Causality: Ionic liquids and lithium/sodium salts are highly hygroscopic. Water contamination drastically narrows the electrochemical window and reacts with electrode materials. Therefore, all preparation must be conducted in an inert, dry environment.
-
Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Drying Reagents: Dry the [Ch][TFSI] IL and the desired salt (e.g., LiTFSI, NaTFSI) under high vacuum at 80-100°C for at least 48 hours prior to use to remove residual water.
-
Mixing: On a magnetic stir plate inside the glovebox, place a tared, clean, and dry glass vial.
-
Add the desired mass of [Ch][TFSI] to the vial.
-
Slowly add the calculated mass of the salt to achieve the target concentration (e.g., 1.0 M).
-
Add a magnetic stir bar and seal the vial.
-
Dissolution: Stir the mixture at a moderate speed (e.g., 300 rpm) at room temperature or with gentle heating (e.g., 50°C) until the salt is fully dissolved and the solution is clear and homogeneous. This may take several hours.
-
Storage: Store the prepared electrolyte in a sealed vial inside the glovebox.
Protocol 2: Ionic Conductivity Measurement
Causality: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte, which is then converted to conductivity using the geometry of the measurement cell.
-
Cell Assembly: Use a commercial conductivity cell with two parallel platinum electrodes of a known cell constant (K). Assemble the cell inside the glovebox, filling it with the prepared electrolyte.
-
Instrumentation: Connect the cell to an electrochemical workstation (potentiostat with a frequency response analyzer).
-
EIS Parameters: Perform a potentiostatic EIS measurement at the open-circuit potential.
-
Frequency Range: 1 MHz to 1 Hz
-
AC Amplitude: 10 mV
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z' vs. -Z'').
-
The bulk electrolyte resistance (Rb) is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
Calculate ionic conductivity (σ) using the formula: σ = K / Rb , where K is the cell constant.
-
Protocol 3: Electrochemical Stability Window (ESW) Measurement
Causality: Linear Sweep Voltammetry (LSV) is used to determine the potentials at which the electrolyte begins to oxidize and reduce, defining its stable operating voltage range.
-
Cell Assembly: Assemble a three-electrode cell inside the glovebox.
-
Working Electrode (WE): Glassy carbon or platinum microelectrode (for inert measurement).
-
Counter Electrode (CE): Platinum wire or foil.
-
Reference Electrode (RE): Lithium or sodium metal foil.
-
Fill the cell with the prepared electrolyte.
-
-
Cathodic Scan (Reduction Limit): Scan the potential of the WE from the open-circuit potential down to a negative limit (e.g., -1.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Anodic Scan (Oxidation Limit): Using a fresh cell, scan the potential of the WE from the open-circuit potential up to a positive limit (e.g., 6.0 V vs. Li/Li⁺) at the same scan rate.
-
Data Analysis: Define the ESW by identifying the potentials at which the current density begins to rise sharply, exceeding a predefined cutoff value (e.g., 0.01 mA/cm²). The difference between the anodic and cathodic limits is the ESW.
Visualizations
Caption: Experimental workflow for preparing and characterizing [Ch][TFSI]-based electrolytes.
Caption: Ion species and charge carrier (Li⁺) movement in a [Ch][TFSI]:LiTFSI electrolyte.
Caption: Core advantages of [Ch][TFSI] electrolyte in different battery systems.
References
-
Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent. ResearchGate. [Link]
-
Bahadori, L., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]
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Choline Bis(trifluoromethylsulfonyl)Imide. Hiyka. [Link]
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Bahadori, L., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10. [Link]
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Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. ResearchGate. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PubMed. [Link]
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Conductivity vs. temperature dependence of (x)LiTFSI(y )PYR 13... ResearchGate. [Link]
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Ionic Conductivity and Transporting Properties in LiTFSI-Doped Bis(trifluoromethanesulfonyl)imide-Based Ionic Liquid Electrolyte. ResearchGate. [Link]
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The ionic conductivity values of LiTFSI in BMIMTFSI at various... ResearchGate. [Link]
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Deep Eutectic Solvent Based on Lithium Bis[(trifluoromethyl)sulfonyl] Imide (LiTFSI) and 2,2,2-Trifluoroacetamide (TFA) as a Promising Electrolyte for a High Voltage Lithium-Ion Battery with a LiMn2O4 Cathode. ACS Omega. [Link]
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An Ionic Liquid Electrolyte Additive for High-Performance Lithium–Sulfur Batteries. National Institutes of Health (NIH). [Link]
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Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2. PubChem. [Link]
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An Ionic Liquid Electrolyte Additive for High-Performance Lithium–Sulfur Batteries. MDPI. [Link]
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Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile. National Institutes of Health (NIH). [Link]
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The Green Dilemma: A Comparative Analysis of Choline-Based Versus Traditional Ionic Liquids' Environmental Impact
The burgeoning field of green chemistry has championed ionic liquids (ILs) as promising replacements for volatile organic compounds (VOCs) in a myriad of applications, from chemical synthesis to drug delivery. Their negligible vapor pressure, high thermal stability, and tunable properties have positioned them as "designer solvents." However, the initial "green" label has been met with increasing scrutiny as the environmental fate and toxicological profiles of these compounds have come to light. This guide offers a critical comparative analysis of the environmental impact of two major classes of ionic liquids: the more traditional imidazolium- and pyridinium-based ILs and the bio-inspired choline-based ILs. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their work.
Introduction: The Evolving Definition of "Green" in Ionic Liquids
The allure of ionic liquids lies in their potential to mitigate air pollution by replacing volatile solvents. However, a holistic assessment of their environmental impact extends beyond volatility and must encompass their entire lifecycle, including synthesis, use, and disposal.[1][2][3][4] This has led to a critical re-evaluation of what constitutes a "green" ionic liquid. Early research predominantly focused on imidazolium and pyridinium-based cations, which, despite their synthetic utility, have raised significant environmental concerns.[5][6] In response, the scientific community has shifted towards designing ILs from renewable and biocompatible feedstocks, with choline-based ILs emerging as a prominent alternative.[7][8][9]
This guide will dissect the key environmental differentiators between these two classes of ionic liquids: biodegradability, toxicity, and the environmental footprint of their synthesis.
Biodegradability: A Tale of Two Cations
The persistence of a chemical in the environment is a critical factor in its overall environmental risk. An ideal solvent should be readily biodegradable, breaking down into benign components after its intended use.
Traditional Ionic Liquids: Imidazolium- and pyridinium-based ILs have generally demonstrated poor biodegradability.[5][10] The stability of the aromatic imidazolium and pyridinium rings makes them resistant to microbial degradation.[6] Studies have shown that many of these ILs do not meet the criteria for being classified as "readily biodegradable."[5]
Choline-Based Ionic Liquids: In stark contrast, choline-based ILs, particularly those with amino acid anions, have shown significant promise in terms of biodegradability. Choline itself is an essential nutrient that is readily metabolized by many organisms.[5][11] Several studies have classified choline-based ILs as "readily biodegradable," achieving over 60% biodegradation within 28 days.[5][11][12][13] This inherent biodegradability is a significant advantage, reducing the potential for long-term environmental accumulation.
Experimental Protocol: Assessment of Ready Biodegradability (OECD 301D - Closed Bottle Test)
This protocol outlines a standard method for assessing the ready biodegradability of ionic liquids.
Objective: To determine the extent of biodegradation of a test substance by aerobic microorganisms in an aqueous medium over a 28-day period.
Materials:
-
Test substance (choline-based or traditional IL)
-
Mineral medium (as per OECD 301 guidelines)
-
Activated sludge from a domestic wastewater treatment plant (as inoculum)
-
Biochemical Oxygen Demand (BOD) bottles
-
Dissolved oxygen meter
-
Incubator (20 ± 1 °C)
Procedure:
-
Preparation of Test Solution: Prepare a solution of the test substance in the mineral medium at a known concentration (typically 2-5 mg/L).
-
Inoculation: Add a small volume of activated sludge to the test solution to achieve a final microbial concentration of 0.5-10 mg/L of suspended solids.
-
Incubation: Fill the BOD bottles completely with the inoculated test solution, ensuring no air bubbles are trapped. Seal the bottles and incubate in the dark at 20 ± 1 °C.
-
Oxygen Measurement: Measure the dissolved oxygen concentration in the bottles at regular intervals over 28 days.
-
Controls: Run parallel experiments with a reference substance (e.g., sodium benzoate) to check the viability of the inoculum and a toxicity control to ensure the test substance is not inhibiting microbial activity at the tested concentration.
-
Calculation: The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the test substance and the measured oxygen consumption.
Ecotoxicity: A Spectrum of Impact
The potential for a substance to harm living organisms is a cornerstone of its environmental risk assessment. The ecotoxicity of ionic liquids is highly dependent on their chemical structure, particularly the nature of the cation and the length of its alkyl side chains.
Aquatic Toxicity
Aquatic ecosystems are particularly vulnerable to chemical pollution. The toxicity of ionic liquids to aquatic organisms such as algae, daphnia, and fish is a key indicator of their environmental risk.
Traditional Ionic Liquids: A substantial body of evidence points to the significant aquatic toxicity of many imidazolium- and pyridinium-based ILs.[6][14][15] The toxicity of these compounds is often observed to increase with the length of the alkyl chain on the cation.[15][16] For instance, studies on Daphnia magna have shown that imidazolium-based ILs can be more harmful to aquatic life than some traditional volatile organic solvents.[14] The mechanism of toxicity is often attributed to the disruption of cell membranes.[17]
Choline-Based Ionic Liquids: Choline-based ILs generally exhibit significantly lower aquatic toxicity.[5][11][18] Many choline-amino acid based ILs have been classified as "practically harmless" based on their high EC50 values.[12][13] This reduced toxicity is attributed to the biocompatible nature of the choline cation.[19] However, it is important to note that the anion and any functional groups can also influence the overall toxicity.[20]
Table 1: Comparative Aquatic Toxicity of Selected Ionic Liquids
| Ionic Liquid Cation | Anion | Organism | Endpoint (EC50/LC50) | Toxicity Classification | Reference |
| 1-Butyl-3-methylimidazolium ([bmim]) | Bromide ([Br]) | Daphnia magna | 8.03 mg/L | Toxic | [14] |
| 1-Hexyl-3-methylimidazolium ([C6mim]) | Nitrate ([NO3]) | Danio rerio (Zebrafish) | - | Higher toxicity with longer alkyl chain | [16] |
| 1-Octyl-3-methylimidazolium ([C8mim]) | Bromide ([Br]) | Scenedesmus quadricauda (Algae) | 0.005 mg/L | Very Highly Toxic | [15] |
| Choline | Alanine ([Ala]) | Vibrio cholerae | 1120 mg/L | Practically Harmless | [12] |
| Choline | Tyrosine ([Tyr]) | Bacillus licheniformis | 160 mg/L | Practically Harmless | [12] |
| Choline | Chloride ([Cl]) | Human Keratinocytes (HaCat cells) | - | Lower cytotoxicity than imidazolium-based ILs | [21] |
EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population.
Microbial Toxicity
The impact of ionic liquids on microbial communities is crucial, as these organisms play a vital role in ecosystem functions such as nutrient cycling and biodegradation.
Traditional Ionic Liquids: Imidazolium and pyridinium-based ILs can exhibit significant antimicrobial activity, which, while beneficial in some applications, can be detrimental to environmental microorganisms.[6] Their toxicity towards bacteria is often linked to the disruption of cell membranes.[17]
Choline-Based Ionic Liquids: Choline-based ILs, particularly those with amino acid anions, generally display lower toxicity towards bacteria.[5][11] This makes them more compatible with biological systems and less likely to disrupt natural microbial populations in the environment.
Diagram: Comparative Environmental Impact Pathway
Caption: A flowchart comparing the environmental impact pathways of traditional versus choline-based ionic liquids.
Synthesis and Life Cycle Assessment: A Broader Perspective
The environmental credentials of any chemical are not solely determined by its properties in use but also by the impact of its production and disposal. A life cycle assessment (LCA) provides a more comprehensive view of a product's environmental footprint.[1][2][3][4]
Traditional Ionic Liquids: The synthesis of many traditional ionic liquids can involve multi-step processes and the use of volatile and hazardous chemicals, which can offset the benefits of their low volatility in application.[22] LCAs of processes using certain imidazolium-based ILs have indicated a potentially larger life cycle environmental impact compared to conventional methods.[1][2][3]
Choline-Based Ionic Liquids: The synthesis of choline-based ILs, especially those derived from amino acids, can often be achieved through simpler, more atom-economical routes, such as neutralization reactions.[9][23][24] The use of renewable and biocompatible starting materials further enhances their green profile.[8][23]
Experimental Protocol: Synthesis of a Choline-Amino Acid Ionic Liquid (Choline Glycinate)
This protocol describes a straightforward, environmentally benign synthesis of a choline-based ionic liquid.
Objective: To synthesize choline glycinate via a neutralization reaction.
Materials:
-
Choline hydroxide (45 wt% in water)
-
Glycine
-
Deionized water
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve a molar equivalent of glycine in a minimal amount of deionized water with gentle heating and stirring.
-
Neutralization: Slowly add a molar equivalent of choline hydroxide solution to the glycine solution while stirring. The reaction is exothermic.
-
Solvent Removal: Once the reaction is complete (the solution should be clear and the pH near neutral), remove the water and any excess ethanol (if used for rinsing) using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid under high vacuum at a slightly elevated temperature (e.g., 60 °C) for several hours to remove any residual water.
-
Characterization: The final product, choline glycinate, should be a clear, viscous liquid. Its identity and purity can be confirmed using techniques such as NMR spectroscopy and Karl Fischer titration to determine water content.
Conclusion: A Clearer Path to Greener Solvents
The evidence strongly suggests that choline-based ionic liquids offer a significantly improved environmental profile compared to their traditional imidazolium- and pyridinium-based counterparts. Their inherent biodegradability and lower toxicity profiles make them a more sustainable choice for a wide range of applications. While no solvent is entirely without environmental impact, the move towards bio-inspired, readily biodegradable, and low-toxicity ionic liquids like those based on choline represents a significant step forward in the pursuit of truly green chemistry.
However, it is crucial for researchers and industry professionals to continue to critically evaluate the entire life cycle of any new solvent. The "green" label should not be taken for granted but must be earned through rigorous scientific assessment of a compound's environmental fate and effects. The selection of an ionic liquid should be a carefully considered decision, weighing its performance benefits against its potential environmental impact.
References
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- Wang, L., Wang, L., Li, Z., & Zhang, X. (2015). The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio). Environmental Science and Pollution Research, 22(12), 9445–9453.
- García, M. T., Bautista, E., Pérez, L., & Vázquez, S. (2025). Self-Assembly, Antimicrobial Properties and Biodegradability of Ester-Functionalized Choline-Based Surface-Active Ionic Liquids. Molecules, 30(x), xxxx.
- Yazdani, A., Sivapragasam, M., Levêque, J. M., & Moniruzzaman, M. (2016). Microbial Biocompatibility and Biodegradability of Choline-Amino Acid Based Ionic Liquids. Journal of Microbial & Biochemical Technology, 8(5), 415-421.
- ResearchGate. (2016). Microbial Biocompatibility and Biodegradability of Choline-Amino Acid Based Ionic Liquids.
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- Petkovic, M., Seddon, K. R., Rebelo, L. P., & Pereira, C. S. (2013). Evaluation of Toxicity and Biodegradability of Cholinium Amino Acids Ionic Liquids. PLoS ONE, 8(9), e73808.
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Bridging the Gap: A Senior Scientist's Guide to Cross-Validating Experimental and Computational Models of [Cholinium][TFSI]
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of experimental data for the ionic liquid Cholinium Bis(trifluoromethylsulfonyl)imide, [Ch][TFSI], with predictions from computational models. Our objective is to not only present data but to illuminate the critical interplay between physical measurement and molecular simulation, offering a robust framework for model validation and refinement.
Introduction: The Imperative of Cross-Validation
The ionic liquid [Ch][TFSI] is a subject of intense research interest due to its favorable properties, including high thermal stability, non-flammability, and the biocompatibility of the cholinium cation. These characteristics make it a promising candidate for applications ranging from electrolytes in energy storage devices to novel solvent systems in pharmaceutical development.
To accelerate its application, predictive computational models, particularly Molecular Dynamics (MD) simulations, are indispensable. They offer a microscopic view of molecular interactions that govern macroscopic properties. However, the predictive power of any simulation is fundamentally limited by the accuracy of its underlying force field—the set of equations and parameters that describe the physics of the system. It is therefore not just beneficial, but scientifically essential, to rigorously validate these in silico models against high-quality experimental data. This guide provides a framework for this critical cross-validation process.
Section 1: The Experimental Benchmark for [Ch][TFSI]
The foundation of any model validation is a set of reliable experimental data. For an ionic liquid, key physicochemical properties include density, viscosity, and ionic conductivity, as these dictate its behavior as a fluid and an electrolyte. The purity of the sample, especially its water content, is a critical parameter that must be controlled and reported, as even small amounts of water can significantly alter these properties.
A study by Costa et al. provides a comprehensive dataset for the density and viscosity of [Ch][TFSI] across a broad temperature range, which will serve as our primary experimental benchmark[1].
Table 1: Experimental Physicochemical Properties of [Ch][TFSI]
| Temperature (K) | Density (g·cm⁻³)[1] | Dynamic Viscosity (mPa·s)[1] |
| 293.15 | 1.5158 | 119 |
| 298.15 | 1.5113 | 90 |
| 303.15 | 1.5068 | 69 |
| 313.15 | 1.4979 | 44 |
| 323.15 | 1.4891 | 30 |
| 333.15 | 1.4802 | 21 |
| 343.15 | 1.4714 | 16 |
| 353.15 | 1.4625 | 12 |
| 363.15 | 1.4537 | 9.6 |
| 373.15 | 1.4448 | 7.7 |
Note: Data extracted from Costa, T. et al. (2012).[1]
Additional spot data from commercial suppliers for conductivity is also available, for instance, 3.98 mS/cm at 318.15 K (45 °C)[2].
Section 2: The Computational Approach: Molecular Dynamics Simulation
Molecular Dynamics (MD) simulation is a powerful technique that computes the trajectory of atoms and molecules over time, allowing for the calculation of macroscopic properties from the fundamental interactions of its constituents.
The Causality Behind Methodological Choices
Force Field Selection: The choice of force field is the single most critical decision in an MD simulation. For ionic liquids, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER are common starting points[3][4]. These force fields provide a good description of the geometry and non-bonded interactions. We select the OPLS-AA framework as it is well-parameterized for the organic components of [Ch][TFSI][4][5].
The Polarization Problem and Charge Scaling: A known challenge with standard non-polarizable force fields is their tendency to overestimate intermolecular forces in the highly charged environment of an ionic liquid[6][7]. This is because these models use fixed, integer atomic charges and cannot account for electronic polarization—the distortion of electron clouds in response to the local electric field. This overestimation leads to artificially "sticky" ions, resulting in dynamics that are too slow. Consequently, simulated viscosities are often an order of magnitude too high, while diffusion coefficients and conductivity are too low[6].
A widely accepted and computationally efficient method to counteract this is charge scaling . By uniformly reducing the partial atomic charges on the ions (e.g., to ±0.8e or ±0.9e), we introduce a mean-field correction for polarization and charge transfer effects[5][6][7]. This seemingly simple adjustment has been shown to dramatically improve the accuracy of calculated transport properties, bringing them into much closer agreement with experimental values[5][6].
Section 3: The Cross-Validation Workflow
The process of cross-validation is a systematic comparison of the results from the experimental and computational arms. This workflow ensures that the computational model is a faithful representation of the physical reality.
Caption: A workflow diagram illustrating the cross-validation of experimental and computational data.
Quantitative Comparison and Analysis
A direct comparison highlights the accuracy of the computational model. In a typical scenario for ionic liquids, a simulation using an unscaled (1.0e) OPLS-AA force field would yield densities within 1-2% of the experimental values but could overestimate viscosity by a significant margin. In contrast, a simulation with scaled charges (e.g., 0.8e) would be expected to show a dramatic improvement in viscosity, bringing it much closer to the experimental benchmark, while maintaining good agreement for density.
Table 2: Illustrative Comparison of Experimental vs. Simulated [Ch][TFSI] Properties at 298.15 K
| Property | Experimental Value | Expected Simulated Value (Unscaled Charges) | Expected Simulated Value (0.8e Scaled Charges) |
| Density (g·cm⁻³) | 1.5113[1] | ~1.49 - 1.53 (Good Agreement) | ~1.50 - 1.54 (Good Agreement) |
| Viscosity (mPa·s) | 90[1] | Highly Overestimated (~500-900) | Significantly Improved (~100-200) |
This comparison forms the basis for model refinement. If discrepancies persist, a scientist might investigate different charge scaling factors or more advanced polarizable force fields to further improve the model's predictive power.
Section 4: Detailed Methodologies
Trustworthiness in science is built on reproducibility. The following sections provide detailed, step-by-step protocols for both the experimental measurements and the computational workflow.
Experimental Protocol: Viscosity Measurement
This protocol describes the use of a rotational rheometer, a standard instrument for accurate viscosity measurements of ionic liquids.
-
Instrument Calibration:
-
Ensure the rheometer is level and calibrated according to the manufacturer's specifications.
-
Perform a calibration check using a standard viscosity fluid of known value at a controlled temperature (e.g., 298.15 K). The measured value should be within ±2% of the standard's certified value.
-
-
Sample Preparation:
-
Dry the [Ch][TFSI] sample under high vacuum (e.g., <1 Pa) at a moderate temperature (e.g., 343 K) for at least 24 hours to remove residual water.
-
Handle the dried sample in an inert atmosphere (e.g., a glovebox) to prevent water reabsorption.
-
-
Measurement Procedure:
-
Set the rheometer's temperature control system (e.g., a Peltier plate) to the first target temperature (e.g., 293.15 K) and allow it to equilibrate for at least 15 minutes.
-
Carefully place the required sample volume onto the lower plate.
-
Lower the upper geometry (e.g., a cone-plate or parallel-plate) to the correct measurement gap.
-
Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity independent of shear rate).
-
Record the viscosity at a fixed shear rate within the Newtonian plateau.
-
-
Data Collection:
-
Repeat the measurement at each temperature point, allowing for sufficient equilibration time at each new setpoint.
-
Perform at least three independent measurements at each temperature to ensure statistical validity.
-
Computational Protocol: MD Simulation of [Ch][TFSI]
This protocol outlines the steps for running an MD simulation using GROMACS, a widely used simulation package, with an OPLS-AA-based force field.
-
Force Field Parameterization:
-
Obtain the OPLS-AA parameters for the [Ch]⁺ cation and [TFSI]⁻ anion. These are often available from previous literature or can be generated using tools like LigParGen or AmberTools.
-
Crucially, create two versions of the topology file: one with the original partial charges (1.0e) and a second where all atomic partial charges are scaled by a factor of 0.8.
-
-
System Setup:
-
Create a cubic simulation box containing a sufficient number of ion pairs (e.g., 512 pairs, for a total of 1024 ions) to minimize finite-size effects.
-
Use gmx insert-molecules to randomly place the ions in the box.
-
-
Energy Minimization:
-
Perform a steeplechase descent energy minimization of the system to remove any unfavorable steric clashes from the random insertion.
-
-
System Equilibration (NVT and NPT):
-
NVT Equilibration: Perform a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 298.15 K) using a thermostat (e.g., Nosé-Hoover).
-
NPT Equilibration: Perform a subsequent 5-10 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the box volume to relax to the correct density at the target temperature and pressure (1 bar). Use a thermostat and a barostat (e.g., Parrinello-Rahman). Monitor the density and potential energy to ensure they have reached a stable plateau, indicating equilibration.
-
-
Production Run:
-
Once equilibrated, run a long production simulation (e.g., 50-100 ns) in the NPT ensemble. Save the trajectory and energy files at regular intervals (e.g., every 10 ps) for analysis.
-
-
Property Calculation (Post-Processing):
-
Density: Calculate the average density directly from the GROMACS output of the NPT production run.
-
Viscosity: Calculate the shear viscosity from the fluctuations of the pressure tensor components using the Green-Kubo formula, accessible via the gmx energy tool. This calculation often requires long simulation times for good convergence.
-
Caption: A typical workflow for a Molecular Dynamics (MD) simulation to calculate physical properties.
Conclusion
The cross-validation of experimental data with computational models is not merely a confirmatory exercise; it is a synergistic process that enhances our understanding of complex molecular systems like [Ch][TFSI]. Experimental results provide the essential ground truth, while validated computational models offer unparalleled insight into the molecular-level mechanisms that dictate macroscopic properties. This guide has demonstrated that while standard, non-polarizable force fields can reasonably predict static properties like density, they often fail to capture dynamic properties accurately. The application of reasoned, physically-motivated corrections, such as charge scaling, is a critical step in developing truly predictive simulation models. By adopting the rigorous workflows outlined here, researchers can build more reliable models, accelerating the rational design and application of ionic liquids in science and industry.
References
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Title: Density, Thermal Expansion and Viscosity of Cholinium-Derived Ionic Liquids Source: Chemphyschem : a European journal of chemical physics and physical chemistry URL: [Link]
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Title: Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient Source: The Journal of Chemical Physics URL: [Link]
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Title: Molecular Dynamic Simulations of the Physical Properties of Four Ionic Liquids Source: Molecules (Basel, Switzerland) URL: [Link]
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Title: Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields Source: Chemical Reviews URL: [Link]
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Title: Reactive Molecular Dynamics in Ionic Liquids: A Review of Simulation Techniques and Applications Source: MDPI URL: [Link]
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Title: Density, Viscosity and Thermal Conductivity of 1-(2-hydroxyethyl)-3-methyl imidazolium tetrafluoroborate and choline bis (trifluoromethylsulfonyl) imide and Solubility of Ammonia in these Ionic Liquids Source: ResearchGate URL: [Link]
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Title: Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water Source: The Journal of Physical Chemistry B URL: [Link]
-
Title: Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide Source: Molecules (Basel, Switzerland) URL: [Link]
-
Title: Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride Source: ResearchGate URL: [Link]
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Title: Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study Source: The Journal of Physical Chemistry B URL: [Link]
-
Title: Thermodynamic and thermophysical properties of the reference ionic liquid: 1-Hexyl-3-methylimidazolium bis[(Trifluoromethyl)Sulfonyl]amide (Including Mixtures) part 1.experiment al methods and results (IUPAC Technical Report) Source: ResearchGate URL: [Link]
-
Title: Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study Source: PMC - PubMed Central URL: [Link]
-
Title: Thermodynamic Properties at Saturation Derived from Experimental Two-Phase Isochoric Heat Capacity of 1-Hexyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]imide Source: International Journal of Thermophysics URL: [Link]
-
Title: Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid Source: Journal of Solution Chemistry URL: [Link]
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Title: Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations Source: Journal of Chemical Theory and Computation URL: [Link]
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Title: Force Fields for MD simulations Source: University of Illinois Urbana-Champaign URL: [Link]
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Title: Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations Source: PubMed URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Choline Bis(trifluoromethylsulfonyl)imide
Choline bis(trifluoromethylsulfonyl)imide, also known as [Ch][TFSI], is an ionic liquid increasingly utilized for its unique properties, including high thermal stability, low volatility, and biocompatibility.[1][2] These characteristics make it valuable in diverse applications, from electrolytes and biocatalysis to extraction processes.[1][2][3] However, its unique chemical nature demands a rigorous and informed approach to its handling and disposal to ensure laboratory safety and environmental protection.
This guide provides a detailed, step-by-step protocol for the proper disposal of [Ch][TFSI], grounded in established safety principles and regulatory compliance. It moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage their waste streams responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the material's potential hazards. While [Ch][TFSI] is noted for its lower toxicity compared to other ionic liquids, it is crucial to recognize that the substance is not yet fully tested, and hazardous properties cannot be excluded.[4][5] Therefore, a cautious approach is mandatory.
Key Hazards:
-
Human Health: The primary routes of exposure are skin contact, eye contact, and inhalation. Direct contact may cause irritation.[4][6] Precautionary statements strongly advise against getting the substance in eyes, on skin, or on clothing.[4][5]
-
Environmental Hazards: Discharge into the environment must be avoided.[6] The substance should not be allowed to contaminate public drains or water supplies.[4][5] While data on its long-term ecological impact is limited, its chemical stability suggests it may be persistent.
-
Combustion Hazards: In the event of a fire, [Ch][TFSI] can decompose and produce hazardous fumes, including toxic gases such as carbon oxides (CO, CO2), nitrous gases (NOx), and hydrogen fluoride (HF).[4]
This risk profile dictates that [Ch][TFSI] cannot be treated as benign waste. Standard laboratory protocols for hazardous chemical waste must be followed.
Essential Personal Protective Equipment (PPE)
A robust defense against accidental exposure is non-negotiable. The following PPE must be worn when handling [Ch][TFSI], especially during waste consolidation and disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and accidental contact with the eyes, which are highly sensitive to chemical irritants. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after contamination.[4][5][6] | Prevents direct skin contact, a primary route of exposure. |
| Body Protection | Laboratory coat and, if handling large quantities, impervious clothing.[4][6] | Minimizes the risk of skin contact on arms and body from splashes or spills. |
| Respiratory | Use in a well-ventilated area. For large spills or poor ventilation, a respirator may be necessary.[4][6] | Prevents inhalation of any aerosols or vapors, particularly during spill cleanup or heating. |
Waste Management Workflow: From Generation to Disposal
The following workflow provides a logical sequence for managing [Ch][TFSI] waste. The primary directive from safety data sheets is to engage specialist disposal services and adhere to local regulations.[4][5] This workflow builds upon that core requirement, ensuring compliant and safe practices within the laboratory.
Caption: Disposal workflow for Choline bis(trifluoromethylsulfonyl)imide.
Detailed Step-by-Step Disposal Protocol
This protocol details the actions required at each stage of the waste management workflow.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing [Ch][TFSI].
-
Do Not Mix: Do not mix [Ch][TFSI] waste with other waste streams, such as halogenated or non-halogenated solvents, unless their compatibility is certain.[7]
-
Incompatibilities: Store this waste away from strong oxidizing agents and bases.[5][8]
-
Aqueous Waste: Do not dispose of aqueous solutions of [Ch][TFSI] down the drain.[4][6] This ionic liquid is not miscible with water and must be collected as chemical waste.[9]
Step 2: Containerization
Proper containment is critical to prevent leaks and exposures.
-
Select an Appropriate Container: Use a chemically resistant container (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap. The original product container can be used if it is in good condition.
-
Fill Level: Do not fill the waste container beyond 75% capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills.
-
Contaminated Items: Any labware, such as pipette tips, gloves, or weighing paper, that is grossly contaminated with [Ch][TFSI] should also be placed in a sealed container or bag and treated as hazardous waste.
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Use a Hazardous Waste Tag: Securely affix your institution's official hazardous waste tag to the container.
-
Complete Information: Fill out all fields on the tag completely and legibly.
-
Chemical Identification: Clearly write the full chemical name: "Choline bis(trifluoromethylsulfonyl)imide". Do not use abbreviations. List all components and their approximate concentrations if it is a mixed waste stream.
Step 4: Temporary Storage
Store the labeled waste container in a designated and secure location pending pickup.
-
Location: The container must be stored in a designated Satellite Accumulation Area (SAA).
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Proximity: Keep the container away from sinks, floor drains, and sources of ignition.[5]
Step 5: Final Disposal Arrangement
The final disposal of [Ch][TFSI] must be handled by trained professionals.
-
Contact Your EHS Office: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Licensed Contractor: The waste will be handled by a licensed chemical destruction facility. The recommended disposal method is controlled incineration with flue gas scrubbing.[6] This high-temperature process is necessary to break down the stable bis(trifluoromethylsulfonyl)imide anion and to "scrub" the resulting exhaust gas to neutralize harmful byproducts like hydrogen fluoride.
-
Contaminated Packaging: The original product packaging can be triple-rinsed and offered for recycling, or punctured to render it unusable and disposed of according to local regulations.[6]
Advanced Considerations: Recycling and Reuse
While direct disposal via incineration is the standard and most accessible method, the field of ionic liquids is actively exploring recycling and recovery.[11] Techniques such as liquid-liquid extraction, adsorption, and membrane separation have been developed to recover ionic liquids from reaction mixtures.[12][13] These methods can separate the ionic liquid from impurities, allowing it to be reused.[13][14]
Implementing such a procedure is a complex undertaking that depends on the specific contaminants, available equipment, and economic feasibility. It should only be attempted after a thorough risk assessment and consultation with your institution's safety officers. For the vast majority of laboratory settings, disposal remains the most practical and compliant option.
By adhering to this comprehensive guide, researchers can ensure that their use of Choline bis(trifluoromethylsulfonyl)imide aligns with the highest standards of laboratory safety and environmental stewardship.
References
- Safety Data Sheet - Choline bis(trifluoromethylsulfonyl)imide. Iolitec.
- Chemical Safety Data Sheet MSDS / SDS - CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE. ChemicalBook.
- Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8. Benchchem.
- Safety Data Sheet - Choline bis(trifluoromethylsulfonyl)imide. RoCo Global.
- Safety Data Sheet - Choline bis(trifluoromethylsulfonyl)imide. Iolitec.
- Proper Disposal of 3-Methyl-1-vinyl-1H-imidazolium chloride: A Guide for Labor
- SAFETY DATA SHEET - Lithium bis(trifluoromethylsulfonyl)imide. Sigma-Aldrich.
- Choline Bis(trifluoromethylsulfonyl)Imide. Hiyka.
- CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE. CymitQuimica.
- Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8). Cayman Chemical.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- (PDF) Ionic Liquids Recycling for Reuse.
- Recycling of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide Ionic Liquid by Stacked Cation and Anion Exchange Adsorption-Desorption. MDPI.
- Ionic Liquids Toxicity—Benefits and Thre
- Hazardous Materials Disposal Guide. Nipissing University.
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Navigating the Unseen: A Guide to Safely Handling Choline bis(trifluoromethylsulfonyl)imide
For the modern researcher, ionic liquids (ILs) like Choline bis(trifluoromethylsulfonyl)imide, [Cho][NTf₂], represent a frontier of scientific possibility. Their unique properties, including low volatility and high thermal stability, make them invaluable in applications ranging from drug delivery to electrochemical processes.[1] However, with great potential comes the need for rigorous safety protocols. While often touted as "green solvents" due to their low vapor pressure, it is crucial to understand that this does not equate to a lack of hazard. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, moving beyond standard Safety Data Sheet (SDS) recommendations to offer a deeper, experience-driven understanding of how to handle this compound with the respect and caution it deserves.
Understanding the Hazard: More Than Meets the Eye
Choline bis(trifluoromethylsulfonyl)imide is a compound for which the toxicological properties have not yet been fully investigated.[2] This statement, frequently found on its SDS, should not be interpreted as an indication of safety, but rather as a mandate for a higher degree of caution. The primary routes of exposure are skin and eye contact, and inhalation of any aerosols or vapors that may be generated.[3]
The choline cation is a biocompatible and essential nutrient, which can lead to a false sense of security.[4] However, the properties of the ionic liquid are determined by both the cation and the anion. The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion, while contributing to the IL's stability, can pose its own set of hazards. Upon thermal decomposition, which can occur at high temperatures, Choline bis(trifluoromethylsulfonyl)imide can release corrosive and toxic gases, including hydrogen fluoride, carbon oxides, and nitrogen oxides. This is a critical consideration when designing experiments that involve heating this ionic liquid.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of PPE is non-negotiable when handling Choline bis(trifluoromethylsulfonyl)imide. The following table outlines the recommended PPE, with explanations rooted in the principles of chemical safety.
| PPE Component | Specifications and Rationale |
| Hand Protection | Glove Material: While specific breakthrough time data for Choline bis(trifluoromethylsulfonyl)imide is not readily available, a conservative approach is essential. For incidental contact, nitrile gloves are a common choice in laboratory settings and offer resistance to a range of chemicals.[5] However, for prolonged handling or in situations with a higher risk of splash, butyl rubber or Viton™ gloves should be considered due to their broader resistance to aggressive chemicals.[5] Double gloving is a highly recommended practice to provide an additional layer of protection. Action: Always inspect gloves for any signs of degradation before use. If contact with the ionic liquid occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. |
| Eye and Face Protection | Safety Glasses with Side Shields are the minimum requirement for any work with this chemical.[6] However, due to the potential for splashes, chemical splash goggles are strongly recommended. When handling larger quantities or when there is a significant risk of splashing, a face shield worn over safety goggles provides the most comprehensive protection for the entire face.[6] |
| Body Protection | A laboratory coat is mandatory to protect against splashes and spills. For tasks with a higher risk of significant exposure, a chemically resistant apron or coveralls should be worn. Ensure that clothing is made of a material that will not be readily permeated by the ionic liquid. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required due to the low volatility of Choline bis(trifluoromethylsulfonyl)imide.[7] However, a NIOSH-approved respirator becomes necessary under circumstances where aerosols or vapors may be generated.[8] This includes: heating the ionic liquid , sonicating solutions , or any other process that could lead to the formation of an inhalable mist. In such cases, a respirator with an organic vapor cartridge and a particulate pre-filter (P95 or higher) is recommended.[8] Always consult your institution's environmental health and safety office for specific guidance on respirator selection and fit-testing. |
Glove Selection Logic: A Deeper Dive
The choice of glove material is a critical decision point. The principle of "like dissolves like" can offer some guidance. Given the ionic and polar nature of Choline bis(trifluoromethylsulfonyl)imide, gloves made of materials that are resistant to polar organic compounds are preferable. While nitrile gloves provide a good baseline of protection for many laboratory chemicals, their performance against specific ionic liquids can vary. Butyl rubber gloves are known for their excellent resistance to a wide range of chemicals, including many polar substances.[5] Viton™ offers superior protection against many organic compounds.[5] In the absence of specific permeation data, erring on the side of greater protection is the most prudent course of action.
Operational Plan: From Benchtop to Disposal
A well-defined operational plan is crucial for minimizing risk and ensuring a smooth workflow.
Engineering Controls: Your Primary Barrier
The most effective way to control exposure is through robust engineering controls.
-
Ventilation: All work with Choline bis(trifluoromethylsulfonyl)imide should be conducted in a certified chemical fume hood .[9] This is not only to protect against the (low) risk of vapor inhalation but is critical in the event of a spill or if the material is heated, which could lead to the release of hazardous decomposition products.[3]
-
Designated Area: Whenever possible, designate a specific area within the fume hood for handling this ionic liquid. This helps to contain any potential contamination.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit and appropriate waste containers accessible.
-
Dispensing: When transferring the ionic liquid, do so slowly and carefully to avoid splashing. Use a pipette or a syringe with a blunt-tipped needle for precise transfers.
-
Heating: If the experimental protocol requires heating, use a well-controlled heating mantle or hot plate within the fume hood. Never heat the ionic liquid in a sealed container. Monitor the temperature closely to avoid overheating and decomposition.
-
Cleaning: After use, decontaminate any surfaces that may have come into contact with the ionic liquid. A solution of mild detergent and water is generally effective.
Spill Management: A Calm and Collected Response
In the event of a spill, a pre-planned response is essential.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (such as soap and water), followed by a final rinse with water.
First Aid: Immediate and Informed Action
In the case of accidental exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing, being careful not to spread the chemical further.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[6][11] It is imperative to begin flushing immediately.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation: If you inhale aerosols or vapors, move to fresh air immediately.[10] If you experience any respiratory difficulty, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of Choline bis(trifluoromethylsulfonyl)imide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this ionic liquid, including contaminated gloves, absorbent materials, and empty containers, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary method of disposal is through a licensed chemical waste disposal company. Incineration in a facility equipped with flue gas scrubbing is often the preferred method to ensure complete destruction of the compound and its potentially hazardous decomposition products.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent before being disposed of or recycled. The rinsate should be collected as hazardous waste.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key decision points and safety protocols for handling Choline bis(trifluoromethylsulfonyl)imide.
Caption: A flowchart outlining the safe handling workflow for Choline bis(trifluoromethylsulfonyl)imide.
By adhering to these guidelines, researchers can confidently and safely unlock the potential of Choline bis(trifluoromethylsulfonyl)imide, ensuring that scientific advancement and personal safety go hand in hand.
References
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet: LITHIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE. Retrieved from [Link]
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MDPI. (2019, June 3). Recycling of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide Ionic Liquid by Stacked Cation and Anion Exchange Adsorption-Desorption. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
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Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]
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RSC Publishing. (2021, November 12). Engineering encapsulated ionic liquids for next-generation applications. Retrieved from [Link]
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RSC Publishing. (n.d.). Design and applications of biocompatible choline amino acid ionic liquids. Retrieved from [Link]
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ResearchGate. (2015, September 1). How do I handle with ionic liquids?. Retrieved from [Link]
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West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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National Institutes of Health. (2024, January 22). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
